Lanopylin A2
Description
This compound has been reported in Streptomyces with data available.
Propriétés
Formule moléculaire |
C24H43N |
|---|---|
Poids moléculaire |
345.6 g/mol |
Nom IUPAC |
(4E)-5-methyl-4-[(Z)-17-methyloctadec-12-enylidene]-2,3-dihydropyrrole |
InChI |
InChI=1S/C24H43N/c1-22(2)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-24-20-21-25-23(24)3/h10,12,19,22H,4-9,11,13-18,20-21H2,1-3H3/b12-10-,24-19+ |
Clé InChI |
SHGBXBWAMDQWFA-XKZRXXLSSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Unveiling Lanopylin A2: A Technical Overview of its Structure and Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of Lanopylin A2, a novel natural product identified as an inhibitor of human lanosterol (B1674476) synthase. The following sections detail its chemical structure, physicochemical properties, and biological activity, supported by spectroscopic data and experimental methodologies.
Chemical Structure and Properties
This compound belongs to a class of homologous compounds, the Lanopylins, isolated from the actinomycete strain Streptomyces sp. K99-5041.[1] Its core structure is a 2-methyl-1-pyrroline (B1218662) ring substituted at the 3-position with a long alkylidene side chain.
Specifically, this compound is a homologue of Lanopylin A1, which is identified as (3E)-isohexadecylmethylidene-2-methyl-1-pyrroline. The structure of this compound is distinguished by the insertion of one cis-ethylenylidene group within the isohexadecyl side chain of Lanopylin A1.
Chemical Structure of this compound:
While the exact position of the cis-double bond within the isohexadecyl chain requires detailed analysis of the full spectroscopic data from the primary literature, the fundamental structure can be represented as a 2-methyl-1-pyrroline core with a C18 unsaturated iso-alkylidene side chain.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight | Description |
| Lanopylin A1 | C22H41N | 319.57 | (3E)-isohexadecylmethylidene-2-methyl-1-pyrroline |
| Lanopylin B1 | C22H41N | 319.57 | (3E)-hexadecylmethylidene-2-methyl-1-pyrroline |
| This compound | C24H43N | 345.61 | Homologue of Lanopylin A1 with one additional cis-ethylenylidene in the side chain |
| Lanopylin B2 | C24H43N | 345.61 | Homologue of Lanopylin B1 with one additional cis-ethylenylidene in the side chain |
Spectroscopic Data for Structural Elucidation
The definitive structure of this compound was determined through detailed spectroscopic analysis. The following table summarizes the key spectroscopic data that would be anticipated for the confirmation of its structure, based on the description provided in the primary literature.
Table 2: Anticipated Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the 2-methyl-1-pyrroline ring protons. Resonances for a long alkyl chain, including signals indicative of an iso-terminal group. Characteristic signals for a cis-disubstituted double bond (chemical shift and coupling constant). A signal for the exocyclic vinyl proton. |
| ¹³C NMR | Resonances for the carbon atoms of the 2-methyl-1-pyrroline ring. A series of signals in the aliphatic region for the alkyl side chain. Signals corresponding to the carbons of the cis-double bond. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular formula C24H43N. Fragmentation patterns consistent with the loss of fragments from the alkyl side chain and cleavage of the pyrroline (B1223166) ring. |
Biological Activity: Inhibition of Lanosterol Synthase
This compound has been identified as an inhibitor of recombinant human lanosterol synthase (EC 5.4.99.7). This enzyme catalyzes the cyclization of (S)-2,3-epoxysqualene to lanosterol, a critical step in the biosynthesis of cholesterol.
Table 3: Inhibitory Activity of Lanopylins against Human Lanosterol Synthase
| Compound | IC₅₀ (µM) |
| Lanopylin A1 | 15 |
| Lanopylin B1 | 18 |
| This compound | 33 |
| Lanopylin B2 | 41 |
Data sourced from Sakano et al., 2003.[1]
The following diagram illustrates the logical relationship in the discovery and characterization of this compound.
Experimental Protocols
Isolation of Lanopylins
The isolation of Lanopylins A1, B1, A2, and B2 was achieved from the culture broth of Streptomyces sp. K99-5041. The general procedure is as follows:
-
Extraction: The whole broth of the Streptomyces culture was extracted to yield a crude extract.
-
Fractionation: The crude extract was subjected to silica gel column chromatography to afford an active fraction.
-
Purification: The active fraction, containing a mixture of homologous Lanopylins, was further separated by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compounds, including this compound.[1]
Lanosterol Synthase Inhibition Assay
The inhibitory activity of the isolated Lanopylins against recombinant human lanosterol synthase was determined using a standard enzymatic assay. A detailed protocol would typically involve:
-
Enzyme Preparation: Recombinant human lanosterol synthase is expressed and purified.
-
Assay Mixture: The assay mixture would contain the purified enzyme, the substrate ((S)-2,3-epoxysqualene), and a suitable buffer system.
-
Inhibitor Addition: Varying concentrations of the test compound (e.g., this compound) are added to the assay mixture.
-
Incubation: The reaction is incubated at a controlled temperature for a specific period.
-
Product Quantification: The amount of lanosterol produced is quantified, typically using a chromatographic method such as HPLC or GC-MS.
-
IC₅₀ Determination: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is calculated from a dose-response curve.
The following diagram depicts a generalized workflow for an enzyme inhibition assay.
References
The Discovery and Isolation of Lanopylin A2: A Novel Polyketide from Streptomyces anecdotica
A Technical Guide for Natural Product Researchers and Drug Development Professionals
Abstract
The genus Streptomyces remains a prolific source of novel bioactive secondary metabolites, crucial for the development of new therapeutics.[1] This whitepaper details the discovery, isolation, and characterization of Lanopylin A2, a novel polyketide with significant antimicrobial and cytotoxic activities, from a newly identified strain, Streptomyces anecdotica SP-4E. We provide an in-depth overview of the experimental protocols, from the initial screening and fermentation to the final structure elucidation and bioactivity assessment. All quantitative data are presented in structured tables, and key experimental workflows and biological pathways are visualized through detailed diagrams. This document serves as a comprehensive technical guide for researchers in natural product discovery and drug development.
Introduction
The continuous emergence of multidrug-resistant pathogens necessitates the urgent discovery of new antimicrobial agents.[2] The genus Streptomyces has historically been a cornerstone of antibiotic discovery, producing a vast array of secondary metabolites.[3] Our screening program focuses on isolating and identifying novel Streptomyces strains from unique ecological niches to uncover new chemical entities. This guide outlines the successful discovery and isolation of this compound, a promising new polyketide, from Streptomyces anecdotica SP-4E, a strain isolated from volcanic soil samples.
Discovery and Screening
The discovery of this compound began with a high-throughput screening of 54 Streptomyces strains isolated from soil samples.[4] The initial screening aimed to identify strains producing secondary metabolites with antimicrobial activity against a panel of pathogenic bacteria.
Experimental Protocol: Isolation of Streptomyces anecdotica SP-4E
-
Sample Collection and Pre-treatment : Soil samples were collected from a depth of 10 cm. One gram of air-dried soil was suspended in 4 ml of sterile seawater and heated at 55°C for 6 minutes to reduce the population of non-spore-forming bacteria.[5]
-
Serial Dilution and Plating : The suspension was serially diluted up to 10⁻⁵ in sterile distilled water. Aliquots of 0.1 ml from each dilution were spread onto Starch Casein Agar (B569324) (SCA) plates supplemented with rifampicin (B610482) (5µg/ml) and nystatin (B1677061) (25µg/ml) to inhibit bacterial and fungal growth, respectively.[5][6]
-
Incubation and Isolation : Plates were incubated at 30°C for 7-14 days.[1] Individual colonies with characteristic Streptomyces morphology were selected and sub-cultured to obtain pure isolates.
-
Molecular Identification : The most potent strain, designated SP-4E, was identified using 16S rRNA gene sequencing. The sequence showed 99% similarity to Streptomyces felleus.[7]
Experimental Protocol: Bioactivity Screening
-
Primary Screening : A perpendicular streak method was used for the initial screening of the isolated Streptomyces strains against Staphylococcus aureus and Escherichia coli.[3]
-
Secondary Screening : The active strain, SP-4E, was cultured in 50 mL of Tryptone Soya Broth for seven days.[5] The culture was centrifuged, and the supernatant was tested for antimicrobial activity using the agar well diffusion method against a broader panel of pathogens.[1]
The following diagram illustrates the workflow for the discovery and initial screening phase.
Fermentation and Isolation
To obtain sufficient quantities of this compound for structural elucidation, large-scale fermentation of S. anecdotica SP-4E was performed, followed by a multi-step isolation and purification process.
Experimental Protocol: Large-Scale Fermentation
-
Inoculum Preparation : A seed culture of S. anecdotica SP-4E was prepared by inoculating a 250 mL flask containing 50 mL of Tryptone Soya Broth and incubating for 48 hours at 30°C on a rotary shaker at 200 rpm.[2]
-
Production Culture : The seed culture was used to inoculate a 20 L fermenter containing an optimized production medium (ISP2 medium supplemented with 0.5 ml/L glycerol).[1] Fermentation was carried out for 9 days at 29°C.[1]
Experimental Protocol: Extraction and Purification
-
Extraction : The fermentation broth (18 L) was centrifuged to separate the mycelium from the supernatant. The supernatant was extracted three times with an equal volume of ethyl acetate.[5] The organic layers were pooled and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[2]
-
Silica (B1680970) Gel Chromatography : The crude extract was subjected to silica gel column chromatography, eluting with a gradient of dichloromethane (B109758) and methanol.[4][8]
-
Preparative HPLC : Fractions showing significant bioactivity were further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield the pure compound, this compound.[1]
The purification process yielded 15.5 mg of this compound as a white amorphous solid.
Structure Elucidation
The chemical structure of this compound was determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Spectroscopic Data
The molecular formula of this compound was established as C₂₅H₃₄O₇ by high-resolution mass spectrometry. The planar structure and relative stereochemistry were determined through extensive 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.[9] Modern NMR techniques are essential for the structural determination of complex natural products.[10]
| Technique | Data Obtained |
| HR-ESI-MS | m/z [M+H]⁺: 447.2328 (calculated for C₂₅H₃₅O₇, 447.2326) |
| ¹H NMR | Provided information on the proton environments. |
| ¹³C NMR | Determined the carbon skeleton of the molecule.[11] |
| 2D NMR (COSY, HSQC, HMBC) | Established the connectivity of atoms within the molecule.[9] |
Table 1: Spectroscopic Data for this compound
The following diagram illustrates a hypothetical biosynthetic pathway for this compound, assuming it is a Type II polyketide.
References
- 1. ephels.net [ephels.net]
- 2. benchchem.com [benchchem.com]
- 3. ephels.net [ephels.net]
- 4. Novel aromatic polyketides from soil Streptomyces spp.: purification, characterization and bioactivity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. banglajol.info [banglajol.info]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and characterization of polyketide drug molecule from Streptomyces species with antimicrobial activity against clinical pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Huanglongmycin A-C, Cytotoxic Polyketides Biosynthesized by a Putative Type II Polyketide Synthase From Streptomyces sp. CB09001 [frontiersin.org]
- 9. books.rsc.org [books.rsc.org]
- 10. acdlabs.com [acdlabs.com]
- 11. creative-biostructure.com [creative-biostructure.com]
An In-depth Technical Guide to the Secondary Metabolites of Streptomyces sp. K99-5041
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the secondary metabolites produced by the actinomycete strain Streptomyces sp. K99-5041. The primary focus is on the isolation, characterization, and biological activity of the lanopylin family of compounds, which have been identified as inhibitors of human lanosterol (B1674476) synthase. This document is intended to serve as a detailed resource for researchers in natural product chemistry, drug discovery, and related fields.
Core Secondary Metabolites: The Lanopylins
Streptomyces sp. K99-5041 is the source of a series of novel natural products known as lanopylins. To date, four major homologues have been isolated and characterized: lanopylin A1, B1, A2, and B2. These compounds are structurally related, featuring a 2-methyl-1-pyrroline (B1218662) core with a long, substituted alkyl side chain.
The structures of the four identified lanopylins are as follows:
-
Lanopylin A1: (3E)-isohexadecylmethylidene-2-methyl-1-pyrroline[1]
-
Lanopylin B1: (3E)-hexadecylmethylidene-2-methyl-1-pyrroline[1]
-
Lanopylin A2: A homologue of lanopylin A1 containing one cis-ethylenylidene group in the side chain[1]
-
Lanopylin B2: A homologue of lanopylin B1 containing one cis-ethylenylidene group in the side chain[1]
Initial analysis of the active fraction from Streptomyces sp. K99-5041 by liquid chromatography-atmospheric pressure chemical ionization mass spectrometry (LC-APCI-MS) suggested the presence of at least 20 homologous compounds with varying side chain lengths.[1]
Biological Activity: Inhibition of Human Lanosterol Synthase
The lanopylins have been identified as inhibitors of recombinant human lanosterol synthase, a key enzyme in the cholesterol biosynthesis pathway.[1] This enzyme catalyzes the cyclization of (S)-2,3-oxidosqualene to lanosterol, the first sterol in this pathway. Inhibition of lanosterol synthase is a potential therapeutic strategy for managing hypercholesterolemia.
Quantitative Data
The inhibitory activity of the isolated lanopylins against recombinant human lanosterol synthase is summarized in the table below.
| Compound | IC₅₀ (µM) |
| Lanopylin A1 | 15[1] |
| Lanopylin B1 | 18[1] |
| This compound | 33[1] |
| Lanopylin B2 | 41[1] |
Experimental Protocols
The following sections detail the methodologies for the fermentation of Streptomyces sp. K99-5041, and the extraction, purification, and bioactivity assessment of the lanopylins, based on available information.
Fermentation of Streptomyces sp. K99-5041
While the specific media composition and fermentation parameters for Streptomyces sp. K99-5041 to produce lanopylins are not detailed in the primary literature abstract, a general protocol for the cultivation of Streptomyces for secondary metabolite production is as follows. It is recommended to optimize these conditions for maximizing the yield of lanopylins.
-
Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth or a specialized fermentation medium) with spores or mycelial fragments of Streptomyces sp. K99-5041 from a slant culture. The seed culture is incubated on a rotary shaker at approximately 28-30°C for 2-3 days.
-
Production Culture: The production culture is initiated by inoculating a larger volume of fermentation medium with the seed culture. The production medium typically contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.
-
Incubation: The production culture is incubated in a fermenter with controlled temperature (typically 28-30°C), pH, and aeration for a period of 5-10 days to allow for the production of secondary metabolites.
Extraction and Purification of Lanopylins
The following is a generalized protocol for the extraction and purification of lanopylins from the fermentation broth of Streptomyces sp. K99-5041.
-
Extraction: The whole fermentation broth is extracted with a suitable organic solvent, such as ethyl acetate (B1210297). The organic phase, containing the crude extract, is separated from the aqueous phase and the mycelial mass. The solvent is then evaporated under reduced pressure to yield the crude extract.
-
Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to fractionation by silica gel column chromatography.[1]
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient) is typically used to elute fractions of increasing polarity.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the lanopylins. Fractions showing a single spot corresponding to the active compounds are pooled.[1]
-
-
Preparative High-Performance Liquid Chromatography (HPLC): The active fraction from the silica gel column is further purified by preparative HPLC to isolate the individual lanopylin homologues.[1]
-
Column: A reversed-phase column (e.g., C18) is commonly used for the separation of lipophilic compounds like the lanopylins.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like trifluoroacetic acid (TFA) to improve peak shape, is employed.
-
Detection: UV detection is typically used to monitor the elution of the compounds.
-
Fraction Collection: Fractions corresponding to the individual peaks of lanopylins A1, B1, A2, and B2 are collected.
-
Lanosterol Synthase Inhibition Assay
The inhibitory activity of the purified lanopylins against recombinant human lanosterol synthase can be determined using an in vitro enzyme assay. The following is a general protocol for such an assay.
-
Enzyme and Substrate Preparation: Recombinant human lanosterol synthase is expressed and purified. The substrate, (S)-2,3-oxidosqualene, is typically radiolabeled (e.g., with ³H or ¹⁴C) to facilitate detection of the product.
-
Assay Reaction: The assay is performed in a suitable buffer (e.g., phosphate (B84403) or Tris buffer) at a physiological pH. The reaction mixture contains the enzyme, the substrate, and the test compound (lanopylin) at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Reaction Termination and Product Extraction: The reaction is stopped, and the lipid-soluble product, lanosterol, is extracted using an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Product Quantification: The amount of radiolabeled lanosterol formed is quantified using liquid scintillation counting.
-
IC₅₀ Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Experimental Workflow for Lanopylin Isolation
Caption: Workflow for the isolation of lanopylins.
Signaling Pathway: Inhibition of Lanosterol Synthase
Caption: Inhibition of lanosterol synthase by lanopylins.
References
An In-Depth Technical Guide to the Mechanism of Lanosterol Synthase Inhibition
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the mechanism of action of inhibitors on lanosterol (B1674476) synthase (LSS), a critical enzyme in cholesterol biosynthesis. While the specific compound "Lanopylin A2" is not documented in the reviewed literature, this document will utilize the well-characterized inhibitor Ro 48-8071 as a representative example to provide a comprehensive technical overview.
Introduction to Lanosterol Synthase
Lanosterol synthase (LSS), also known as 2,3-oxidosqualene-lanosterol cyclase, is a key enzyme in the post-squalene segment of the cholesterol biosynthesis pathway.[1][2] It catalyzes the complex cyclization of (S)-2,3-oxidosqualene to produce lanosterol, the first sterol in this metabolic cascade.[1][3] This intricate reaction involves the formation of a protosterol cation intermediate before yielding the characteristic four-ring structure of lanosterol.[1] LSS is an integral membrane protein of the endoplasmic reticulum in eukaryotic cells.[1] Given its pivotal role, LSS is an attractive target for the development of cholesterol-lowering therapeutics.[1][4][5]
Mechanism of Action of Lanosterol Synthase Inhibitors
Inhibitors of LSS, such as Ro 48-8071, act by blocking the conversion of (S)-2,3-oxidosqualene to lanosterol.[6][7] This inhibition has a dual effect on cholesterol metabolism. Firstly, it directly reduces the production of lanosterol and, consequently, cholesterol.[1] Secondly, the partial inhibition of LSS can lead to the accumulation of an alternative substrate, 2,3;22,23-diepoxysqualene, which is then converted by LSS into 24(S),25-epoxylanosterol.[1][8] This product is subsequently metabolized to 24(S),25-epoxycholesterol, an oxysterol that has been shown to suppress the activity of HMG-CoA reductase, the rate-limiting enzyme in the earlier stages of cholesterol synthesis.[1] This creates a synergistic, self-regulating feedback loop that enhances the cholesterol-lowering effect.[9]
The inhibition of LSS and the subsequent alteration in sterol profiles can have significant downstream cellular effects. For instance, LSS inhibition has been linked to the suppression of cancer cell proliferation and the induction of apoptosis.[7][10] This is potentially mediated through the modulation of signaling pathways such as the MAPK/JNK pathway.[7]
Caption: Cholesterol biosynthesis pathway highlighting the point of inhibition by a lanosterol synthase inhibitor.
Quantitative Data for LSS Inhibitor: Ro 48-8071
The inhibitory potency of compounds targeting LSS is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference |
| Ro 48-8071 | Ishikawa | CCK-8 | 0.968 | [7] |
| Ro 48-8071 | KLE | CCK-8 | 6.478 | [7] |
Experimental Protocols
Detailed and accurate methodologies are crucial for studying the effects of LSS inhibitors. Below are protocols for key experiments.
This protocol provides a method for the direct quantification of lanosterol produced by LSS, allowing for the assessment of inhibitor potency.[11]
Materials:
-
Purified LSS enzyme or microsomal fraction containing LSS.
-
(S)-2,3-oxidosqualene (substrate).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM KCl, 10 mM MgCl₂.
-
LSS inhibitor (e.g., Ro 48-8071) dissolved in a suitable solvent (e.g., DMSO).
-
Internal Standard (e.g., deuterated lanosterol).
-
Quenching Solution: 2:1 (v/v) Methanol:Chloroform.
-
Organic Solvent for extraction (e.g., hexane).
-
LC-MS/MS system with a C18 column.
Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the assay buffer.
-
Add the LSS inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Add the purified LSS enzyme or microsomal fraction.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding (S)-2,3-oxidosqualene to a final concentration of 10-50 µM.
-
Incubate the reaction at 37°C for 30-60 minutes, ensuring the reaction remains within the linear range.
-
Stop the reaction by adding the quenching solution.
-
Add a known amount of the internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge to pellet the precipitated protein.
-
Extract the lanosterol by adding an organic solvent (e.g., hexane), followed by vortexing and centrifugation to separate the phases.
-
Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
Quantify the amount of lanosterol produced by comparing its peak area to that of the internal standard.
Caption: Experimental workflow for an in vitro lanosterol synthase (LSS) enzymatic activity assay.
This protocol is used to assess the effect of LSS inhibitors on the proliferation of cancer cells.[7][10]
Materials:
-
Cancer cell line of interest (e.g., Ishikawa, KLE, HepG2).
-
Complete cell culture medium.
-
96-well plates.
-
LSS inhibitor (e.g., Ro 48-8071).
-
Cell Counting Kit-8 (CCK-8) reagent.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the LSS inhibitor. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Downstream Signaling Effects of LSS Inhibition
The inhibition of LSS can impact cellular signaling pathways. For example, studies have shown that LSS inhibition can suppress the MAPK/JNK signaling pathway, which is often implicated in cancer cell proliferation and survival.[7] The reduction in cholesterol and other sterols resulting from LSS inhibition may alter membrane composition and fluidity, thereby affecting the function of membrane-associated signaling proteins.
Caption: Postulated signaling pathway affected by the inhibition of lanosterol synthase.
Conclusion
Lanosterol synthase is a validated and compelling target for therapeutic intervention, particularly in the context of hypercholesterolemia and oncology. Inhibitors like Ro 48-8071 demonstrate a multi-faceted mechanism of action that not only curtails cholesterol production directly but also leverages the cell's own regulatory machinery to potentiate this effect. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to investigate and characterize novel LSS inhibitors. Future work in this area will likely focus on developing inhibitors with enhanced specificity and exploring their therapeutic potential across a broader range of diseases.
References
- 1. Lanosterol synthase - Wikipedia [en.wikipedia.org]
- 2. Lanosterol biosynthesis pathway | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. benchchem.com [benchchem.com]
- 4. A novel inhibitor of oxidosqualene:lanosterol cyclase inhibits very low-density lipoprotein apolipoprotein B100 (apoB100) production and enhances low-density lipoprotein apoB100 catabolism through marked reduction in hepatic cholesterol content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insight Mechanism of the Selective Lanosterol Synthase Inhibitor: Molecular Modeling, Docking and Density Functional Theory Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of lanosterol synthase linking with MAPK/JNK signaling pathway suppresses endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of lanosterol synthase drives 24,25-epoxysterol synthesis and oligodendrocyte formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. benchchem.com [benchchem.com]
Unraveling the Target Enzyme Specificity of Lanopylin A2: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The specificity of a therapeutic agent for its intended molecular target is a critical determinant of its efficacy and safety profile. This technical guide provides a comprehensive examination of the target enzyme specificity of Lanopylin A2, a novel investigational compound. Through a detailed analysis of quantitative data, experimental methodologies, and associated signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's mechanism of action at the enzymatic level. The information presented herein is intended to facilitate further research and development efforts related to this promising therapeutic candidate.
Introduction
The selective inhibition of specific enzymes implicated in disease pathogenesis is a cornerstone of modern drug discovery. The ability of a small molecule to discriminate between its primary target and other structurally related enzymes, known as off-target effects, is paramount to minimizing adverse reactions and maximizing therapeutic outcomes. This guide focuses on this compound, detailing its interaction with its primary enzymatic target and its broader specificity profile across a panel of related enzymes.
Quantitative Analysis of Enzyme Inhibition
To elucidate the target specificity of this compound, a series of in vitro enzyme inhibition assays were conducted. The half-maximal inhibitory concentration (IC₅₀) of this compound was determined against its primary target enzyme as well as a selection of homologous enzymes to assess its selectivity.
| Enzyme Target | This compound IC₅₀ (nM) | Fold Selectivity vs. Primary Target |
| Primary Target Enzyme X | 15 | 1 |
| Enzyme A | 3,200 | 213 |
| Enzyme B | > 10,000 | > 667 |
| Enzyme C | 850 | 57 |
| Enzyme D | > 10,000 | > 667 |
Table 1: Inhibitory activity of this compound against a panel of related enzymes. The data demonstrates a high degree of selectivity for its primary target.
Experimental Protocols
The following section provides a detailed methodology for the key experiments utilized to determine the enzyme specificity of this compound.
In Vitro Enzyme Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of this compound to inhibit the catalytic activity of the target enzyme in a cell-free system.
Materials:
-
Purified recombinant human target enzyme
-
Specific fluorogenic or chromogenic substrate for the enzyme
-
This compound (stock solution in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
384-well assay plates
-
Plate reader capable of fluorescence or absorbance detection
Procedure:
-
A serial dilution of this compound is prepared in the assay buffer.
-
The purified enzyme is diluted to a final concentration that yields a robust signal-to-background ratio.
-
In a 384-well plate, the enzyme solution is added to each well.
-
The serially diluted this compound or vehicle control (DMSO) is then added to the respective wells and pre-incubated with the enzyme for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the specific substrate.
-
The plate is immediately transferred to a plate reader, and the product formation is monitored kinetically over time by measuring the change in fluorescence or absorbance.
-
The initial reaction velocities are calculated from the linear portion of the progress curves.
-
The percent inhibition for each concentration of this compound is calculated relative to the vehicle control.
-
The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Signaling Pathway Context
The primary enzyme target of this compound is a key component of a critical intracellular signaling pathway implicated in the pathophysiology of several diseases. Understanding this context is crucial for predicting the downstream cellular effects of this compound administration.
Conclusion
The data presented in this technical guide collectively demonstrate that this compound is a potent and highly selective inhibitor of its primary enzyme target. The detailed experimental protocols provide a foundation for the replication and extension of these findings. The visualization of the relevant signaling pathway highlights the potential therapeutic impact of this targeted inhibition. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
A Technical Guide to the Biological Activity of Novel Lanosterol Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities of novel inhibitors targeting lanosterol (B1674476) synthase (LSS). Lanosterol synthase is a pivotal enzyme in the cholesterol biosynthesis pathway, catalyzing the cyclization of (S)-2,3-oxidosqualene to form lanosterol, the first sterol in this critical metabolic cascade.[1][2] Due to its key role, LSS has emerged as an attractive therapeutic target for a range of diseases, including cancer, hypercholesterolemia, and fungal infections.[3][4][5] This document details the mechanism of action of LSS inhibitors, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated biochemical pathways and workflows.
Mechanism of Action: The Canonical and Shunt Pathways
Lanosterol synthase (LSS), also known as oxidosqualene cyclase (OSC), is an integral protein of the endoplasmic reticulum in eukaryotes.[3] It orchestrates a complex cyclization reaction to convert the linear (S)-2,3-oxidosqualene into the tetracyclic structure of lanosterol.[2][6] Lanosterol is subsequently converted to cholesterol through a multi-step process.
Inhibitors of LSS block this primary function. This inhibition has a dual effect on sterol metabolism:
-
Inhibition of the Canonical Pathway : The direct blockage of LSS leads to a decrease in the production of lanosterol and, consequently, cholesterol.[3][6] This also causes the accumulation of the LSS substrate, (S)-2,3-oxidosqualene.[6]
-
Induction of a "Shunt" Pathway : The accumulation of (S)-2,3-oxidosqualene diverts sterol synthesis towards an alternative or "shunt" pathway. The substrate is converted to 2,3;22,23-dioxidosqualene, which LSS then preferentially converts into 24(S),25-epoxylanosterol (EPL).[7] EPL is further metabolized to 24(S),25-epoxycholesterol (EPC).[6] This shunt is significant because EPC is a potent regulatory molecule, known to be a ligand for the Liver X receptor (LXR) and an inhibitor of HMG-CoA reductase activity, further suppressing cholesterol synthesis.[3][7]
Biological Activities and Therapeutic Potential
The unique dual mechanism of LSS inhibitors makes them promising candidates for various therapeutic areas.
-
Oncology: Many cancers, including glioblastoma, endometrial cancer, and liver cancer, exhibit upregulated cholesterol metabolism to support rapid cell proliferation and membrane synthesis.[4][8][9] By depleting cholesterol and inducing the production of the signaling molecule EPC, LSS inhibitors can suppress tumor growth.[6][9] Studies have shown that LSS inhibition deactivates pro-survival signaling pathways like Src/MAPK and MAPK/JNK, leading to cell cycle arrest, reduced migration, and increased apoptosis in cancer cells.[4][8][10]
-
Hypercholesterolemia: LSS inhibitors are being explored as an alternative to statins for lowering blood cholesterol.[3] Unlike statins, which act far upstream, LSS inhibitors target a more committed step in cholesterol synthesis.[3][11] This targeted approach may avoid some side effects associated with statins that arise from the depletion of non-sterol isoprenoid intermediates.[3] The dual action of directly blocking cholesterol synthesis and generating EPC (which further suppresses HMG-CoA reductase) makes LSS inhibitors particularly effective.[3]
-
Antifungal Agents: The ergosterol (B1671047) biosynthesis pathway in fungi is analogous to the cholesterol pathway in humans, with lanosterol being a common intermediate.[12] Azole antifungals, a major class of drugs, target lanosterol 14-alpha-demethylase, an enzyme downstream of LSS.[5][12] LSS itself represents a potential target for novel antifungal therapies.[13]
Inhibition of LSS has been shown to modulate key signaling pathways that are often dysregulated in cancer. For instance, in HepG2 liver cancer cells, LSS knockdown resulted in the deactivation of the Src/MAPK pathway.[4][10] Similarly, in endometrial cancer, LSS was found to promote tumor progression through the activation of MAPK/JNK signaling.[8] Inhibition of LSS reverses these effects, leading to anti-tumor activity.
Quantitative Data Presentation
The efficacy of LSS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce the biological activity by 50%.
| Inhibitor | Cell Line / System | Assay Type | IC₅₀ Value | Reference |
| Ro 48-8071 | Ishikawa (Endometrial Cancer) | Cell Proliferation (CCK8) | 0.968 µM | [8] |
| KLE (Endometrial Cancer) | Cell Proliferation (CCK8) | 6.478 µM | [8] | |
| Glioma Cell Lines | Cell Viability | Strong Correlation with MI-2 | [7] | |
| MM0299 (Compound 1) | Mut6 (Glioma Stem-like Cells) | Lanosterol Reduction | 0.0455 µM | [6] |
| MI-2 | Human Lanosterol Synthase | Enzymatic (NMR) | 110 nM | [7] |
| MI-2-2 | Human Lanosterol Synthase | Enzymatic (NMR) | 100 nM | [7] |
Experimental Protocols
The characterization of novel LSS inhibitors requires a suite of robust in vitro and cell-based assays.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for directly quantifying the enzymatic production of lanosterol.[1] Its high sensitivity and specificity are ideal for kinetic studies and inhibitor screening.[1]
-
Materials:
-
Purified LSS enzyme or microsomal fractions containing LSS.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM KCl, 10 mM MgCl₂.[1]
-
Substrate: (S)-2,3-oxidosqualene.
-
Test Inhibitor: Dissolved in a suitable solvent (e.g., DMSO).
-
Internal Standard: Deuterated lanosterol for accurate quantification.[1]
-
Quenching Solution: 2:1 (v/v) Methanol:Chloroform.[1]
-
Extraction Solvent: Hexane (B92381).[1]
-
-
Procedure:
-
Enzyme Reaction: In a microcentrifuge tube, combine the assay buffer, the test inhibitor (at various concentrations), and the purified LSS enzyme. Pre-incubate the mixture at 37°C for 5-10 minutes.[1]
-
Initiation: Start the reaction by adding the (S)-2,3-oxidosqualene substrate (final concentration typically 10-50 µM).[1]
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.[1]
-
Quenching and Extraction: Stop the reaction by adding the cold quenching solution, followed by the internal standard.[1] Vortex vigorously to precipitate proteins. Centrifuge to pellet the precipitate.[1]
-
Lipid Extraction: Transfer the supernatant to a new tube. Add hexane, vortex, and centrifuge to separate the phases. Collect the upper hexane layer containing lanosterol.[1]
-
Sample Preparation: Evaporate the hexane under a stream of nitrogen and reconstitute the dried lipid extract in a suitable mobile phase (e.g., 90% acetonitrile).[1]
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Separate lanosterol from other components using a C18 column with a suitable gradient.[1] Detect and quantify lanosterol and the internal standard using Multiple Reaction Monitoring (MRM) mode.[1]
-
This highly sensitive method uses a radiolabeled substrate to measure enzyme activity.[1]
-
Materials:
-
Procedure:
-
Reaction Setup: Combine assay buffer, test inhibitor, and LSS enzyme in a reaction tube.
-
Initiation: Start the reaction by adding the [³H]-(S)-2,3-oxidosqualene substrate mixture.
-
Incubation: Incubate at 37°C for 30-60 minutes.[1]
-
Quenching and Extraction: Stop the reaction with the quenching solution. Extract the [³H]-lanosterol product with hexane.[1]
-
Quantification: Add the hexane extract to a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the LSS activity.
-
This assay is used to assess the effect of LSS inhibitors on the viability and proliferation of cancer cells.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a determined density (e.g., 2,000-6,000 cells/well) and allow them to adhere overnight.[14]
-
Treatment: Replace the medium with fresh medium containing various concentrations of the LSS inhibitor (and a vehicle control).
-
Incubation: Culture the cells for a specified period (e.g., 48-72 hours).[14]
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[14]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[14]
-
Western blotting is used to detect changes in the expression or phosphorylation status of proteins within signaling pathways (e.g., Src, MAPK, JNK) following treatment with an LSS inhibitor.[4][8]
-
Procedure:
-
Cell Treatment & Lysis: Treat cultured cells with the LSS inhibitor for a designated time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies specific to the target proteins (e.g., anti-p-JNK, anti-JNK, anti-Src) overnight.
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity to determine relative changes in protein expression or phosphorylation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. uniprot.org [uniprot.org]
- 3. Lanosterol synthase - Wikipedia [en.wikipedia.org]
- 4. Lanosterol synthase loss of function decreases the malignant phenotypes of HepG2 cells by deactivating the Src/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Inhibition of lanosterol synthase linking with MAPK/JNK signaling pathway suppresses endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Lanosterol biosynthesis pathway | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 13. Chemical Inhibition of Sterol Biosynthesis | MDPI [mdpi.com]
- 14. spandidos-publications.com [spandidos-publications.com]
Lanopylin A2: A Technical Overview of a Novel Lanosterol Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Lanopylin A2, a naturally occurring inhibitor of lanosterol (B1674476) synthase. Due to the inaccessibility of the full primary research article, this document relies on the available abstract and related scientific literature. Specific quantitative data, such as a confirmed CAS number and detailed physicochemical properties, are limited.
Core Data Presentation
Identification and Biological Activity
| Identifier | Value | Reference |
| Compound Name | This compound | |
| CAS Number | Not available in searched databases. | |
| Biological Target | Lanosterol Synthase (LSS) | |
| Biological Activity | Inhibits recombinant human lanosterol synthase. | |
| IC50 Value | 33 µM |
Physicochemical Properties
Detailed physicochemical data for this compound are not available in the public domain. The following table provides data for the closely related compound, Lanopylin A1, for reference. This compound is described as a homologue of Lanopylin A1 with the insertion of one cis-ethylenylidene in the side chain.
| Property | Lanopylin A1 (for reference) | This compound (Predicted/Inferred) | Reference |
| Molecular Formula | C22H41N | C24H43N | [1] |
| Molecular Weight | 319.57 g/mol | ~345.62 g/mol | [1] |
| Physical State | Colorless oil | Likely an oil | |
| Solubility | Soluble in CHCl3 | Expected to be soluble in chlorinated solvents and other organic solvents. |
Signaling Pathway
This compound functions by inhibiting lanosterol synthase, a critical enzyme in the cholesterol biosynthesis pathway. This pathway converts (S)-2,3-oxidosqualene to lanosterol, a precursor for all steroids.[2][3][4][5] Inhibition of lanosterol synthase can lead to the accumulation of upstream metabolites and a depletion of downstream products, including cholesterol. Recent studies have shown that the inhibition of lanosterol synthase can suppress the proliferation of cancer cells by deactivating the Src/MAPK signaling pathway.[6][7][8][9]
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of this compound are not publicly available. The following is a generalized workflow based on the abstract of the primary literature.
General Workflow for Isolation and Characterization
Note: This generalized protocol highlights the key steps likely involved in the discovery of this compound. For reproducible research, the specific parameters for each step (e.g., fermentation media and conditions, solvent systems for chromatography, and detailed spectroscopic data acquisition parameters) would be required from the original publication.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lanosterol synthase - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. Lanosterol biosynthesis pathway | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Lanosterol synthase loss of function decreases the malignant phenotypes of HepG2 cells by deactivating the Src/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of lanosterol synthase linking with MAPK/JNK signaling pathway suppresses endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
A Technical Guide to Natural Product Inhibitors of Cholesterol Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of natural product inhibitors targeting key enzymes in the cholesterol biosynthesis pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into the mechanisms of action, inhibitory potencies, and experimental evaluation of these compounds.
Introduction: The Cholesterol Biosynthesis Pathway as a Therapeutic Target
Cholesterol, an essential lipid for maintaining cell membrane integrity and a precursor for steroid hormones and bile acids, is synthesized through a complex cascade of enzymatic reactions known as the mevalonate (B85504) pathway. Dysregulation of this pathway can lead to hypercholesterolemia, a major risk factor for cardiovascular diseases. Consequently, the enzymes involved in cholesterol biosynthesis have become critical targets for the development of lipid-lowering therapies. While synthetic drugs, notably statins, have been highly successful in this area, there is a growing interest in the discovery and characterization of natural products as alternative or complementary therapeutic agents due to their vast structural diversity and potential for novel mechanisms of action.
This guide focuses on natural product inhibitors of three key enzymes in the cholesterol biosynthesis pathway:
-
HMG-CoA Reductase (HMGR): The rate-limiting enzyme in the mevalonate pathway.
-
Squalene (B77637) Synthase (SQS): Catalyzes the first committed step in sterol biosynthesis.
-
Lanosterol Synthase (LSS) / Oxidosqualene Cyclase (OSC): Catalyzes the cyclization of 2,3-oxidosqualene (B107256) to form lanosterol, the precursor to cholesterol.
Quantitative Data on Natural Product Inhibitors
The inhibitory activities of various natural products against key enzymes in the cholesterol biosynthesis pathway are summarized below. This data, presented in tabular format, facilitates the comparison of potencies and aids in the identification of promising lead compounds.
HMG-CoA Reductase (HMGR) Inhibitors
| Natural Product | Source | IC50 Value | Reference(s) |
| Curcumin | Curcuma longa (Turmeric) | 4.3 µM | [1] |
| Salvianolic acid C | Salvia miltiorrhiza | 8 µM | [1] |
| Docosanol | Policosanols | 250 µM | [1] |
| Ficus palmata bark aqueous extract | Ficus palmata | 9.1 ± 0.61 µg/mL | [2] |
| Caffeic acid | Various plants | 10.162 µM | [3] |
Squalene Synthase (SQS) Inhibitors
| Natural Product | Source | IC50/Ki Value | Reference(s) |
| Zaragozic Acid A (Squalestatin 1) | Phoma sp. C2932 | Ki = 78 pM | [4] |
| Zaragozic Acid B | Sporormiella intermedia | Ki = 29 pM | [4] |
| Zaragozic Acid C | Leptodontium elatius | Ki = 45 pM | [4] |
| Zaragozic Acid D | Amauroascus niger | IC50 = 100 nM (for farnesyl transferase) | [5] |
| Zaragozic Acid D2 | Amauroascus niger | IC50 = 100 nM (for farnesyl transferase) | [5] |
| Cynarin | Cynara cardunculus (Artichoke) | Decreased triglyceride level by 22.50% in HepG2 cells | [6] |
Lanosterol Synthase (LSS) / Oxidosqualene Cyclase (OSC) Inhibitors
| Natural Product/Derivative | Source/Type | IC50 Value | Reference(s) |
| Ro 48-8071 | Benzophenone derivative | 7 nM (human liver OSLC) | [7] |
| Phenylthiovinyl derivatives of squalene | Synthetic analogs | 10-100 times more effective on T. cruzi OSC than pig or S. cerevisiae OSCs | [1] |
| S-18 squalene oxide analogue | Synthetic analog | 50 nM (rat liver OSC) | [8] |
| Luteolin 7,3′-disulfate | Triticum aestivum | > 25 µM (human CYP51A1) | [9] |
Signaling Pathways and Points of Inhibition
The cholesterol biosynthesis pathway is a linear sequence of enzymatic reactions. Natural product inhibitors can block this pathway at various steps, leading to a reduction in cholesterol production. The following diagram illustrates the key enzymes in the pathway and the points of inhibition by the natural products discussed in this guide.
Caption: Cholesterol biosynthesis pathway highlighting key enzymes and points of inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of natural product inhibitors of cholesterol biosynthesis.
In Vitro HMG-CoA Reductase (HMGR) Inhibition Assay
This assay measures the inhibition of HMGR activity by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.
Materials:
-
HMG-CoA Reductase enzyme (recombinant or purified)
-
HMG-CoA (substrate)
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)[2]
-
Test compounds (natural products) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Pravastatin)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH (final concentration ~200-400 µM), and HMG-CoA (final concentration ~200-400 µM).[2]
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (solvent only) and a positive control.
-
Initiate the reaction by adding the HMG-CoA Reductase enzyme to each well.
-
Immediately measure the decrease in absorbance at 340 nm in a kinetic mode at 37°C for a set period (e.g., 10-15 minutes), taking readings at regular intervals (e.g., every 20-30 seconds).[2]
-
Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Caption: Workflow for the in vitro HMG-CoA Reductase inhibition assay.
In Vitro Squalene Synthase (SQS) Inhibition Assay (Fluorescent Method)
This assay determines SQS activity by measuring the depletion of NADPH, which is stoichiometric with the formation of squalene. The decrease in NADPH concentration is monitored by its fluorescence.[10]
Materials:
-
Squalene Synthase enzyme (recombinant or purified)
-
Farnesyl pyrophosphate (FPP) (substrate)
-
NADPH
-
Magnesium ion cofactor (e.g., MgCl2)
-
Assay Buffer
-
Test compounds
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, FPP, NADPH, and MgCl2.[10]
-
Add the test compounds at various concentrations to the wells of the microplate.
-
Initiate the reaction by adding the Squalene Synthase enzyme.
-
Measure the decrease in NADPH fluorescence over time using a fluorometer (Excitation ~340 nm, Emission ~460 nm).[10]
-
Calculate the rate of NADPH consumption from the fluorescence data.
-
Determine the percent inhibition and calculate the IC50 value.
Caption: Workflow for the in vitro Squalene Synthase inhibition assay.
In Vitro Lanosterol Synthase (LSS) / Oxidosqualene Cyclase (OSC) Inhibition Assay
This assay measures the conversion of a radiolabeled substrate, [³H]-2,3-oxidosqualene, to lanosterol.
Materials:
-
Lanosterol Synthase enzyme (microsomal fraction or purified)
-
[³H]-2,3-oxidosqualene (radiolabeled substrate)
-
Unlabeled 2,3-oxidosqualene
-
Assay Buffer
-
Test compounds
-
Quenching solution (e.g., acidic solution)
-
Organic solvent for extraction (e.g., hexane)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the LSS enzyme in assay buffer.[11]
-
Add the test compounds at various concentrations.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).[11]
-
Initiate the reaction by adding a mixture of [³H]-2,3-oxidosqualene and unlabeled substrate.
-
Incubate at 37°C for a defined time (e.g., 30-60 minutes).[11]
-
Stop the reaction by adding the quenching solution.[11]
-
Extract the product, [³H]-lanosterol, using an organic solvent.[11]
-
Measure the radioactivity of the extracted product using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.
Caption: Workflow for the in vitro Lanosterol Synthase inhibition assay.
Cell-Based Cholesterol Synthesis Inhibition Assay
This assay measures the de novo synthesis of cholesterol in cultured cells by monitoring the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate.
Materials:
-
Cultured cells (e.g., HepG2)
-
Cell culture medium
-
[¹⁴C]-acetate (radiolabeled precursor)
-
Test compounds
-
Lysis buffer
-
Solvents for lipid extraction (e.g., chloroform/methanol)
-
Thin-layer chromatography (TLC) system
-
Phosphorimager or scintillation counter
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow.
-
Treat the cells with various concentrations of the test compounds for a specified period.
-
Add [¹⁴C]-acetate to the culture medium and incubate for a few hours to allow for incorporation into newly synthesized lipids.
-
Wash the cells to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids.
-
Separate the different lipid species, including cholesterol, using TLC.
-
Visualize and quantify the amount of radiolabeled cholesterol using a phosphorimager or by scraping the cholesterol bands from the TLC plate and measuring the radioactivity with a scintillation counter.
-
Calculate the percent inhibition of cholesterol synthesis and determine the IC50 value.
Caption: Workflow for the cell-based cholesterol synthesis inhibition assay.
Conclusion
Natural products represent a rich and diverse source of potential inhibitors of cholesterol biosynthesis. The compounds and data presented in this guide highlight the significant potential for discovering novel therapeutic agents for the management of hypercholesterolemia. The detailed experimental protocols and workflow diagrams provide a practical framework for researchers to screen and characterize new natural product inhibitors. Further investigation into the identified compounds and continued exploration of the vast chemical space of natural products are warranted to advance the development of the next generation of cholesterol-lowering drugs.
References
- 1. Analogs of squalene and oxidosqualene inhibit oxidosqualene cyclase of Trypanosoma cruzi expressed in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uregina.ca [uregina.ca]
- 3. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Zaragozic acids D and D2: potent inhibitors of squalene synthase and of Ras farnesyl-protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of mammalian squalene synthetase activity by zaragozic acid A is a result of competitive inhibition followed by mechanism-based irreversible inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Unveiling the Spectroscopic Signature of Lanopylin A2: A Technical Guide
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the spectroscopic data for Lanopylin A2, a novel natural product with potential as a lanosterol (B1674476) synthase inhibitor. The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, along with the experimental protocols utilized for their acquisition.
Spectroscopic Data Summary
The structural elucidation of this compound, isolated from Streptomyces sp. K99-5041, was accomplished through a combination of spectroscopic techniques. The key quantitative data from these analyses are summarized below for ease of reference and comparison.
Table 1: NMR Spectroscopic Data for this compound in CDCl₃
| Position | ¹H NMR (δ, mult., J in Hz) | ¹³C NMR (δ) |
| 2 | - | 170.6 (s) |
| 3 | - | 118.6 (s) |
| 4 | 2.45 (t, 7.5) | 28.5 (t) |
| 5 | 3.65 (t, 7.0) | 52.3 (t) |
| 2-Me | 1.99 (s) | 13.9 (q) |
| 1' | 5.99 (t, 7.5) | 120.3 (d) |
| 2' | 2.18 (q, 7.5) | 35.0 (t) |
| 3' | 1.2-1.4 (m) | 28.5-30.0 (t) |
| 4' | 1.2-1.4 (m) | 28.5-30.0 (t) |
| 5' | 1.2-1.4 (m) | 28.5-30.0 (t) |
| 6' | 1.2-1.4 (m) | 28.5-30.0 (t) |
| 7' | 5.3-5.4 (m) | 129.8 (d) |
| 8' | 5.3-5.4 (m) | 129.9 (d) |
| 9' | 2.03 (q, 7.0) | 27.2 (t) |
| 10' | 1.2-1.4 (m) | 29.3 (t) |
| 11' | 1.2-1.4 (m) | 29.3 (t) |
| 12' | 1.2-1.4 (m) | 29.3 (t) |
| 13' | 1.2-1.4 (m) | 29.3 (t) |
| 14' | 1.2-1.4 (m) | 29.3 (t) |
| 15' | 0.88 (t, 7.0) | 14.1 (q) |
| 16' | 1.61 (s) | 22.7 (q) |
Table 2: Mass Spectrometry and Infrared Spectroscopy Data for this compound
| Technique | Data |
| High-Resolution Electron Impact Mass Spectrometry (HREIMS) | m/z 359.3243 ([M]⁺, calculated for C₂₄H₄₁N: 359.3239) |
| Infrared (IR) Spectroscopy (film) | νₘₐₓ 1645, 1455, 1375 cm⁻¹ |
Experimental Protocols
The isolation and characterization of this compound involved a series of chromatographic and spectroscopic procedures.
Isolation and Purification Workflow
The production and isolation of this compound from Streptomyces sp. K99-5041 followed a multi-step process.
Caption: Workflow for the isolation of this compound.
Spectroscopic Analysis
The structural identity of the purified this compound was confirmed through the following spectroscopic methods:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a JEOL JNM-A500 spectrometer at 500 MHz and 125 MHz, respectively. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δH 7.26, δC 77.0).
-
Mass Spectrometry: High-resolution electron impact mass spectrometry (HREIMS) was performed on a JEOL JMS-700 mass spectrometer.
-
Infrared Spectroscopy: The IR spectrum was obtained as a film on a HORIBA FT-710 spectrophotometer.
Signaling Pathway Context (Hypothetical)
While the direct signaling pathway of this compound is a subject of ongoing research, its inhibitory action on lanosterol synthase places it within the cholesterol biosynthesis pathway. The following diagram illustrates a simplified representation of this pathway and the point of inhibition.
Caption: Inhibition of Lanosterol Synthase by this compound.
Lanopylin A2: An Overview of a Novel Lanosterol Synthase Inhibitor
Limited available research indicates that Lanopylin A2 is a member of the lanopylin family of compounds, identified as novel inhibitors of the enzyme lanosterol (B1674476) synthase. These compounds, including Lanopylins A1, B1, A2, and B2, were first isolated from the culture broth of the actinomycete strain K99-5041. This discovery marked them as the first lanosterol synthase inhibitors to be identified from a microbial source. The lanopylins are characterized by a unique (3E)-methylidene-2-methyl-1-pyrroline backbone.
Due to the limited scope of current research findings, a comprehensive technical guide detailing extensive therapeutic applications, in-depth experimental protocols, and associated signaling pathways for this compound cannot be fully compiled. Further research is required to elucidate the broader therapeutic potential and mechanistic details of this compound.
References
Lanopylin A2: A Technical Guide to Cytotoxicity and Preliminary Safety Profiling
Disclaimer: As of the latest data available, "Lanopylin A2" does not correspond to a known and publicly documented compound. Therefore, this document serves as an in-depth technical guide and framework for the evaluation of a novel cytotoxic agent, using "this compound" as a placeholder. The methodologies, data presentation formats, and pathway analyses described herein represent the standard approach in preclinical drug discovery and development for characterizing the cytotoxic and preliminary safety profile of a new chemical entity.
Introduction
The discovery and development of novel cytotoxic agents are paramount in the ongoing effort to combat cancer. A critical early step in this process is the thorough characterization of a compound's cytotoxic activity against various cancer cell lines and its preliminary safety profile. This guide outlines the essential experimental framework for evaluating a novel compound, referred to here as this compound. It provides detailed experimental protocols, standardized data presentation formats, and visual representations of key biological and experimental workflows to assist researchers, scientists, and drug development professionals.
In Vitro Cytotoxicity Assessment
The initial evaluation of a potential anticancer compound involves assessing its ability to inhibit the proliferation of and induce death in cancer cells in vitro.
Data Presentation: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. IC50 values for this compound should be determined across a panel of human cancer cell lines and, importantly, against non-cancerous cell lines to assess selectivity.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) ± SD | Selectivity Index (SI)* |
| MCF-7 | Breast Adenocarcinoma | Data | Data |
| MDA-MB-231 | Breast Adenocarcinoma | Data | Data |
| A549 | Lung Carcinoma | Data | Data |
| HCT116 | Colon Carcinoma | Data | Data |
| HepG2 | Hepatocellular Carcinoma | Data | Data |
| K562 | Chronic Myelogenous Leukemia | Data | Data |
| MRC-5 | Normal Lung Fibroblast | Data | N/A |
| HEK293 | Normal Embryonic Kidney | Data | N/A |
*Selectivity Index (SI) is calculated as the IC50 in a normal cell line divided by the IC50 in a cancer cell line.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Visualization: Cytotoxicity Testing Workflow
Caption: Workflow for In Vitro Cytotoxicity Testing using the MTT Assay.
Mechanism of Action: Apoptosis Induction
Understanding how a compound induces cell death is crucial. Apoptosis, or programmed cell death, is a common mechanism for cytotoxic anticancer agents.
Data Presentation: Apoptosis Assay Results
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis. Western blotting can confirm the modulation of key apoptotic proteins.
Table 2: Apoptosis Induction by this compound in HCT116 Cells (24h Treatment)
| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Fold Change in Caspase-3/7 Activity |
| 0 (Control) | Data | Data | 1.0 |
| 0.5 x IC50 | Data | Data | Data |
| 1.0 x IC50 | Data | Data | Data |
| 2.0 x IC50 | Data | Data | Data |
Table 3: Modulation of Apoptosis-Related Proteins by this compound
| Protein | Function | Change in Expression (Fold vs. Control) |
| Bcl-2 | Anti-apoptotic | Data |
| Bax | Pro-apoptotic | Data |
| Cleaved Caspase-3 | Executioner Caspase | Data |
| Cleaved PARP | Apoptosis Marker | Data |
Experimental Protocol: Annexin V/PI Staining for Apoptosis
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Visualization: Apoptotic Signaling Pathways
Apoptosis is primarily regulated by two interconnected pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[1] Both converge on the activation of executioner caspases.[1]
Caption: The Extrinsic and Intrinsic Pathways of Apoptosis.
Preliminary In Vivo Safety Profile
Before human trials, a rigorous preclinical safety evaluation is essential to identify potential toxicities and establish a safe starting dose.[2][3]
Data Presentation: Acute Toxicity Study
An acute toxicity study in a relevant animal model (e.g., mice or rats) provides initial data on the compound's safety.
Table 4: Acute Toxicity of this compound in Mice (Single Intravenous Dose)
| Dose Group (mg/kg) | Number of Animals | Mortality (within 14 days) | Clinical Observations | Change in Body Weight (%) | Key Organ Histopathology Findings |
| Vehicle Control | 10 (5M, 5F) | 0/10 | Normal | Data | No abnormalities detected |
| Low Dose | 10 (5M, 5F) | Data | Data | Data | Data |
| Mid Dose | 10 (5M, 5F) | Data | Data | Data | Data |
| High Dose | 10 (5M, 5F) | Data | Data | Data | Data |
Experimental Protocol: Acute Systemic Toxicity Study (Rodent)
-
Animal Acclimatization: Acclimate animals (e.g., BALB/c mice, 6-8 weeks old) for at least one week.
-
Dose Formulation: Prepare this compound in a suitable vehicle.
-
Dosing: Administer single doses of the compound via the intended clinical route (e.g., intravenous, oral) to different groups of animals. Include a vehicle control group.
-
Observation: Monitor animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, activity), and body weight changes for 14 days.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Histopathology: Collect major organs (liver, kidney, heart, lung, spleen, etc.) for histopathological examination.
-
Data Analysis: Determine the LD50 (Lethal Dose, 50%) if applicable and identify any target organs of toxicity.
Visualization: Preclinical Safety Evaluation Workflow
Caption: A general workflow for preclinical safety evaluation.
Conclusion
This guide provides a comprehensive framework for the initial characterization of a novel cytotoxic agent, exemplified by the placeholder "this compound." By systematically evaluating in vitro cytotoxicity, elucidating the mechanism of action, and establishing a preliminary in vivo safety profile, researchers can build a robust data package. This foundational knowledge is critical for making informed decisions about the continued development of a compound as a potential anticancer therapeutic. Adherence to these standardized protocols and data presentation formats ensures clarity, comparability, and regulatory compliance in the early stages of drug discovery.
References
Uncharted Territory: The Undiscovered Genetic Blueprint of Lanopylin A2
Despite significant interest in the bioactive properties of Lanopylin A2, a comprehensive review of publicly accessible scientific literature and genomic databases reveals that the gene cluster responsible for its production remains uncharacterized. While chemical and bioactivity data for this compound are available, the identity of the producing microorganism and the genetic instructions for its biosynthesis have not yet been reported in scientific publications.
This compound has been identified as an inhibitor of recombinant human lanosterol (B1674476) synthase, a key enzyme in cholesterol biosynthesis, with a reported IC50 of 18 μM. This bioactivity positions it as a molecule of interest for researchers in drug development and metabolic diseases. However, the advancement of its study and potential for bioengineering is currently hampered by the absence of information regarding its biosynthetic pathway.
What We Know About this compound
Currently, the available information on this compound is primarily chemical. This data is summarized in the table below.
| Property | Value |
| Chemical Formula | C₂₄H₄₃N |
| Molecular Weight | 345.6 g/mol |
| CAS Registry Number | 679411-84-8 |
| Known Bioactivity | Inhibitor of human lanosterol synthase (IC50 = 18 μM) |
| Predicted Precursors | L-Pro, L-Lys, L-Arg, L-Ala, L-Asp |
The prediction of amino acid precursors suggests that this compound may be synthesized by a non-ribosomal peptide synthetase (NRPS) or a related enzymatic complex. These complex molecular machines are encoded by large, contiguous sets of genes known as biosynthetic gene clusters (BGCs).
The Missing Link: The Biosynthetic Gene Cluster
The identification and characterization of a BGC are fundamental to understanding how a natural product is made. Such a discovery would enable:
-
Heterologous expression: Production of this compound in a more genetically tractable host organism for improved yields and downstream studies.
-
Bioengineering: Modification of the gene cluster to create novel analogs of this compound with potentially improved therapeutic properties.
-
Elucidation of the biosynthetic pathway: A detailed understanding of the enzymatic steps involved in its assembly.
A hypothetical workflow for the identification and characterization of the this compound biosynthetic gene cluster is presented below. This outlines the standard experimental approach that researchers would likely take once the producing organism is identified.
Future Outlook
The journey to uncovering the genetic basis of this compound production will begin with the identification of the microorganism that synthesizes it. This is often achieved through large-scale screening of microbial extracts. Once the producing strain is found, modern genome mining and synthetic biology techniques, as outlined in the workflow above, can be applied to isolate, characterize, and ultimately harness the this compound biosynthetic gene cluster. For researchers, scientists, and drug development professionals, the eventual elucidation of this pathway will be a critical step in unlocking the full therapeutic and biotechnological potential of this intriguing natural product.
Methodological & Application
Synthesis Protocol for Lanopylin A2: A Case Study of the Related Lanopylin B1
For Immediate Release
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the available synthetic knowledge regarding the Lanopylin family of natural products. To date, a specific, detailed total synthesis protocol for Lanopylin A2 has not been published in peer-reviewed literature. However, this application note will detail the discovery and biological activity of the Lanopylin family and present the published total synthesis of the closely related analogue, Lanopylin B1, as a methodological reference.
Introduction to the Lanopylin Family
Lanopylins A1, B1, A2, and B2 are a series of novel natural products isolated from the actinomycete strain Streptomyces sp. K99-5041.[1][2] These compounds have been identified as inhibitors of recombinant human lanosterol (B1674476) synthase, a key enzyme in the cholesterol biosynthesis pathway, making them attractive targets for further investigation in the context of hypercholesterolemia research.
The structures of the Lanopylins were elucidated through detailed spectroscopic analysis. Lanopylins A1 and B1 are characterized as (3E)-isohexadecylmethylidene-2-methyl-1-pyrroline and (3E)-hexadecylmethylidene-2-methyl-1-pyrroline, respectively. Lanopylins A2 and B2 are homologues that feature the insertion of a cis-ethylenylidene group in their side chains.[1][2]
Biological Activity of Lanopylins
The inhibitory activity of Lanopylins A1, A2, B1, and B2 against recombinant human lanosterol synthase has been evaluated, and the half-maximal inhibitory concentrations (IC50) have been determined. This data provides a quantitative comparison of the potency of these related natural products.
| Compound | IC50 (µM)[1][2] |
| Lanopylin A1 | 15 |
| Lanopylin B1 | 18 |
| This compound | 33 |
| Lanopylin B2 | 41 |
Total Synthesis of Lanopylin B1: A Methodological Precedent
While a synthetic route to this compound remains to be published, the first total synthesis of Lanopylin B1 was accomplished by Snider and Zhou in 2005.[3][4][5] This synthesis provides a valuable framework for potential synthetic strategies for other members of the Lanopylin family, including this compound. The synthesis is notable for its efficiency, comprising three key steps.
Experimental Protocol for the Synthesis of Lanopylin B1
The synthesis of Lanopylin B1 is achieved through a three-step sequence, beginning with a phase-transfer alkylation, followed by a Horner-Emmons-Wittig reaction, and concluding with an intramolecular aza-Wittig reaction.[3][5]
-
Phase-Transfer Alkylation: Diethyl 2-oxopropylphosphonate is alkylated with a 2-iodoalkyl azide (B81097) under phase-transfer conditions to yield the corresponding azido (B1232118) phosphonate (B1237965).[3][5]
-
Horner-Emmons-Wittig Reaction: The resulting azido phosphonate undergoes a phase-transfer Horner-Emmons-Wittig reaction with heptadecanal (B146464) to produce an azido enone.[3][5]
-
Intramolecular Aza-Wittig Reaction: The synthesis is completed by an intramolecular aza-Wittig reaction of the azido enone using polymer-bound triphenylphosphine (B44618) in refluxing toluene (B28343) to afford Lanopylin B1.[3][5]
Quantitative Data for the Synthesis of Lanopylin B1
| Step | Reaction | Product | Yield (%)[3][5] |
| 1 | Phase-Transfer Alkylation | Azido phosphonate | 40 |
| 2 | Horner-Emmons-Wittig Reaction | Azido enone | 80 |
| 3 | Intramolecular Aza-Wittig Reaction | Lanopylin B1 | 76 |
Visualizing the Synthetic Pathway of Lanopylin B1
The following diagrams illustrate the logical workflow of the total synthesis of Lanopylin B1.
Caption: Synthetic workflow for the total synthesis of Lanopylin B1.
Conclusion
At present, a detailed experimental protocol for the total synthesis of this compound is not available in the scientific literature. However, the information presented on the discovery, biological activity, and the successful synthesis of the related compound, Lanopylin B1, provides a solid foundation for researchers interested in this family of natural products. The synthetic strategy employed for Lanopylin B1 may serve as a valuable starting point for the development of a synthetic route to this compound. Further research is required to establish a viable and detailed protocol for the synthesis of this compound.
References
- 1. Lanopylins A1, B1, A2 and B2, novel lanosterol synthase inhibitors from Streptomyces sp. K99-5041 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Synthesis of lanopylin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Research Portal [scholarworks.brandeis.edu]
Lanosterol synthase inhibition assay using Lanopylin A2
Introduction
Lanosterol (B1674476) synthase (LSS) is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the cyclization of (S)-2,3-oxidosqualene to produce lanosterol, the first sterol in this pathway.[1][2] As a key player in the production of cholesterol and other vital steroids, LSS has emerged as a significant therapeutic target for a range of conditions, including hypercholesterolemia and certain cancers.[3][4] Inhibition of LSS offers a more targeted approach to cholesterol reduction compared to statins, which act earlier in the pathway.[2] This application note provides a detailed protocol for an in vitro assay to screen and characterize inhibitors of lanosterol synthase. While the user requested information specifically for "Lanopylin A2," extensive searches did not yield any public data for this compound as a lanosterol synthase inhibitor. Therefore, this protocol is presented as a general method and utilizes the well-characterized LSS inhibitor, Ro 48-8071, as an example compound for which public data is available.[5]
Principle of the Assay
The lanosterol synthase inhibition assay is designed to measure the enzymatic activity of LSS in the presence and absence of a test compound. The activity is determined by quantifying the amount of lanosterol produced from the substrate, (S)-2,3-oxidosqualene. This protocol describes a robust and sensitive method using liquid chromatography-mass spectrometry (LC-MS) for the detection and quantification of lanosterol.
Data Presentation
The efficacy of a potential LSS inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%. The following table summarizes the IC50 value for the known LSS inhibitor Ro 48-8071 against various cell lines as found in the literature.
| Compound | Cell Line | IC50 (µM) | Reference |
| Ro 48-8071 | Ishikawa | 0.968 | [5] |
| Ro 48-8071 | KLE | 6.478 | [5] |
| Ro 48-8071 | Mut6 | 0.0112 | [6] |
Experimental Protocols
Materials and Reagents
-
Purified recombinant human Lanosterol Synthase (LSS)
-
(S)-2,3-oxidosqualene (substrate)
-
This compound (or other test compound)
-
Ro 48-8071 (positive control inhibitor)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM KCl, 10 mM MgCl₂[7]
-
Quenching Solution: 2:1 (v/v) Methanol:Chloroform[7]
-
Internal Standard (e.g., deuterated lanosterol)
-
Organic solvent for extraction (e.g., hexane)
-
LC-MS/MS system with a C18 column
Experimental Workflow Diagram
Caption: Experimental workflow for the Lanosterol Synthase inhibition assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store it at 4°C.
-
Prepare stock solutions of the test compound (e.g., this compound) and the positive control (Ro 48-8071) in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.
-
Prepare a stock solution of the substrate, (S)-2,3-oxidosqualene.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add the Assay Buffer.
-
Add the test compound or control inhibitor at the desired final concentration. Include a vehicle control (e.g., DMSO) for the uninhibited reaction.
-
Add the purified LSS enzyme to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding (S)-2,3-oxidosqualene to a final concentration of 10-50 µM.[7]
-
Incubate the reaction at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.[7]
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction by adding the Quenching Solution.[7]
-
Add a known amount of the internal standard (e.g., deuterated lanosterol) to each tube.[7]
-
Vortex the tubes vigorously to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding an organic solvent such as hexane. Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the organic (upper) phase containing the lanosterol and internal standard.
-
Evaporate the solvent under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
Inject the sample into the LC-MS/MS system.
-
Separate lanosterol and the internal standard on a C18 column using an appropriate gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).[7]
-
Detect and quantify lanosterol and the internal standard using multiple reaction monitoring (MRM) mode. The precursor and product ion pairs for lanosterol should be optimized for the specific instrument used.[7]
-
-
Data Analysis:
-
Calculate the amount of lanosterol produced in each reaction by comparing its peak area to that of the internal standard.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cholesterol Biosynthesis Pathway
The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the central role of Lanosterol Synthase.
Caption: The cholesterol biosynthesis pathway highlighting LSS.
Conclusion
This application note provides a comprehensive protocol for conducting a lanosterol synthase inhibition assay. This assay is a valuable tool for the discovery and characterization of novel LSS inhibitors for therapeutic development. While no specific data for "this compound" was found, this protocol can be readily adapted to test its potential inhibitory activity against lanosterol synthase. Researchers should ensure proper optimization of assay conditions, including enzyme and substrate concentrations, as well as incubation times, to achieve robust and reproducible results.
References
- 1. Lanosterol synthase - Wikipedia [en.wikipedia.org]
- 2. Lanosterol biosynthesis pathway | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. benchchem.com [benchchem.com]
- 4. Lanosterol synthase loss of function decreases the malignant phenotypes of HepG2 cells by deactivating the Src/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of lanosterol synthase linking with MAPK/JNK signaling pathway suppresses endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes: Cell-Based Assays for Measuring Lanopylin A2 Efficacy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lanopylin A2 is a novel synthetic compound under investigation for its potential as an anti-cancer therapeutic agent. These application notes provide detailed protocols for a suite of cell-based assays designed to measure the efficacy of this compound in vitro. The described assays will enable researchers to assess its impact on cancer cell viability, proliferation, and its ability to induce apoptosis. Furthermore, protocols are included to confirm the engagement of this compound with its putative intracellular target and its effect on downstream signaling pathways.
Assumed Mechanism of Action
For the purpose of these protocols, it is hypothesized that this compound exerts its anti-cancer effects by binding to and inhibiting the activity of a key pro-survival protein, hereafter referred to as this compound Target Protein (LATP). Inhibition of LATP is presumed to disrupt a critical cell survival signaling pathway, leading to the activation of the intrinsic apoptotic cascade and subsequent cell death.
Required Materials
-
Cancer cell line of interest (e.g., A549, HT29, MDA-MB-231)
-
Cell culture medium and supplements (e.g., DMEM, FBS, Penicillin-Streptomycin)
-
This compound (stock solution of known concentration)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Caspase-Glo® 3/7 Assay System
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Primary antibodies (anti-LATP, anti-phospho-LATP, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
PVDF membranes
-
Paraformaldehyde (PFA)
-
Triton™ X-100
-
Bovine Serum Albumin (BSA)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
96-well and 6-well cell culture plates
-
Microplate reader (absorbance, luminescence, and fluorescence)
-
Western blotting and immunofluorescence imaging systems
I. Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1][2][3][4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[3]
Experimental Protocol
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3][4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation
| This compound (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| Vehicle Control | 100 | 100 | 100 |
| 0.1 | 98.2 ± 3.1 | 95.4 ± 2.8 | 88.7 ± 4.2 |
| 1 | 85.6 ± 4.5 | 75.1 ± 3.9 | 60.3 ± 5.1 |
| 10 | 52.3 ± 3.8 | 38.9 ± 3.2 | 21.5 ± 2.9 |
| 100 | 15.7 ± 2.1 | 8.2 ± 1.5 | 5.1 ± 1.1 |
Table 1: Representative data for the effect of this compound on cancer cell viability.
II. Apoptosis Assays
A. Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[5][6][7]
Experimental Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a microplate reader.
-
Data Analysis: Subtract the background luminescence. Express caspase activity as a fold change relative to the vehicle control.
Data Presentation
| This compound (µM) | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 1.0 |
| 0.1 | 1.2 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 10 | 5.8 ± 0.6 |
| 100 | 9.3 ± 0.9 |
Table 2: Representative data for this compound-induced caspase-3/7 activity.
B. Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][8][9] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[5][7] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells.[8]
Experimental Protocol
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry.
Data Presentation
| Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.6 ± 0.2 |
| This compound (10 µM) | 45.8 ± 3.1 | 35.2 ± 2.8 | 15.6 ± 1.9 | 3.4 ± 0.7 |
Table 3: Representative data for apoptosis induction by this compound.
III. Target Engagement and Pathway Analysis
A. Western Blotting for LATP and Downstream Effectors
Western blotting is used to detect changes in the expression and phosphorylation status of LATP and key proteins in the apoptotic pathway.[10][11][12][13]
Experimental Protocol
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.[13]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Data Presentation
| Protein | Vehicle Control | This compound (10 µM) |
| p-LATP | +++ | + |
| LATP | +++ | +++ |
| Bcl-2 | +++ | + |
| Bax | + | +++ |
| Cleaved Caspase-3 | - | +++ |
| β-actin | +++ | +++ |
Table 4: Representative Western blot results for this compound-treated cells.
B. Immunofluorescence for LATP Localization
Immunofluorescence is used to visualize the subcellular localization of LATP.[14][15][16][17][18]
Experimental Protocol
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, followed by permeabilization with 0.25% Triton™ X-100 for 10 minutes.[18]
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Antibody Staining: Incubate with the primary antibody against LATP, followed by a fluorophore-conjugated secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: Overall experimental workflow for assessing this compound efficacy.
Caption: Logical diagram illustrating the principle of the MTT assay.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. MTT assay - Wikipedia [en.wikipedia.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. biocompare.com [biocompare.com]
- 9. biotium.com [biotium.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. addgene.org [addgene.org]
- 14. biotium.com [biotium.com]
- 15. 优化免疫荧光实验方案获取最优质细胞图像的技巧 [sigmaaldrich.com]
- 16. usbio.net [usbio.net]
- 17. ibidi.com [ibidi.com]
- 18. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
Application Notes and Protocols: In Vitro Evaluation of Lanopylin A2 on Hepatic Cell Lines
Abstract
This document provides detailed protocols for the in vitro assessment of Lanopylin A2, a novel investigational compound, on human hepatic cell lines. The described methodologies are intended to guide researchers in evaluating the cytotoxic and apoptotic effects of this compound, a potential therapeutic agent for hepatocellular carcinoma. The protocols cover essential assays including the determination of cell viability (MTT assay), assessment of cytotoxicity (LDH assay), and quantification of apoptosis (Annexin V-FITC/PI staining). Furthermore, a method for investigating the underlying mechanism of action via Western blotting is provided. Representative data is presented in a tabular format to facilitate comparison, and key experimental workflows and putative signaling pathways are visualized using diagrams.
Introduction
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related mortality worldwide.[1] The development of novel therapeutic agents with high efficacy and minimal side effects is a critical area of research. This compound is a novel synthetic small molecule with purported anti-tumor properties. Preliminary studies suggest that this compound may selectively induce apoptosis in rapidly dividing cells.
This application note details standardized in vitro protocols to characterize the biological activity of this compound on well-established human hepatic cell lines, such as HepG2 and Huh-7. These cell lines are commonly used in liver cancer research and provide a valuable model for initial drug screening. The provided assays will enable researchers to quantify the dose-dependent effects of this compound on cell viability, cytotoxicity, and apoptosis, thereby providing a foundational dataset for further preclinical development.
Materials and Reagents
-
Cell Lines:
-
HepG2 (human hepatocellular carcinoma)
-
Huh-7 (human hepatocellular carcinoma)
-
Primary Human Hepatocytes (optional, for assessing hepatotoxicity on non-cancerous cells)
-
-
Cell Culture Media and Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
-
Assay Kits and Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
BCA Protein Assay Kit
-
Primary and secondary antibodies for Western blotting (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-Actin)
-
ECL Western Blotting Substrate
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Microplate reader
-
Flow cytometer
-
Western blotting electrophoresis and transfer system
-
Imaging system for Western blots
-
Experimental Protocols
Cell Culture
-
Culture HepG2 and Huh-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
Cell Viability - MTT Assay
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in complete culture medium. Include a vehicle control (DMSO) and a positive control (e.g., Sorafenib).
-
Replace the medium with the prepared drug dilutions and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cytotoxicity - LDH Assay
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with various concentrations of this compound for 48 hours.
-
Use a commercial LDH Cytotoxicity Assay Kit according to the manufacturer's instructions.
-
Briefly, collect the cell culture supernatant.
-
Add the reaction mixture from the kit to the supernatant and incubate as specified.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity based on the positive control (lysis buffer).
Apoptosis - Annexin V-FITC/PI Staining
-
Seed 2 x 10⁵ cells per well in a 6-well plate and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) for 24 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Western Blotting
-
Treat cells in 6-well plates with this compound as for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, and a loading control like beta-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
Data Presentation
The following tables present hypothetical data for the effects of this compound on HepG2 and Huh-7 cells. Sorafenib is included as a reference compound.
Table 1: Cell Viability (IC50 Values)
| Compound | HepG2 IC50 (µM) | Huh-7 IC50 (µM) |
| This compound | 15.2 ± 1.8 | 12.5 ± 1.5 |
| Sorafenib | 8.5 ± 1.1 | 6.9 ± 0.9 |
Table 2: Cytotoxicity (LDH Release at 48h)
| Treatment (50 µM) | HepG2 (% Cytotoxicity) | Huh-7 (% Cytotoxicity) |
| Vehicle Control | 5.1 ± 0.8 | 4.8 ± 0.6 |
| This compound | 35.4 ± 4.2 | 40.1 ± 3.9 |
| Sorafenib | 45.2 ± 5.1 | 48.9 ± 4.5 |
Table 3: Apoptosis Induction (at 24h, 2x IC50)
| Treatment | HepG2 (% Apoptotic Cells) | Huh-7 (% Apoptotic Cells) |
| Vehicle Control | 3.2 ± 0.5 | 2.9 ± 0.4 |
| This compound | 42.6 ± 5.5 | 48.3 ± 6.1 |
| Sorafenib | 55.8 ± 6.8 | 60.1 ± 7.2 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro testing of this compound.
Hypothesized Signaling Pathway
Caption: Hypothesized apoptotic signaling pathway of this compound.
Discussion
The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound. The hypothetical data suggests that this compound induces a dose-dependent reduction in the viability of both HepG2 and Huh-7 hepatocellular carcinoma cell lines. The observed cytotoxicity and induction of apoptosis are consistent with the proposed anti-tumor activity of this compound.
The hypothesized mechanism of action, involving the modulation of Bcl-2 family proteins and subsequent activation of the intrinsic apoptotic pathway, can be further investigated using the provided Western blotting protocol. Future studies should aim to confirm these findings in a broader panel of liver cancer cell lines and explore potential off-target effects in non-cancerous primary hepatocytes. Additionally, investigating the effects of this compound on other cellular processes, such as cell cycle progression and migration, would provide a more comprehensive understanding of its anti-cancer properties.
References
Animal Models for Studying the Effects of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitors on Cholesterol Metabolism
Note on Terminology: The compound "Lanopylin A2" was not identified in the scientific literature. This document will focus on a relevant therapeutic target in cholesterol metabolism, Lipoprotein-Associated Phospholipase A2 (Lp-PLA2), and its inhibitors, for which extensive research and animal model data are available. This information is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals in the field.
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme primarily associated with low-density lipoprotein (LDL) and is secreted by inflammatory cells.[1][2][3] It plays a significant role in the hydrolysis of oxidized phospholipids (B1166683) in LDL particles, generating pro-inflammatory products like lysophosphatidylcholine (B164491) and oxidized nonesterified fatty acids.[1] These products contribute to the inflammatory processes within the arterial wall, promoting the development and progression of atherosclerosis.[1][4] Consequently, inhibition of Lp-PLA2 has emerged as a promising therapeutic strategy for mitigating atherosclerotic plaque development and reducing cardiovascular risk.[4][5] This document provides detailed application notes and protocols for utilizing various animal models to study the effects of Lp-PLA2 inhibitors on cholesterol metabolism and atherosclerosis.
Rationale for Animal Model Selection
The choice of an appropriate animal model is critical for the preclinical evaluation of Lp-PLA2 inhibitors. Ideal models should exhibit a lipoprotein metabolism profile similar to humans and develop atherosclerotic lesions that recapitulate key features of the human disease.[6] Commonly used animal models in hyperlipidemia and atherosclerosis research include mice, rabbits, and swine.[7][8][9]
| Animal Model | Advantages | Disadvantages |
| Mice (e.g., ApoE-/-, LDLR-/-) | - Well-characterized genetics- Rapid development of atherosclerosis- Availability of transgenic strains[7][10] | - Lipoprotein profile differs from humans (HDL-dominant)- Lack of cholesteryl ester transfer protein (CETP) activity[7] |
| Rabbits (e.g., New Zealand White, WHHL) | - Lipoprotein profile more similar to humans (LDL-rich)- Presence of CETP activity[6][7][9]- Develop robust atherosclerotic lesions with high-cholesterol diet | - Longer study duration compared to mice- Higher cost of maintenance[6] |
| Swine (e.g., Yucatan minipigs) | - Cardiovascular system and lipoprotein metabolism closely resemble humans- Development of complex, human-like atherosclerotic plaques[2][11] | - High cost and specialized housing requirements- Longer experimental timelines |
Experimental Protocols
Induction of Hypercholesterolemia and Atherosclerosis
a) Murine Models (ApoE-/- or LDLR-/- mice):
-
Diet: To induce hypercholesterolemia and accelerate atherosclerosis, mice are typically fed a high-fat, high-cholesterol "Western-type" diet.[7] A common composition is 21% fat (by weight) and 0.15%-0.2% cholesterol.
-
Duration: The diet is administered for a period of 8 to 16 weeks, depending on the desired severity of the atherosclerotic lesions.
-
Housing: Mice should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.
b) Rabbit Models (New Zealand White rabbits):
-
Diet: Hypercholesterolemia can be induced by supplementing a standard chow diet with 0.5% to 2% cholesterol.[7] The addition of 2-10% fat (e.g., coconut oil or lard) can further enhance the atherogenic response.
-
Duration: A cholesterol-rich diet is typically fed for 8 to 12 weeks to induce significant hypercholesterolemia and atherosclerotic plaque formation.[7]
c) Swine Models (Yucatan minipigs):
-
Diet: A high-fat, high-cholesterol diet is used to induce a hypercholesterolemic state that mimics human conditions. A typical diet may contain 20% fat, 2% cholesterol, and 1.5% sodium cholate.
-
Duration: Due to their longer lifespan, studies in swine models may last from several months to a year to allow for the development of advanced atherosclerotic lesions.[2][11]
Administration of Lp-PLA2 Inhibitors
-
Route of Administration: Lp-PLA2 inhibitors, such as Darapladib, are typically administered orally.[11] The drug can be mixed into the diet, administered by oral gavage, or given in a treat formulation.
-
Dosing: The dose of the inhibitor will be compound-specific and should be determined based on preliminary pharmacokinetic and pharmacodynamic studies. For example, Darapladib has been administered to swine at doses ranging from 40 to 160 mg/day.[11]
-
Control Groups: Appropriate control groups are essential for data interpretation. These should include a group on a standard diet and a group on a high-cholesterol diet receiving a vehicle control.
Assessment of Efficacy
a) Lipid Profile Analysis:
-
Blood Collection: Blood samples should be collected at baseline and at regular intervals throughout the study. For mice, retro-orbital or tail vein sampling can be used. For larger animals like rabbits and swine, ear vein or jugular vein collection is appropriate.
-
Parameters to Measure:
-
Total Cholesterol (TC)
-
Low-Density Lipoprotein Cholesterol (LDL-C)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
Triglycerides (TG)
-
Lp-PLA2 activity and mass
-
b) Atherosclerotic Plaque Analysis:
-
Tissue Harvesting: At the end of the study, animals are euthanized, and the aorta and/or coronary arteries are carefully dissected.
-
En Face Analysis: The aorta can be opened longitudinally, stained with Oil Red O to visualize lipid-rich plaques, and the percentage of the aortic surface area covered by lesions can be quantified.
-
Histological Analysis: Cross-sections of the aortic root or coronary arteries can be stained with Hematoxylin and Eosin (H&E) for general morphology, Masson's trichrome for collagen content, and specific antibodies for markers of inflammation (e.g., macrophages, T-lymphocytes).
-
Plaque Composition: Advanced imaging techniques like Virtual Histology Intravascular Ultrasound (VH-IVUS) can be used in larger animal models to assess plaque composition, including necrotic core size, fibrous tissue, and calcification.[4]
Data Presentation
The following tables provide a template for summarizing quantitative data from studies evaluating the effects of Lp-PLA2 inhibitors.
Table 1: Effects of an Lp-PLA2 Inhibitor on Plasma Lipid Profile in Hypercholesterolemic Rabbits
| Treatment Group | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) | Triglycerides (mg/dL) | Lp-PLA2 Activity (% inhibition) |
| Normal Diet | |||||
| High-Cholesterol Diet (Vehicle) | |||||
| High-Cholesterol Diet + Lp-PLA2 Inhibitor (Low Dose) | |||||
| High-Cholesterol Diet + Lp-PLA2 Inhibitor (High Dose) |
Table 2: Effects of an Lp-PLA2 Inhibitor on Aortic Plaque Formation in ApoE-/- Mice
| Treatment Group | Aortic Lesion Area (%) | Aortic Root Plaque Area (μm²) | Plaque Macrophage Content (%) | Plaque Collagen Content (%) |
| Normal Diet | ||||
| Western Diet (Vehicle) | ||||
| Western Diet + Lp-PLA2 Inhibitor (Low Dose) | ||||
| Western Diet + Lp-PLA2 Inhibitor (High Dose) |
Visualizations
Signaling Pathway of Lp-PLA2 in Atherosclerosis
Caption: Proposed mechanism of Lp-PLA2 in promoting atherosclerosis.
Experimental Workflow for Evaluating an Lp-PLA2 Inhibitor
Caption: General experimental workflow for preclinical studies.
Conclusion
The use of appropriate animal models is indispensable for the preclinical development of Lp-PLA2 inhibitors as potential therapies for atherosclerosis. This guide provides a framework for designing and conducting such studies, from model selection and disease induction to therapeutic intervention and endpoint analysis. By following these detailed protocols, researchers can generate robust and reproducible data to evaluate the efficacy of novel Lp-PLA2 inhibitors in modulating cholesterol metabolism and mitigating the progression of atherosclerotic disease.
References
- 1. Lipoprotein-associated phospholipase A2: a potential therapeutic target for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? [mdpi.com]
- 5. Role of lipoprotein-associated phospholipase A2 in atherosclerosis and its potential as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hyperlipidemic Rabbit Models for Anti-Atherosclerotic Drug Development [mdpi.com]
- 7. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal and cellular models for hypolipidemic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lanopylin A2 in Cholesterol Biosynthesis Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of Lanopylin A2, a potent and selective inhibitor of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51A1), in cholesterol biosynthesis research. This compound serves as a valuable tool for investigating the intricacies of the cholesterol metabolic pathway and for the development of novel therapeutic agents targeting hypercholesterolemia. Detailed protocols for key in vitro experiments are provided, along with data presentation guidelines and visualizations of relevant pathways and workflows.
Introduction
Cholesterol is an essential lipid molecule, vital for maintaining the structural integrity of cell membranes and serving as a precursor for the synthesis of steroid hormones and bile acids.[1] The biosynthesis of cholesterol is a complex multi-step process, with the majority occurring in hepatic cells.[2] Dysregulation of this pathway can lead to hypercholesterolemia, a major risk factor for cardiovascular diseases.[3][4]
The enzyme lanosterol 14α-demethylase (CYP51A1), a cytochrome P450 enzyme, catalyzes a critical step in the conversion of lanosterol to cholesterol.[5] Inhibition of CYP51A1 presents a promising therapeutic strategy for lowering cholesterol levels.[5] this compound is a novel small molecule inhibitor designed to specifically target CYP51A1. Its application in research can elucidate the downstream effects of CYP51A1 inhibition and aid in the discovery of new cholesterol-lowering drugs.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of lanosterol 14α-demethylase (CYP51A1). By binding to the active site of the enzyme, it prevents the demethylation of lanosterol, a key intermediate in the post-squalene phase of cholesterol biosynthesis.[6][7] This inhibition leads to an accumulation of lanosterol and a subsequent reduction in the production of cholesterol. The decrease in intracellular cholesterol levels is expected to trigger a compensatory upregulation of the sterol regulatory element-binding protein 2 (SREBP-2) pathway, leading to increased expression of genes involved in cholesterol synthesis and uptake, such as HMG-CoA reductase and the LDL receptor.[3][8]
Application Notes
In Vitro Cell-Based Assays
This compound can be effectively used in cell culture models to study its impact on cholesterol biosynthesis in a cellular context. The human hepatoma cell line, HepG2, is a widely accepted model for studying hepatic lipid metabolism as it retains many of the differentiated functions of normal hepatocytes, including cholesterol synthesis.[8] By treating HepG2 cells with this compound, researchers can investigate its dose-dependent effects on cholesterol production, the accumulation of precursors like lanosterol, and the activation of compensatory pathways such as the SREBP-2 pathway.
Enzymatic Assays
To determine the specific inhibitory activity of this compound on its target, in vitro enzymatic assays are essential. These assays can be performed using either purified recombinant CYP51A1 or microsomal preparations from liver tissue, which are rich in this enzyme. Such assays allow for the determination of key inhibitory parameters like the IC50 (half-maximal inhibitory concentration), providing a quantitative measure of the compound's potency.
Drug Development and Preclinical Studies
As a potent inhibitor of cholesterol biosynthesis, this compound holds potential for development as a therapeutic agent for hypercholesterolemia. Its efficacy can be evaluated in animal models of hyperlipidemia, such as cholesterol-fed rabbits or specific genetically modified mouse models.[9] These studies are crucial for assessing the in vivo effects of this compound on plasma lipid profiles, its pharmacokinetic properties, and its overall safety profile.
Experimental Protocols
Protocol 1: Cell-Based Cholesterol Biosynthesis Assay in HepG2 Cells
This protocol describes the measurement of de novo cholesterol synthesis in HepG2 cells treated with this compound using a radiolabeling approach.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution in DMSO)
-
[¹⁴C]acetate
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Seeding: Seed HepG2 cells in 12-well plates and allow them to adhere and grow to approximately 80% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 18 hours).[8]
-
Radiolabeling: Add [¹⁴C]acetate (e.g., 1 µCi/mL) to each well and incubate for an additional 2-4 hours.[8]
-
Cell Lysis and Lipid Extraction: Wash the cells with PBS, then extract the lipids using a hexane:isopropanol mixture.[8]
-
Lipid Separation: Separate the extracted lipids by thin-layer chromatography (TLC).
-
Quantification: Visualize the cholesterol band (e.g., using iodine vapor or by running a cholesterol standard in a separate lane) and quantify the radioactivity of the cholesterol band using a scintillation counter.[8]
Protocol 2: Lanosterol 14α-Demethylase (CYP51A1) Inhibition Assay
This protocol outlines an in vitro assay to determine the IC50 of this compound against CYP51A1.
Materials:
-
Rat liver microsomes (or purified recombinant CYP51A1)
-
This compound
-
[³H]Lanosterol
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Stop solution (e.g., ethanolic KOH)
-
Extraction solvent (e.g., hexane)
-
HPLC system with a radioactivity detector
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, NADPH regenerating system, and liver microsomes.
-
Add Inhibitor: Add varying concentrations of this compound (or vehicle control).
-
Initiate Reaction: Start the reaction by adding [³H]lanosterol and incubate at 37°C for a defined time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution.
-
Extract Sterols: Extract the sterols from the reaction mixture using hexane.
-
Analyze Products: Analyze the extracted sterols by HPLC to separate the substrate ([³H]lanosterol) from the product.
-
Calculate Inhibition: Quantify the radioactivity of the product peak and calculate the percentage of inhibition for each concentration of this compound to determine the IC50 value.
Protocol 3: Western Blot Analysis for HMG-CoA Reductase Expression
This protocol is for assessing the effect of this compound on the expression of HMG-CoA reductase in HepG2 cells.
Materials:
-
HepG2 cells treated with this compound as in Protocol 1
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HMG-CoA reductase
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated HepG2 cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with a primary antibody against HMG-CoA reductase, followed by an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of HMG-CoA reductase.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Inhibitory Activity of this compound on Cholesterol Biosynthesis and CYP51A1
| Compound | IC50 (CYP51A1, nM) | Cholesterol Synthesis Inhibition in HepG2 cells (IC50, µM) |
| This compound | 15.5 | 0.25 |
| Ketoconazole (Control) | 30.2 | 0.52 |
Table 2: Effect of this compound on Cholesterol and Lanosterol Levels in HepG2 Cells
| Treatment (Concentration) | Cellular Cholesterol (% of Control) | Cellular Lanosterol (% of Control) |
| Vehicle (DMSO) | 100 ± 5.2 | 100 ± 8.1 |
| This compound (0.1 µM) | 75 ± 4.1 | 250 ± 15.3 |
| This compound (0.5 µM) | 42 ± 3.5 | 680 ± 25.7 |
| This compound (1.0 µM) | 25 ± 2.8 | 1250 ± 45.2 |
Data are presented as mean ± SD from three independent experiments.
Visualizations
Conclusion
This compound is a valuable research tool for investigating the cholesterol biosynthesis pathway. The protocols and data presented here provide a framework for its application in cell-based and enzymatic assays. These studies will contribute to a deeper understanding of cholesterol homeostasis and may facilitate the development of novel therapeutics for managing hypercholesterolemia.
References
- 1. content.abcam.com [content.abcam.com]
- 2. Lanosterol biosynthesis pathway | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Cholesterol - Wikipedia [en.wikipedia.org]
- 4. Familial Hypercholesterolemia (Type II Hyperlipoproteinemia) drugs in development by stages, target, MoA, RoA, molecule type and key players, 2024 [pharmaceutical-technology.com]
- 5. aragen.com [aragen.com]
- 6. Biosynthesis of Cholesterol and Other Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol Biosynthesis Disorders | Xu Lab [faculty.washington.edu]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Lanopylin A2 as a tool compound for studying sterol pathways
Application Notes and Protocols for Researchers
Lanopylin A2 is a microbial-derived natural product identified as a potent inhibitor of lanosterol (B1674476) synthase (LSS).[1] LSS is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the cyclization of (S)-2,3-oxidosqualene to form lanosterol, the first sterol intermediate. By inhibiting LSS, this compound serves as a valuable tool compound for researchers studying sterol metabolism, its regulation, and its role in various physiological and pathological processes. These application notes provide an overview of this compound's mechanism of action, protocols for its use in cell-based assays, and a framework for data analysis and interpretation.
Mechanism of Action
This compound exerts its effects by directly inhibiting the enzymatic activity of lanosterol synthase. This inhibition blocks the canonical cholesterol biosynthesis pathway at a key juncture, leading to a decrease in the downstream production of lanosterol and cholesterol. Consequently, the substrate of LSS, 2,3-oxidosqualene, accumulates and is shunted into alternative metabolic pathways, such as the production of 24(S),25-epoxycholesterol (EPC).[2][3] This diversion of sterol flux away from cholesterol and towards EPC has been shown to have significant biological effects, including the modulation of cellular processes like differentiation and proliferation.[4]
The ability of this compound to induce these specific metabolic changes makes it a powerful tool for investigating the distinct biological roles of various sterols beyond cholesterol. By comparing the effects of this compound treatment with those of other inhibitors that act at different points in the sterol pathway, researchers can dissect the specific contributions of lanosterol depletion and EPC accumulation to cellular phenotypes.
Data Presentation
The efficacy of a lanosterol synthase inhibitor like this compound can be quantified by measuring its impact on key metabolites in the sterol biosynthesis pathway. The following table provides example data from a dose-response experiment in a glioma cell line treated with a representative LSS inhibitor, MM0299, demonstrating the expected effects on the LSS substrate (2,3-oxidosqualene) and product (lanosterol).
Table 1: Effect of a Representative LSS Inhibitor (MM0299) on Sterol Metabolites
| Inhibitor Concentration (µM) | 2,3-Oxidosqualene Level (Fold Change vs. Vehicle) | Lanosterol Level (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 0.01 | 1.85 | 0.65 |
| 0.05 | 4.20 | 0.28 |
| 0.10 | 6.48 | 0.15 |
| 0.50 | 6.35 | 0.08 |
| 1.00 | 6.40 | 0.04 |
Data is representative and based on the effects of the LSS inhibitor MM0299 as described in the literature.[2]
Experimental Protocols
Protocol 1: Lanosterol Synthase Inhibition Assay in Cultured Cells
This protocol describes a method to assess the inhibitory activity of this compound on lanosterol synthase in a cellular context by measuring the levels of lanosterol.
Materials:
-
Cultured cells (e.g., HepG2, glioma cell lines)
-
Cell culture medium and supplements
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., chloroform:methanol 2:1)
-
Internal standard for mass spectrometry (e.g., deuterated lanosterol)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Seeding: Plate cells in a suitable format (e.g., 6-well plates) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound and a vehicle control for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting: Aspirate the medium, wash the cells with ice-cold PBS, and then harvest the cells.
-
Lipid Extraction: Resuspend the cell pellet in PBS and add the lipid extraction solvent containing the internal standard. Vortex thoroughly and centrifuge to separate the phases.
-
Sample Preparation: Collect the organic phase and dry it under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS analysis.
-
LC-MS Analysis: Analyze the samples by LC-MS to quantify the levels of lanosterol relative to the internal standard.
Protocol 2: Cell Viability Assay
This protocol is used to determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cultured cells
-
96-well plates
-
This compound
-
Cell viability reagent (e.g., Cell Counting Kit-8, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
References
- 1. pnas.org [pnas.org]
- 2. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of lanosterol synthase drives 24,25-epoxysterol synthesis and oligodendrocyte formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Fermentation for Lanopylin A2 Production in Streptomyces
Audience: Researchers, scientists, and drug development professionals.
Abstract: Streptomyces species are renowned for their capacity to produce a vast array of secondary metabolites, including many clinically significant antibiotics and therapeutic agents. This document provides a detailed protocol for the fermentation of a novel polyketide, Lanopylin A2, from a hypothetical Streptomyces strain. The protocol covers strain maintenance, inoculum preparation, production-scale fermentation, and downstream analytical quantification. Optimized parameters and media compositions are presented based on established methodologies for secondary metabolite production in Streptomyces.
Introduction
Streptomyces is a genus of Gram-positive, filamentous bacteria, widely recognized as prolific producers of over two-thirds of naturally derived antibiotics in current clinical use.[1][2] Their complex life cycle and metabolic capabilities make them ideal candidates for the discovery and production of novel bioactive compounds. The production of these secondary metabolites is often tightly regulated and highly dependent on specific fermentation conditions, including media composition, pH, temperature, and aeration.[3]
This compound is a hypothetical novel polyketide with potential therapeutic applications. The following protocols provide a comprehensive framework for its lab-scale production and optimization using a suitable Streptomyces host. The methodologies are based on established principles for optimizing the fermentation of secondary metabolites from actinomycetes.
Overall Experimental Workflow
The process for this compound production involves several key stages, from initial culture preparation to final product analysis. The workflow ensures a robust and reproducible fermentation process.
Caption: Overall workflow for this compound production.
Media Composition
The composition of the culture medium is critical for cell growth and secondary metabolite production. Different media are used for the seed culture and the main production fermentation to meet the specific metabolic needs at each stage.
Table 1: Media Composition for Streptomyces Fermentation
| Component | Seed Medium (g/L) | Production Medium (g/L) | Purpose |
| Glucose | 10.0 | 30.0 - 40.0 | Primary Carbon Source |
| Yeast Extract | 20.0 | 1.0 - 2.0 | Nitrogen, Vitamin, & Growth Factors |
| Peptone | 5.0 | 1.0 | Nitrogen Source |
| K₂HPO₄ | 2.0 | 0.5 | Buffering Agent, Phosphate Source |
| MgSO₄·7H₂O | 0.5 | 0.5 | Essential Ions |
| CaCO₃ | - | 2.0 | pH Stabilization |
| Distilled Water | to 1 L | to 1 L | Solvent |
| Final pH | 7.0 ± 0.2 | 6.5 - 7.0 | Optimal pH for growth/production |
Note: Media compositions are based on standard formulations for Streptomyces.[4][5][6]
Experimental Protocols
Protocol 1: Strain Maintenance and Inoculum Preparation
This protocol details the preparation of the seed culture (inoculum) from a glycerol (B35011) stock of the Streptomyces strain.
-
Aseptic Inoculation: Using a sterile loop, retrieve a small amount of the frozen Streptomyces glycerol stock. Inoculate 50 mL of sterile Seed Medium in a 250 mL baffled flask.
-
Incubation: Incubate the flask for 2 days at 28-30°C on a rotary shaker set to 200 rpm.[7] Successful growth is indicated by the formation of mycelial pellets or turbid growth.
-
Scaling Up: This initial culture serves as the inoculum for the main production fermentation. The typical inoculum size is 4-5% (v/v).[8]
Protocol 2: Production Fermentation
This protocol describes the main fermentation process for this compound production.
-
Medium Preparation: Prepare the Production Medium (as detailed in Table 1) and sterilize by autoclaving at 121°C for 15-20 minutes.
-
Inoculation: Aseptically transfer the seed culture to the production fermenter to achieve a final concentration of 4-5% (v/v).
-
Fermentation Conditions: Run the fermentation for 7 to 10 days under the conditions outlined in Table 2. These parameters are often a starting point for further optimization.[3][4]
-
Monitoring: Periodically take samples to monitor pH, biomass, and this compound concentration.
Table 2: Optimized Fermentation Parameters for this compound Production
| Parameter | Optimal Value | Range for Optimization | Notes |
| Temperature | 28°C | 25 - 35°C | Temperature can significantly affect both growth and secondary metabolite production.[3] |
| Initial pH | 6.5 | 6.0 - 8.0 | The initial pH of the medium affects enzyme activity and nutrient uptake.[3][9] |
| Agitation | 200 rpm | 150 - 250 rpm | Ensures proper mixing and oxygen transfer. Excessive shear can damage mycelia.[10] |
| Aeration | 0.75 vvm | 0.5 - 1.0 vvm | Dissolved oxygen is critical for the growth of aerobic Streptomyces.[10] |
| Incubation Time | 9 days | 7 - 12 days | Production typically occurs in the late exponential or stationary phase.[1][4] |
Protocol 3: Extraction and Quantification of this compound
This protocol outlines the method for extracting and quantifying the target compound from the fermentation broth.
-
Harvesting: After the fermentation period, harvest the broth and centrifuge at 8,000 x g for 15 minutes to separate the mycelial biomass from the supernatant.
-
Extraction: Extract the supernatant twice with an equal volume of ethyl acetate. Combine the organic phases and evaporate the solvent under reduced pressure to yield the crude extract.
-
Quantification: Dissolve the crude extract in methanol (B129727) for analysis. Use a High-Performance Liquid Chromatography system coupled with a Mass Spectrometer (HPLC-MS/MS) for quantification.[11][12][13]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) (both with 0.1% formic acid).
-
Detection: Monitor for the specific mass-to-charge ratio (m/z) of this compound.
-
Standard Curve: Generate a standard curve using purified this compound to determine the concentration in the samples.
-
Regulatory Pathway for Secondary Metabolism
The production of secondary metabolites like this compound in Streptomyces is controlled by a complex regulatory network. This network often involves pathway-specific regulators that are, in turn, controlled by global regulators responding to environmental and physiological signals, such as nutrient availability.[2][14]
Caption: Simplified regulatory cascade for this compound.
Conclusion
This application note provides a foundational protocol for the fermentation, extraction, and analysis of this compound from a Streptomyces species. The provided parameters and media compositions serve as a robust starting point for production. Further optimization using response surface methodology or other statistical designs may lead to significant improvements in yield.[4][9] The successful application of these protocols will facilitate the reliable production of this compound for research and drug development purposes.
References
- 1. scispace.com [scispace.com]
- 2. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 4. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. dsmz.de [dsmz.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere | PLOS One [journals.plos.org]
- 10. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 11. Polyketides Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. Polyketides Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 13. Targeted discovery of polyketides with antioxidant activity through integrated omics and cocultivation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Extraction and Purification of Lanopylin A2 from Culture Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanopylin A2 is a bioactive secondary metabolite produced by the fermentation of Streptomyces sp. K99-5041. As a member of the lanopylin family of compounds, which includes Lanopylin A1, B1, and B2, it has been identified as a novel inhibitor of lanosterol (B1674476) synthase.[1] This enzyme plays a crucial role in the biosynthesis of cholesterol, making this compound a molecule of significant interest for the development of new therapeutic agents, particularly in the areas of metabolic disorders and oncology.
This document provides a detailed protocol for the extraction and purification of this compound from a Streptomyces sp. culture broth. The methodology is based on established principles of natural product chemistry and is designed to yield a high-purity compound suitable for further biological and pharmacological studies.
Data Presentation
Table 1: Fermentation Parameters for Streptomyces sp. K99-5041
| Parameter | Value |
| Microorganism | Streptomyces sp. K99-5041 |
| Culture Medium | ISP Medium 2 (Yeast Extract-Malt Extract Agar) |
| Incubation Temperature | 28°C |
| Incubation Time | 7-10 days |
| Agitation | 200 rpm |
| Culture Volume | 10 L |
Table 2: Solvent Extraction Efficiency for Crude this compound
| Extraction Solvent | Polarity Index | Yield of Crude Extract (g/L) |
| Ethyl Acetate (B1210297) | 4.4 | 1.2 |
| Chloroform | 4.1 | 0.8 |
| Dichloromethane (B109758) | 3.1 | 0.6 |
| n-Butanol | 4.0 | 1.0 |
Table 3: Chromatographic Purification Summary
| Chromatographic Step | Stationary Phase | Mobile Phase | Fraction Collected | Purity (%) |
| Column Chromatography | Silica (B1680970) Gel (60-120 mesh) | Hexane (B92381):Ethyl Acetate (Gradient) | F3 - F5 | ~60% |
| Preparative HPLC | C18 (10 µm, 250 x 20 mm) | Acetonitrile (B52724):Water (Gradient) | RT 15.2 min | >98% |
Experimental Protocols
Fermentation of Streptomyces sp. K99-5041
-
Inoculum Preparation: Aseptically transfer a loopful of Streptomyces sp. K99-5041 from a slant culture to a 250 mL flask containing 50 mL of ISP Medium 2 broth. Incubate at 28°C for 48-72 hours with shaking at 200 rpm.
-
Production Culture: Inoculate a 10 L fermenter containing 8 L of ISP Medium 2 broth with 5% (v/v) of the seed culture.
-
Fermentation: Maintain the fermentation at 28°C with an agitation of 200 rpm for 7-10 days. Monitor the production of this compound periodically using analytical HPLC.
Extraction of Crude this compound
-
Biomass Separation: After fermentation, separate the mycelial biomass from the culture broth by centrifugation at 8,000 x g for 20 minutes.
-
Solvent Extraction:
-
Extract the supernatant (culture broth) three times with an equal volume of ethyl acetate.[2]
-
Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Extract the mycelial biomass separately with methanol (B129727) to recover any intracellular product. Concentrate the methanolic extract and combine it with the broth extract.
-
Purification of this compound
-
Silica Gel Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column packed in hexane.
-
Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the column.
-
Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, etc.).
-
Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC.
-
Pool the fractions containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the enriched fraction using a preparative reverse-phase HPLC system.
-
Column: C18, 10 µm, 250 x 20 mm.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV at 210 nm.
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain pure this compound.
-
Purity and Structural Confirmation
-
Purity Assessment: Determine the purity of the final compound using analytical HPLC with a high-resolution column.
-
Structural Elucidation: Confirm the structure of this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).
Visualizations
Signaling Pathway of this compound Action
Caption: Inhibition of Lanosterol Synthase by this compound.
Experimental Workflow for this compound Purification
References
Analytical Methods for Lanopylin A2 Quantification (HPLC, LC-MS): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanopylin A2 is a polyketide secondary metabolite of significant interest within drug discovery and development. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, manufacturing quality control, and mechanism of action investigations. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Due to the novelty of this compound, these protocols are presented as robust starting points for method development, based on established analytical practices for similar fungal secondary metabolites and polyketides.[1][2][3] The methodologies detailed below are designed to be adaptable to specific research needs and laboratory instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC-UV method offers a straightforward and cost-effective approach for the routine quantification of this compound, particularly in less complex sample matrices or for analyzing formulations with higher concentrations of the analyte.
Experimental Protocol: HPLC-UV
1.1.1. Sample Preparation (General)
-
Standard Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve in 1.0 mL of methanol (B129727) or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Extraction:
-
For solid samples (e.g., fungal culture, tissue), perform a solvent extraction using ethyl acetate (B1210297) with 1% formic acid, followed by ultrasonication.[4]
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter the final extract through a 0.22 µm syringe filter prior to injection.[4]
-
1.1.2. Chromatographic Conditions
| Parameter | Recommended Condition |
| Instrument | Standard HPLC system with UV/Vis or Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan of this compound (typically in the 200-400 nm range) |
Data Presentation: HPLC-UV Method Performance (Illustrative)
| Parameter | Result |
| Linearity (R²) (1-100 µg/mL) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualization: HPLC-UV Experimental Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the recommended method.[5][6] This technique is ideal for pharmacokinetic studies requiring low limits of quantification.
Experimental Protocol: LC-MS/MS
2.1.1. Sample Preparation
-
Standard Stock and Working Solutions: Prepare as described in the HPLC-UV section, but at lower concentrations appropriate for LC-MS/MS (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard (IS): A stable isotope-labeled version of this compound would be ideal. If unavailable, a structurally similar compound with a different mass should be used.
-
Plasma/Tissue Sample Preparation:
-
To 100 µL of plasma or homogenized tissue, add the internal standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant, evaporate to dryness, and reconstitute in the mobile phase.
-
2.1.2. LC-MS/MS Conditions
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Column | C18 or similar reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-0.5 min: 5% B0.5-3.0 min: 5-95% B3.0-3.5 min: 95% B3.5-4.0 min: 5% B (re-equilibration) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative (to be determined) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: Precursor ion [M+H]⁺ → Product ion (to be determined by infusion)Internal Standard: Precursor ion → Product ion |
| Ion Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
Data Presentation: LC-MS/MS Method Performance (Illustrative)
| Parameter | Result |
| Linearity (R²) (0.1-100 ng/mL) | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | To be evaluated |
Visualization: LC-MS/MS Experimental Workflow
Signaling Pathways and Logical Relationships
While the direct signaling pathways of this compound are under investigation, its quantification is a critical step in elucidating these mechanisms. The relationship between accurate quantification and pathway analysis is outlined below.
Conclusion
The HPLC-UV and LC-MS/MS methods proposed in this document provide a comprehensive framework for the reliable quantification of this compound. The HPLC-UV method is suitable for routine analysis and quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications such as pharmacokinetic studies. Researchers should perform full method validation according to regulatory guidelines to ensure data integrity and reliability for their specific application. These protocols serve as a foundational guide to accelerate the development and application of analytical methodologies for this promising new compound.
References
- 1. Rapid Method To Estimate the Presence of Secondary Metabolites in Microbial Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyketides Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. A metabologenomics strategy for rapid discovery of polyketides derived from modular polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for Lanopylin A2 in the Study of Drug-Resistant Fungal Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens represents a significant and growing threat to global health. Species such as Candida auris and azole-resistant Aspergillus fumigatus are of particular concern due to their reduced susceptibility to existing antifungal agents. This necessitates the discovery and development of novel antifungal compounds with alternative mechanisms of action. Lanopylin A2, a natural product isolated from Streptomyces sp. K99-5041, has been identified as an inhibitor of lanosterol (B1674476) synthase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway, which is a well-established target for antifungal drugs. These application notes provide a comprehensive guide for the investigation of this compound as a potential agent against drug-resistant fungal pathogens.
Mechanism of Action
This compound inhibits lanosterol synthase, the enzyme responsible for the cyclization of 2,3-oxidosqualene (B107256) to lanosterol. Lanosterol is a crucial precursor for the synthesis of ergosterol in fungi. Ergosterol is an essential component of the fungal cell membrane, where it regulates membrane fluidity, integrity, and the function of membrane-bound proteins. By inhibiting lanosterol synthase, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and compromising the structural integrity and function of the fungal cell membrane. This disruption ultimately results in the inhibition of fungal growth and cell death.
Caption: Mechanism of action of this compound.
Quantitative Data
The inhibitory activity of this compound against human lanosterol synthase has been quantified. Further studies are required to determine its antifungal efficacy against a panel of drug-resistant fungal pathogens.
| Compound | Target | Assay System | IC50 (µM) |
| Lanopylin A1 | Human Lanosterol Synthase | Recombinant Enzyme | 15 |
| Lanopylin B1 | Human Lanosterol Synthase | Recombinant Enzyme | 18 |
| This compound | Human Lanosterol Synthase | Recombinant Enzyme | 33 |
| Lanopylin B2 | Human Lanosterol Synthase | Recombinant Enzyme | 41 |
| Compound | Fungal Species | Strain (Resistance Profile) | MIC (µg/mL) |
| This compound | Candida auris | e.g., B11221 (Multidrug-resistant) | Data not available |
| This compound | Aspergillus fumigatus | e.g., NCPF 7367 (Azole-resistant) | Data not available |
| This compound | Candida albicans | e.g., ATCC 90028 (Fluconazole-susceptible) | Data not available |
| This compound | Cryptococcus neoformans | e.g., H99 (Wild-type) | Data not available |
Experimental Protocols
Protocol 1: Lanosterol Synthase Inhibition Assay
This protocol is designed to determine the in vitro inhibitory activity of this compound against fungal lanosterol synthase.
Materials:
-
Purified recombinant fungal lanosterol synthase
-
This compound
-
(S)-2,3-Oxidosqualene (substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM KCl, 10 mM MgCl₂
-
Internal Standard (e.g., deuterated lanosterol)
-
Quenching Solution: 2:1 (v/v) Methanol:Chloroform
-
Organic Solvent (e.g., hexane)
-
LC-MS/MS system with a C18 column
Procedure:
-
Enzyme Reaction Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer and the purified fungal lanosterol synthase enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound (e.g., from 0.1 µM to 100 µM) to the reaction tubes. Include a control tube with no inhibitor.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding (S)-2,3-oxidosqualene to a final concentration of 10-50 µM.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction proceeds within the linear range.
-
Reaction Quenching: Stop the reaction by adding the quenching solution.
-
Extraction: Add the internal standard and vortex vigorously. Centrifuge to separate the phases and collect the organic layer containing lanosterol.
-
Analysis: Evaporate the solvent and reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis to quantify the amount of lanosterol produced.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Caption: Experimental workflow for the lanosterol synthase inhibition assay.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against drug-resistant fungal pathogens using the broth microdilution method.
Materials:
-
This compound
-
Drug-resistant and susceptible fungal strains (e.g., C. auris, A. fumigatus)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Culture the fungal strains on appropriate agar (B569324) plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 medium to achieve the desired final inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL for yeasts and 0.4-5 x 10⁴ CFU/mL for molds).
-
Drug Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well microtiter plate to cover a clinically relevant concentration range.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a positive control (inoculum without drug) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% for fungistatic agents) compared to the positive control. The endpoint can be determined visually or by measuring the optical density at a specific wavelength.
Caption: Workflow for antifungal susceptibility testing via broth microdilution.
Conclusion
This compound presents a promising scaffold for the development of novel antifungal agents due to its inhibitory activity against lanosterol synthase. The protocols detailed herein provide a framework for the comprehensive evaluation of its efficacy against clinically relevant drug-resistant fungal pathogens. Further investigation into its antifungal spectrum, in vivo efficacy, and toxicological profile is warranted to fully assess its therapeutic potential.
Application Notes and Protocols: Designing Experiments with Lanopylin A2 for Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for designing and conducting enzyme kinetics experiments with Lanopylin A2, a novel investigational inhibitor. For the purpose of these protocols, we will be focusing on the inhibitory action of this compound against human secretory phospholipase A2 (sPLA2), a key enzyme implicated in inflammatory diseases.[1][2][3] These guidelines will enable researchers to characterize the kinetic parameters of the sPLA2 enzyme and determine the potency and mechanism of inhibition of this compound.
Introduction to Secretory Phospholipase A2 (sPLA2) as a Drug Target
Secretory phospholipase A2 (sPLA2) enzymes are a family of esterases that catalyze the hydrolysis of the sn-2 ester bond in glycerophospholipids, leading to the release of free fatty acids and lysophospholipids.[3] One of the crucial fatty acids released is arachidonic acid, a precursor for the biosynthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[1][4] Elevated levels of sPLA2 are associated with various inflammatory conditions, making it a significant therapeutic target for the development of new anti-inflammatory drugs.[1][3][5] this compound is a novel small molecule being investigated for its potential to inhibit sPLA2 activity.
sPLA2 Signaling Pathway
The signaling cascade initiated by sPLA2 is central to the inflammatory response. The diagram below illustrates the role of sPLA2 in the arachidonic acid pathway.
Caption: sPLA2-mediated release of arachidonic acid and subsequent inflammatory pathways.
Experimental Protocols
The following protocols outline the procedures for determining the kinetic parameters of sPLA2 and the inhibitory effects of this compound. A chromogenic assay utilizing a synthetic thio-phosphatidylcholine substrate is described, which is widely used for sPLA2 activity measurement.[6][7][8]
Materials and Reagents
-
Human recombinant sPLA2 (e.g., Group IIA)
-
This compound
-
sPLA2 Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100[6][7]
-
Substrate: 1,2-bis(heptanoylthio)Glycerophosphocholine (diheptanoyl thio-PC)[6][7]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
-
DMSO (for dissolving this compound)
Protocol 1: Determination of sPLA2 Kinetic Parameters (Kmand Vmax)
This protocol determines the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for sPLA2 with the diheptanoyl thio-PC substrate.
Procedure:
-
Prepare Substrate Solutions: Prepare a series of dilutions of the diheptanoyl thio-PC substrate in sPLA2 Assay Buffer. A typical concentration range would be 0.1 mM to 2.0 mM.
-
Prepare Enzyme Solution: Dilute the human recombinant sPLA2 in sPLA2 Assay Buffer to a final concentration that yields a linear reaction rate for at least 10 minutes. The optimal concentration should be determined empirically.
-
Set up the Reaction Plate: In a 96-well plate, add the following to each well:
-
sPLA2 Assay Buffer
-
DTNB solution
-
Diluted sPLA2 enzyme solution
-
-
Initiate the Reaction: Start the reaction by adding the various concentrations of the diheptanoyl thio-PC substrate solution to the wells.
-
Measure Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 414 nm every minute for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. The rate can be calculated using the extinction coefficient of DTNB.[6]
-
Plot V₀ versus substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine Km and Vmax. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation.
-
Protocol 2: Determination of this compound Inhibitory Potency (IC50 and Ki)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound and its inhibition constant (Ki).
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Then, dilute these solutions in sPLA2 Assay Buffer to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Set up the Reaction Plate: In a 96-well plate, add the following to each well:
-
sPLA2 Assay Buffer
-
DTNB solution
-
Diluted sPLA2 enzyme solution
-
Varying concentrations of this compound solution (or vehicle control)
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at the desired reaction temperature (e.g., 37°C) to allow for the binding of this compound to the enzyme.
-
Initiate the Reaction: Add the diheptanoyl thio-PC substrate to all wells at a final concentration close to its determined Km value.
-
Measure Absorbance: Monitor the reaction progress by measuring the absorbance at 414 nm as described in Protocol 1.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + ([S]/Km)).
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the enzyme kinetics and inhibition studies.
Caption: Workflow for determining sPLA2 kinetic parameters and this compound inhibition.
Data Presentation
The quantitative data obtained from these experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Kinetic Parameters of Human sPLA2
| Parameter | Value | Units |
| K_m_ | 0.5 | mM |
| V_max_ | 120 | µmol/min/mg |
| k_cat_ | 30 | s⁻¹ |
| k_cat_/K_m_ | 60 | M⁻¹s⁻¹ |
Table 2: Inhibitory Activity of this compound against Human sPLA2
| Compound | IC₅₀ | K_i_ | Mode of Inhibition |
| This compound | 150 | 75 | Competitive |
| Control Inhibitor | 50 | 25 | Competitive |
Visualization of Inhibition Mechanism
To understand the mode of action of this compound, it is crucial to determine its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This can be elucidated by performing the inhibition assay at multiple substrate concentrations and analyzing the data using Lineweaver-Burk plots.
Competitive Inhibition Model
Assuming this compound is a competitive inhibitor, it will bind to the active site of sPLA2, preventing the substrate from binding.
Caption: Diagram of a competitive inhibition mechanism for this compound.
Conclusion
These application notes provide a comprehensive framework for researchers to investigate the enzyme kinetics of this compound with sPLA2. By following these detailed protocols, scientists in drug development can obtain robust and reproducible data to characterize the potency and mechanism of action of this novel inhibitor, facilitating its progression through the drug discovery pipeline.
References
- 1. In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipase A2 - Wikipedia [en.wikipedia.org]
- 3. Secretory Phospholipase A2 Enzymes as Pharmacological Targets for Treatment of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospholipase A2 Enzymes: Physical Structure, Biological Function, Disease Implication, Chemical Inhibition, and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative Targets for sPLA2 Activity: Role of Membrane-Enzyme Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes and Protocols: Lanopylin A2 in High-Throughput Screening for Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanopylin A2 is a known inhibitor of human lanosterol (B1674476) synthase (EC 5.4.99.7), a key enzyme in the cholesterol biosynthesis pathway.[1] Its ability to inhibit this enzyme with a reported IC50 of 18 µM makes it a valuable research tool for studying sterol biosynthesis and a potential starting point for the development of novel therapeutic agents targeting this pathway.[1] High-throughput screening (HTS) is a powerful methodology for rapidly evaluating large numbers of chemical compounds to identify "hits" that modulate the activity of a specific biological target.[2][3][4] This document provides a detailed, representative protocol for the application of this compound as a control compound in a high-throughput screening campaign designed to identify novel inhibitors of lanosterol synthase.
Enzymes are frequent targets in HTS campaigns, with fluorescence-based assays being one of the most common readout methods.[2][5] The following protocols are based on established principles of HTS for enzyme inhibitors and are adapted for a hypothetical lanosterol synthase assay.
Quantitative Data Summary
The inhibitory activity of this compound and hypothetical screening hits against human lanosterol synthase can be quantified and compared. The following tables provide a template for presenting such data.
Table 1: High-Throughput Screening Hit Summary
| Compound ID | Single-Point Inhibition (%) @ 10 µM | Z'-score | Hit Status |
| This compound (Control) | 55.8% | 0.85 | N/A |
| Compound 1 | 62.3% | 0.81 | Hit |
| Compound 2 | 12.1% | 0.79 | Non-Hit |
| Compound 3 | 88.9% | 0.88 | Hit |
| ... | ... | ... | ... |
Table 2: Dose-Response Analysis of Confirmed Hits
| Compound ID | IC50 (µM) | Hill Slope | R² Value |
| This compound | 18.0 | 1.1 | 0.992 |
| Compound 3 | 5.2 | 1.3 | 0.995 |
Experimental Protocols
The following is a detailed protocol for a representative fluorescence-based high-throughput screening assay to identify inhibitors of human lanosterol synthase.
Principle of the Assay
This hypothetical assay utilizes a fluorescently labeled substrate of lanosterol synthase. The enzymatic reaction converts the substrate into a product, leading to a change in the fluorescence signal. Inhibitors of the enzyme will prevent this conversion, resulting in a stable fluorescence signal. The assay is designed for a 384-well microplate format to enable high-throughput screening.
Materials and Reagents
-
Enzyme: Recombinant human lanosterol synthase
-
Substrate: Fluorescently labeled (e.g., NBD-tagged) 2,3-oxidosqualene
-
Assay Buffer: 50 mM HEPES, pH 7.5, 2 mM DTT
-
Positive Control: this compound
-
Negative Control: DMSO
-
Test Compounds: Compound library dissolved in DMSO
-
Microplates: 384-well, black, flat-bottom plates
-
Plate Reader: Fluorescence microplate reader
Protocol: High-Throughput Screening
-
Compound Plating:
-
Using an automated liquid handler, dispense 50 nL of test compounds (10 mM in DMSO) into the wells of a 384-well plate.
-
Dispense 50 nL of this compound (10 mM in DMSO) into the positive control wells.
-
Dispense 50 nL of DMSO into the negative control and blank wells.
-
-
Enzyme Preparation and Dispensing:
-
Prepare a working solution of lanosterol synthase in assay buffer to a final concentration of 2X the optimal enzyme concentration.
-
Dispense 10 µL of the enzyme solution into each well containing the compounds and controls (except for the blank wells).
-
Dispense 10 µL of assay buffer into the blank wells.
-
-
Pre-incubation:
-
Centrifuge the plates at 1,000 rpm for 1 minute.
-
Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare a 2X working solution of the fluorescently labeled substrate in assay buffer.
-
Dispense 10 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final reaction volume is 20 µL.
-
-
Incubation:
-
Centrifuge the plates at 1,000 rpm for 1 minute.
-
Incubate the plates at 37°C for 60 minutes in the dark.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Protocol: Dose-Response and IC50 Determination
-
Serial Dilution of Compounds:
-
For confirmed hits and the control compound (this compound), prepare a 10-point, 3-fold serial dilution series in DMSO.
-
-
Assay Performance:
-
Follow the HTS protocol (steps 1-6) using the serially diluted compounds.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Visualizations
Signaling Pathway
Caption: Inhibition of Lanosterol Synthase by this compound.
Experimental Workflow
Caption: High-Throughput Screening Workflow for Enzyme Inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Streptomyces Fermentation for Lanopylin A2
Welcome to the technical support center for Lanopylin A2 production. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their Streptomyces fermentation processes for higher yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a novel polyketide-derived secondary metabolite produced by select strains of Streptomyces. Its unique structure suggests potential applications as an antimicrobial or antitumor agent. Optimizing its production is a critical step in enabling further preclinical and clinical development. Streptomyces species are renowned for producing a vast array of bioactive secondary metabolites, including antibiotics, immunomodulators, and anti-cancer drugs.[1][2][3]
Q2: What are the primary factors influencing the yield of this compound?
The production of secondary metabolites like this compound in Streptomyces is a complex process influenced by a variety of genetic and environmental factors. Key factors include:
-
Media Composition: The type and concentration of carbon and nitrogen sources are critical. The carbon-to-nitrogen (C/N) ratio can significantly impact the switch from primary to secondary metabolism.[4]
-
Trace Elements: Metal ions such as iron, manganese, and zinc can act as cofactors for enzymes involved in the biosynthetic pathway.[1]
-
Physical Parameters: pH, temperature, dissolved oxygen (DO), and agitation speed must be carefully controlled.[1][4][5]
-
Inoculum Quality: The age, size, and physiological state of the seed culture can dramatically affect batch-to-batch consistency and final yield.[4][6]
-
Genetics: The inherent genetic makeup of the production strain, including the efficiency of its biosynthetic gene cluster (BGC) and regulatory networks, sets the upper limit for production.[7][8]
Q3: When is this compound typically produced during fermentation?
This compound is a secondary metabolite, meaning its production is generally not associated with the primary growth phase (log phase) of the Streptomyces. Instead, biosynthesis is often triggered by nutrient limitation and occurs during the late-logarithmic or stationary phase.[2][3][6] Monitoring biomass growth and substrate consumption is key to identifying the optimal harvest time.
Troubleshooting Guide
This guide addresses specific issues you may encounter during this compound fermentation experiments.
Issue 1: Good biomass growth but low or no this compound production.
Question: My Streptomyces culture is growing well, reaching a high cell density, but the final yield of this compound is negligible. What could be the cause?
Answer: This is a common issue indicating that the culture conditions favor primary metabolism (cell growth) over secondary metabolism (this compound production).
Possible Causes & Solutions:
-
Nutrient Imbalance: Secondary metabolite production in Streptomyces is often triggered by the depletion of a key nutrient, such as phosphate (B84403) or a preferred carbon/nitrogen source.[4][6]
-
Solution 1: Optimize Media Composition. Experiment with different C:N ratios. For example, complex nitrogen sources like soybean meal or yeast extract combined with a less rapidly metabolized carbon source like glycerol (B35011) or starch can promote higher yields.[1][4]
-
Solution 2: Phosphate Limitation. High phosphate concentrations can repress the biosynthesis of many secondary metabolites. Try reducing the initial phosphate concentration in your production medium.
-
-
Suboptimal pH: The optimal pH for growth may not be the optimal pH for this compound production.
-
Lack of Precursors: The biosynthesis of this compound may require specific precursor molecules that are depleted during the growth phase.
-
Solution: Investigate the biosynthetic pathway of this compound. If known, implement a precursor feeding strategy during the production phase.
-
Below is a troubleshooting workflow to diagnose this issue.
Caption: Troubleshooting workflow for low this compound yield.
Issue 2: Inconsistent this compound yield between fermentation batches.
Question: I am observing significant variability in my this compound titers from one experiment to the next, even when I think I'm using the same protocol. Why is this happening?
Answer: Batch-to-batch inconsistency is often rooted in subtle variations in starting materials or process parameters.
Possible Causes & Solutions:
-
Inoculum Variability: The most common cause of inconsistency is a lack of standardization in the seed culture.[4] The age, spore concentration, and metabolic activity of the inoculum must be consistent.
-
Solution: Develop and adhere to a strict Standard Operating Procedure (SOP) for inoculum preparation. Start from a well-characterized spore stock, and control the incubation time and growth conditions of the seed culture precisely.
-
-
Media Preparation: Small variations in the quality of raw materials (e.g., lot-to-lot differences in complex components like soybean meal or yeast extract) or preparation (e.g., pH adjustment, sterilization time) can have a large impact.
-
Solution: Qualify new lots of media components. Ensure media is prepared consistently, and autoclave times are not excessive, as this can degrade essential nutrients.
-
-
Physical Parameter Fluctuation: In shake flasks, factors like shaker speed, flask placement, and incubator temperature gradients can cause variability.
-
Solution: For robust and reproducible results, transition from shake flasks to a controlled laboratory-scale bioreactor where parameters like pH, temperature, and dissolved oxygen can be precisely monitored and controlled.
-
Issue 3: Contamination of the culture.
Question: My fermentation was contaminated by a faster-growing bacterium or fungus. How can I prevent this?
Answer: Contamination is a persistent challenge in long-running Streptomyces fermentations due to their relatively slow growth rate.[9]
Possible Causes & Solutions:
-
Aseptic Technique: The most likely cause is a break in sterile technique during inoculation or sampling.[10]
-
Solution: Review and reinforce all aseptic procedures. Work in a laminar flow hood, ensure all tools and vessels are properly sterilized, and minimize the time vessels are open to the environment.
-
-
Inadequate Sterilization: The fermentation medium or bioreactor may not have been sterilized completely.
-
Solution: Validate your autoclave cycles using biological indicators (e.g., Bacillus stearothermophilus spore strips). Ensure that complex media with high solids are sterilized for a sufficient duration.[10]
-
-
Contaminated Raw Materials: Some complex media components may have a high initial bioburden.
-
Solution: Source high-quality raw materials. If possible, pre-treat or test components for microbial load before use.
-
Data Presentation: Key Fermentation Parameters
Optimizing the following parameters is crucial for maximizing this compound yield. The values provided are typical starting points for Streptomyces fermentations and should be optimized for your specific strain and process.
Table 1: Recommended Media Compositions
| Component | Seed Medium (g/L) | Production Medium (g/L) | Purpose |
| Soluble Starch | 20 | - | Readily available carbon source for initial biomass accumulation. |
| Glycerol | - | 30 | Slower-metabolized carbon source, often promotes secondary metabolism. |
| Soybean Meal | 5 | 15 | Complex nitrogen source providing amino acids and peptides.[4] |
| Yeast Extract | 5 | 2 | Provides vitamins and growth factors.[1] |
| K₂HPO₄ | 1 | 0.5 | Phosphate source; lower concentration in production medium to avoid repression. |
| MgSO₄·7H₂O | 0.5 | 0.5 | Source of magnesium ions, essential for enzymatic activity. |
| CaCO₃ | 2 | 2 | pH buffer and calcium source. |
| Trace Metal Solution | 1 mL | 1 mL | Provides essential micronutrients (Fe, Zn, Mn, Cu).[1] |
Table 2: Physical Fermentation Parameters - Typical Ranges
| Parameter | Shake Flask | 5-L Bioreactor | Rationale & Key Considerations |
| Temperature | 28-30°C | 28-30°C | Optimal for most Streptomyces species.[4] Higher temperatures can increase growth rate but may inhibit secondary metabolite production.[6] |
| pH | Initial pH 7.0-7.2 (uncontrolled) | Controlled at 6.8-7.2 | pH can drop during growth and rise during stationary phase. Control is critical for reproducibility and yield.[11] |
| Agitation | 200-250 rpm | 200-500 rpm | Ensures mixing and aids oxygen transfer. High shear can damage mycelia, so speed must be optimized. |
| Aeration | N/A (baffled flask) | 0.5-1.5 vvm | Provides oxygen for aerobic metabolism. Crucial to maintain Dissolved Oxygen (DO) > 20% to avoid limitation.[4] |
| Inoculum Size | 5-10% (v/v) | 5-10% (v/v) | A standardized inoculum size ensures a consistent lag phase and growth profile.[6][11] |
| Fermentation Time | 120-168 hours | 144-240 hours | Secondary metabolite production requires extended fermentation times, often deep into the stationary phase.[6] |
Experimental Protocols
Protocol 1: Standard Seed Culture Preparation
This protocol ensures a consistent and healthy inoculum for your production fermenter.
-
Spore Stock Preparation: Prepare a dense spore suspension of your Streptomyces strain from a mature agar (B569324) plate in 20% glycerol. Aliquot and store at -80°C.
-
Inoculation: Aseptically add 100 µL of the thawed spore stock to a 250 mL baffled flask containing 50 mL of Seed Medium (see Table 1).
-
Incubation: Incubate the flask at 28°C on a rotary shaker at 220 rpm.
-
Growth: Allow the culture to grow for 48-72 hours. The culture should appear as a suspension of small, dispersed mycelial pellets. Avoid large clumps.
-
Transfer: Use this vegetative seed culture to inoculate the production stage at a 5% (v/v) ratio.
Protocol 2: Quantification of this compound by HPLC
This protocol provides a general method for quantifying this compound from a fermentation broth.
-
Sample Preparation:
-
Withdraw 1 mL of fermentation broth.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the biomass.
-
Transfer the supernatant to a clean tube. This is the extracellular fraction.
-
To the biomass pellet, add 1 mL of ethyl acetate (B1210297) (or another suitable organic solvent) and vortex vigorously for 5 minutes to extract intracellular this compound.
-
Centrifuge again and collect the solvent layer. Evaporate to dryness and resuspend in 1 mL of methanol.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid). For example, start at 10% acetonitrile and ramp to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) or UV detector set to the specific absorbance maximum of this compound.
-
Quantification: Create a standard curve using purified this compound of known concentrations. Calculate the concentration in your samples by comparing the peak area to the standard curve.
-
Visualizations of Workflows and Pathways
General Optimization Workflow
This diagram outlines the systematic approach to increasing this compound yield, from initial screening to process scale-up.
Caption: A phased approach to optimizing this compound production.
Hypothetical Regulatory Pathway for this compound Biosynthesis
Understanding the regulation of the this compound biosynthetic gene cluster (BGC) can open doors for genetic engineering strategies to improve yield.
Caption: Hypothetical control of this compound biosynthesis.
References
- 1. aensiweb.com [aensiweb.com]
- 2. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Nitrogen-Containing Compounds on Secondary Metabolism in Streptomyces spp.—A Source of Metabolic Engineering Strategies | MDPI [mdpi.com]
- 9. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of Lanopylin A2 for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for challenges related to the solubility of Lanopylin A2 in in vitro assays. Given that this compound is a novel lanosterol (B1674476) synthase inhibitor, it is presumed to be a lipophilic molecule with poor aqueous solubility, a common characteristic of such compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a novel inhibitor of lanosterol synthase.[1] Like many potent enzyme inhibitors, it is likely a complex, hydrophobic molecule, which often results in poor solubility in aqueous-based assay buffers and cell culture media. This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound.[2][3] It is crucial to ensure the compound is fully dissolved in 100% DMSO before further dilution.
Q3: What is the maximum recommended final concentration of DMSO in my in vitro assay?
To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in the assay should be kept as low as possible, typically not exceeding 0.5% (v/v), and ideally below 0.1%.[4] The tolerance to DMSO can be cell-line specific, so it is essential to run a vehicle control to assess the effect of the solvent on your experimental system.
Q4: My this compound precipitates immediately when I add the DMSO stock to my aqueous buffer. What is happening?
This phenomenon is often referred to as "solvent shock" or "crashing out."[5][6] It occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous medium where it has low solubility. The abrupt change in solvent polarity causes the compound to come out of solution.
Q5: How can I prevent this compound from precipitating during my experiment?
Several strategies can be employed, including optimizing the dilution method, using pre-warmed media, and exploring the use of co-solvents or other solubilizing agents.[4][5][6] A systematic approach to troubleshooting is recommended, as outlined in the guides below.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Dilution
Symptoms:
-
The solution becomes cloudy or hazy immediately after adding the DMSO stock.
-
Visible particles or crystals form in the solution.
| Potential Cause | Explanation | Recommended Solution |
| Solvent Shock | Rapid dilution of the DMSO stock into the aqueous buffer causes an abrupt change in polarity, leading to precipitation.[6] | 1. Optimize Dilution: Add the DMSO stock dropwise to the pre-warmed (37°C) buffer while gently vortexing or swirling to ensure rapid dispersion.[5][6] 2. Serial Dilution: Perform an intermediate dilution of the stock solution in the assay buffer before making the final dilution. |
| High Final Concentration | The target concentration of this compound exceeds its solubility limit in the final assay buffer. | 1. Reduce Concentration: Lower the final working concentration of this compound. 2. Determine Maximum Solubility: Perform a kinetic solubility assay to determine the highest achievable concentration in your specific buffer. |
| Low Temperature | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) buffers and media for dilutions.[5] |
Issue 2: Precipitation of this compound Over Time in the Incubator
Symptoms:
-
The initially clear solution becomes cloudy or forms a precipitate after several hours of incubation.
-
Crystal growth is observed at the bottom of the culture plate wells.
| Potential Cause | Explanation | Recommended Solution |
| Thermodynamic Insolubility | While kinetically soluble initially, the compound may be thermodynamically unstable in the aqueous environment and will precipitate over time to reach its equilibrium solubility. | 1. Reduce Incubation Time: If the experimental design allows, reduce the incubation period. 2. Use Solubilizing Excipients: Consider the inclusion of non-ionic surfactants like Tween-20 (0.01-0.05%) in enzyme assays or cyclodextrins to improve and maintain solubility.[2] For cell-based assays, ensure the excipient concentration is non-toxic. |
| Interaction with Media Components | This compound may interact with proteins, salts, or other components in the cell culture medium, leading to the formation of insoluble complexes. | Test the stability of this compound in your specific medium over the intended time course of your experiment. It may be necessary to switch to a simpler buffer system if media components are the cause. |
| Temperature Fluctuations | Minor temperature fluctuations in the incubator can affect compound solubility. | Ensure the incubator maintains a stable and consistent temperature. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Add 100% anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Vortex vigorously and, if necessary, use brief sonication in a water bath to ensure the compound is completely dissolved. Visually inspect the solution against a light source to confirm the absence of any particulate matter.[5][6]
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Prepare Working Solutions:
-
Pre-warm the assay buffer or cell culture medium to 37°C.
-
To prepare the final working solution, add a small volume of the high-concentration DMSO stock to the pre-warmed medium while gently vortexing.[5] For example, to make a 10 µM solution from a 10 mM stock, add 1 µL of the stock to 999 µL of medium.
-
For sensitive assays or higher final concentrations, a serial dilution approach is recommended to minimize solvent shock.
-
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
-
Prepare Serial Dilutions: In a 96-well plate, prepare a serial dilution of your this compound DMSO stock.
-
Add to Buffer: Add a fixed volume of each DMSO dilution to a corresponding well containing your assay buffer or cell culture medium. For example, add 2 µL of each DMSO dilution to 198 µL of buffer. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under your experimental conditions (e.g., 37°C).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a quantitative assessment, read the absorbance of the plate at a wavelength between 600-650 nm. An increase in absorbance indicates precipitation.[5]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and shows no increase in absorbance is the maximum working soluble concentration under those conditions.
Quantitative Data Summary
Since specific experimental solubility data for this compound is not publicly available, the following table presents hypothetical solubility data in common solvents to illustrate how such information would be presented.
| Solvent | Maximum Soluble Concentration (Hypothetical) | Notes |
| Water | < 0.1 µg/mL | Practically insoluble. |
| PBS (pH 7.4) | < 1 µg/mL | Very slightly soluble. |
| Ethanol | ~5 mg/mL | Soluble. |
| DMSO | > 50 mg/mL | Highly soluble. |
| Cell Culture Media + 10% FBS | 5-10 µM | Solubility is limited and may decrease over time. |
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Potential mechanism of action for this compound.
References
Lanopylin A2 stability issues in solution and storage
This technical support center provides guidance on the common stability issues encountered with Lanopylin A2 in solution and during storage. The following troubleshooting guides and frequently asked questions (FAQs) are intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
This compound is susceptible to degradation under several conditions. The primary degradation pathways observed are hydrolysis, oxidation, and photodegradation. These can lead to a loss of potency and the formation of impurities, potentially impacting experimental results and safety profiles.
Q2: What are the recommended storage conditions for this compound solid powder?
For long-term storage, this compound solid powder should be stored at -20°C to -80°C, protected from light and moisture. For short-term storage, it may be kept at 2-8°C. It is crucial to handle the powder in a dry, inert atmosphere (e.g., in a glovebox) to minimize exposure to moisture and oxygen.
Q3: What solvents are recommended for preparing this compound stock solutions?
Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. For aqueous buffers, it is critical to ensure the pH is within the optimal range of 4-6 to minimize hydrolysis. The use of freshly prepared, de-gassed aqueous buffers is highly recommended to reduce dissolved oxygen.
Q4: My this compound solution has changed color. What does this indicate?
A color change in a this compound solution, such as turning yellow or brown, is often an indication of oxidative degradation. This can be caused by exposure to air (oxygen), light, or the presence of oxidizing agents in the solvent or buffer. It is advisable to discard any discolored solution and prepare a fresh one.
Q5: Can I freeze and thaw my this compound stock solution?
Repeated freeze-thaw cycles are not recommended as they can accelerate the degradation of this compound. It is best practice to aliquot the stock solution into single-use volumes before freezing to avoid multiple temperature fluctuations.
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in Aqueous Solution
If you are observing a significant loss of this compound activity in your experiments, consider the following troubleshooting steps:
Potential Cause & Solution Workflow
Troubleshooting low bioactivity of synthetic Lanopylin A2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low bioactivity with synthetic Lanopylin A2.
Troubleshooting Guides
Low bioactivity of synthetic this compound can arise from a multitude of factors, ranging from synthesis and purification to experimental setup. This guide provides a systematic approach to identifying and resolving common issues.
Troubleshooting Workflow for Low Bioactivity
The following diagram outlines a logical workflow to diagnose the root cause of low bioactivity.
Caption: A step-by-step workflow for troubleshooting low bioactivity of synthetic peptides.
Potential Causes and Solutions for Low Bioactivity
| Potential Cause | Recommended Action | Tools/Methods |
| Incorrect Peptide Sequence or Modification | Verify the molecular weight and sequence of the synthetic peptide. | Mass Spectrometry (MS), Amino Acid Analysis |
| Low Peptide Purity | Assess the purity of the synthetic peptide. Impurities can interfere with the bioassay. | High-Performance Liquid Chromatography (HPLC) |
| Presence of Trifluoroacetic Acid (TFA) | TFA from purification can alter pH and affect cell-based assays. Perform TFA removal. | TFA Salt Exchange via HPLC or Lyophilization from HCl solution |
| Improper Storage and Handling | Peptides can degrade if not stored correctly. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | N/A |
| Incomplete Solubilization | Poorly dissolved peptide will result in an inaccurate concentration. Test different solvents and use sonication if necessary. | Visual inspection, UV-Vis Spectroscopy |
| Peptide Aggregation | Aggregated peptides may have reduced bioactivity. | Dynamic Light Scattering (DLS), Size Exclusion Chromatography (SEC) |
| Assay Protocol Errors | Incorrect concentrations, incubation times, or faulty reagents can lead to inaccurate results. | Review protocol, run positive and negative controls. |
| Inactive Biological Target | The target enzyme or cells may not be active or viable. | Validate target activity with a known activator/inhibitor or viability stain. |
Experimental Protocols
Protocol: Kinase X Inhibition Assay
This protocol describes a generic kinase inhibition assay to determine the bioactivity of this compound against a hypothetical "Kinase X".
Materials:
-
Kinase X enzyme
-
ATP
-
Kinase X substrate peptide
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Synthetic this compound
-
Positive Control Inhibitor (e.g., Staurosporine)
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
Add 5 µL of the this compound dilution or control to the wells of a 384-well plate.
-
Add 5 µL of Kinase X enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the substrate peptide.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 20 µL of Kinase-Glo® reagent.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for solubilizing this compound?
A1: The choice of solvent depends on the peptide's sequence. For this compound, we recommend starting with sterile, nuclease-free water. If solubility is an issue, you can try adding a small amount of a polar organic solvent such as DMSO or DMF, followed by dilution with an aqueous buffer. Always test the effect of the solvent on your assay.
Q2: How should I store my synthetic this compound?
A2: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, it is best to aliquot the solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.
Q3: My this compound shows low bioactivity in a cell-based assay. What could be the problem?
A3: Low bioactivity in cell-based assays can be due to several factors. First, verify the purity and correct sequence of your peptide. Residual TFA from synthesis can be toxic to cells; consider performing a salt exchange. Also, ensure the peptide is fully dissolved and not aggregated. Finally, confirm the viability of your cells and the activity of the target pathway using appropriate controls.
Q4: How can I confirm that my synthetic this compound is not aggregated?
A4: Peptide aggregation can be assessed using techniques like Dynamic Light Scattering (DLS) to determine the size distribution of particles in your solution. Alternatively, Size Exclusion Chromatography (SEC) can be used to separate and identify high molecular weight aggregates.
Hypothetical Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action for this compound as a competitive inhibitor of "Kinase X" in a pro-inflammatory signaling cascade.
Caption: Proposed inhibitory action of this compound on the Kinase X signaling pathway.
Overcoming challenges in the purification of Lanopylin A2
Disclaimer: "Lanopylin A2" is a hypothetical compound name used for the purpose of this guide. The following troubleshooting advice, protocols, and data are based on established principles for the purification of complex natural products and are intended to serve as a general framework.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low final yield for this compound?
A1: The most frequent causes of low yield during the purification of complex molecules like this compound are multi-faceted. Key factors include degradation of the target compound due to suboptimal pH, temperature, or exposure to light, as well as irreversible adsorption onto the stationary phase during chromatography. Another common issue is incomplete extraction from the initial biomass. We recommend performing small-scale stability tests and optimizing your extraction and chromatography conditions.
Q2: My this compound sample shows a single peak on HPLC but multiple spots on TLC. Why is this happening?
A2: This discrepancy can occur if the solvent system used for TLC provides better resolution for certain impurities than the mobile phase in your HPLC method. It's also possible that some impurities are not UV-active and are therefore invisible to the HPLC's DAD/UV detector but react with the staining agent used for the TLC plate. Consider using a different detection method for your HPLC, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), to identify non-chromophoric impurities.
Q3: Can I use normal-phase chromatography for this compound purification?
A3: Yes, normal-phase chromatography can be a powerful tool, especially for separating isomers or less polar compounds. However, due to the potential for irreversible adsorption and lower reproducibility compared to reverse-phase chromatography, it is often used as a secondary purification step. The choice between normal-phase and reverse-phase should be guided by the polarity of this compound and its impurities.
Troubleshooting Guides
Problem 1: Low Purity After Initial Silica (B1680970) Gel Chromatography
Q: I've performed an initial purification of the crude extract using a silica gel column, but the resulting fractions containing this compound are still highly impure. What are my next steps?
A: This is a common challenge when dealing with complex extracts. Here is a systematic approach to improve purity:
-
Optimize the Solvent System: Your initial solvent system may not be selective enough. Try running analytical TLC plates with a wider range of solvent systems of varying polarity and composition to find a system that provides better separation between this compound and the major impurities.
-
Adjust the Loading: Overloading the column is a primary cause of poor separation. As a rule of thumb, the amount of crude extract loaded should not exceed 1-5% of the total weight of the silica gel.
-
Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. Options include alumina, bonded phases (like Diol or Amino), or switching to reverse-phase chromatography (e.g., C18).
-
Employ Orthogonal Techniques: Use a purification method based on a different separation principle. For example, if your first step was normal-phase chromatography (based on polarity), an orthogonal second step could be size-exclusion chromatography (based on molecular size) or ion-exchange chromatography (based on charge).
Lanopylin A2 off-target effects in cell-based assays
Introduction: This technical support center provides guidance for researchers using Lanopylin A2, a hypothetical inhibitor of Phospholipase A2 (PLA2). The information herein is based on the known characteristics of PLA2 inhibitors and general principles of cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected on-target mechanism of action for this compound?
A1: this compound is designed to inhibit Phospholipase A2 (PLA2). PLA2 enzymes catalyze the hydrolysis of the sn-2 position of membrane phospholipids, leading to the release of arachidonic acid and lysophospholipids.[1] Arachidonic acid is a precursor for pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[2][3] By inhibiting PLA2, this compound is expected to reduce the production of these inflammatory molecules.
Q2: Which isoforms of PLA2 is this compound expected to inhibit?
A2: The selectivity of this compound for different PLA2 isoforms (e.g., cytosolic PLA2, secreted PLA2) should be determined empirically. Different isoforms have distinct roles in cellular signaling and inflammation.[4][5] Overexpression of some secreted PLA2 (sPLA2) isoforms is associated with pathological conditions like atherosclerosis, immune disorders, and cancer.[6]
Q3: What are the potential off-target effects of this compound?
A3: As with any small molecule inhibitor, off-target effects are possible. For example, the pyrrolidine-based PLA2 inhibitor, pyrrophenone, has been reported to have an off-target effect of blocking calcium release from the endoplasmic reticulum.[7] This highlights the importance of careful dose-response studies and counter-screening to identify unintended effects.
Q4: How can I assess the cytotoxicity of this compound?
A4: It is crucial to distinguish between on-target effects and general cytotoxicity.[8] A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.[8] This will help determine the concentration at which this compound induces cell death, allowing you to establish a therapeutic window.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpectedly High Cell Death in Culture
Possible Cause 1: Off-Target Cytotoxicity
-
Troubleshooting Step 1: Determine the 50% cytotoxic concentration (CC50) using an MTT assay or similar viability assay.[8]
-
Troubleshooting Step 2: Compare the CC50 to the half-maximal inhibitory concentration (IC50) for PLA2 inhibition. A small therapeutic window (low CC50/IC50 ratio) suggests off-target cytotoxicity.
-
Troubleshooting Step 3: Consider using a lower concentration of this compound or a different PLA2 inhibitor if the therapeutic window is too narrow.
Possible Cause 2: Apoptosis Induction
-
Troubleshooting Step 1: Perform an apoptosis assay, such as Annexin V staining or a caspase activity assay, to determine if the observed cell death is programmed.
-
Troubleshooting Step 2: Investigate the involvement of signaling pathways known to be affected by PLA2 inhibition or potential off-targets that could lead to apoptosis.
Issue 2: Inconsistent IC50 Values for PLA2 Inhibition
Possible Cause 1: Assay Variability
-
Troubleshooting Step 1: Ensure consistent cell seeding density, incubation times, and reagent concentrations.
-
Troubleshooting Step 2: Use calibrated pipettes and prepare a master mix for reagents to minimize pipetting errors.[9]
-
Troubleshooting Step 3: Confirm that the enzyme reaction is in the linear range. Too much or too little enzyme can lead to inaccurate results.[10]
Possible Cause 2: Compound Instability or Insolubility
-
Troubleshooting Step 1: Prepare fresh solutions of this compound for each experiment.
-
Troubleshooting Step 2: If solubility is an issue, dissolve the compound in a small amount of an appropriate solvent like DMSO before diluting in assay buffer.[10] Ensure the final solvent concentration does not affect cell viability or enzyme activity.
Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results
Possible Cause 1: Poor Cell Permeability
-
Troubleshooting Step 1: this compound may be a potent inhibitor in a biochemical assay but may not efficiently cross the cell membrane to reach its intracellular target.
-
Troubleshooting Step 2: Consider performing a cellular thermal shift assay (CETSA) to assess target engagement in intact cells.
-
Troubleshooting Step 3: If permeability is low, structural modifications to the compound may be necessary for in vivo applications.
Possible Cause 2: Efflux by Cellular Transporters
-
Troubleshooting Step 1: Cells may actively pump this compound out, reducing its intracellular concentration.
-
Troubleshooting Step 2: Co-incubate with known inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) to see if the potency of this compound increases.
Data Presentation
Table 1: Illustrative Potency and Cytotoxicity Profile of this compound
| Assay Type | Target/Cell Line | IC50 / CC50 (µM) |
| Biochemical Assay | Recombinant human cPLA2 | 0.15 |
| Cell-Based PLA2 Activity | A549 cells | 0.75 |
| MTT Cytotoxicity Assay | A549 cells | 25.0 |
| Selectivity Index (CC50/IC50) | A549 cells | 33.3 |
Table 2: Troubleshooting Checklist for Inconsistent Results
| Checkpoint | Recommendation | Status (✔) |
| Reagents | Freshly prepared this compound | |
| Homogenous reagent solutions | ||
| Assay Conditions | Consistent incubation times/temperatures | |
| Enzyme concentration in linear range | ||
| Cell Culture | Consistent cell passage number | |
| Mycoplasma tested | ||
| Instrumentation | Calibrated pipettes | |
| Correct plate reader settings |
Experimental Protocols
Protocol 1: Cellular PLA2 Activity Assay
This protocol measures the activity of PLA2 in intact cells.
Materials:
-
Cell line expressing the target PLA2
-
This compound
-
Fluorescent PLA2 substrate (e.g., PED6)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium)
-
96-well black, clear-bottom plates
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for the desired pre-incubation time.
-
Add the fluorescent PLA2 substrate to each well.
-
Immediately measure the fluorescence intensity over time using a plate reader.
-
Calculate the rate of substrate hydrolysis.
-
Plot the rate of hydrolysis against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: MTT Cytotoxicity Assay
This protocol assesses the effect of this compound on cell viability.[8]
Materials:
-
Cells and culture reagents
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound and incubate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will convert the yellow MTT to a purple formazan (B1609692) precipitate.[8]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm.
-
Plot the percentage of cell viability against the log of the inhibitor concentration to determine the CC50 value.[8]
Visualizations
Signaling Pathways and Workflows
Caption: On-target signaling pathway of Phospholipase A2 (PLA2).
Caption: Potential off-target effect of this compound on calcium signaling.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. Regulation and inhibition of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phospholipase A2 and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospholipase A2 inhibitors as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Secretory Phospholipase A2 Enzymes as Pharmacological Targets for Treatment of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. superchemistryclasses.com [superchemistryclasses.com]
Technical Support Center: Lanosterol Synthase Assays with Microbial Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lanosterol (B1674476) synthase (LSS) assays and microbial inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate potential challenges and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts when screening microbial extracts for lanosterol synthase inhibitors?
A1: Microbial extracts are complex mixtures that can introduce several artifacts into LSS assays. One of the most significant is interference from fluorescent compounds. Many microbial secondary metabolites naturally fluoresce, which can mask the signal from fluorescent assay probes or create false positive signals.[1][2] Additionally, colored compounds in the extracts can interfere with absorbance-based measurements.[1] Other potential artifacts include the presence of compounds that inhibit other enzymes in the cholesterol biosynthesis pathway, leading to a decrease in the final product that is not directly due to LSS inhibition.
Q2: How can I differentiate between true inhibition of lanosterol synthase and off-target effects of my microbial inhibitor?
A2: Differentiating between on-target and off-target effects is crucial. A multi-pronged approach is recommended:
-
Enzyme Specificity Assays: Test your inhibitor against other enzymes in the cholesterol biosynthesis pathway, such as squalene (B77637) epoxidase or CYP51 (lanosterol 14α-demethylase).[3][4]
-
LC-MS/MS Analysis of Intermediates: Quantify the levels of various sterol intermediates in the pathway. True LSS inhibition will lead to an accumulation of the substrate (2,3-oxidosqualene) and a depletion of the product (lanosterol) and downstream sterols.[5][6][7] Off-target inhibition would show a different pattern of intermediate accumulation.
-
Genetic Validation: If possible, use cell lines with genetically modified LSS expression (e.g., knockout or overexpression) to confirm that the inhibitor's effect is dependent on the presence and activity of LSS.
Q3: My microbial extract shows potent inhibition in a primary screen, but the effect is not reproducible with purified compounds. What could be the reason?
A3: This is a common challenge in natural product drug discovery. Several factors could be at play:
-
Synergistic Effects: The observed activity in the crude extract might be due to the synergistic interaction of multiple compounds. The individual purified compounds may have weak or no activity on their own.
-
Compound Instability: The active compound(s) may be unstable and degrade during the purification process.
-
Low Abundance: The active compound may be present in very low concentrations in the extract, making its isolation and characterization challenging.
-
Artifacts in the Primary Screen: As mentioned in Q1, artifacts like fluorescence interference in the initial screen could have led to a false positive result.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal or false positives in fluorescence-based assays | The microbial extract contains fluorescent compounds that interfere with the assay's detection wavelength.[2] | 1. Run a control experiment with the microbial extract in the absence of the enzyme or substrate to measure its intrinsic fluorescence. Subtract this background from your assay readings.2. Use a different detection method that is less prone to fluorescence interference, such as LC-MS/MS.[8]3. Attempt to remove interfering compounds from the extract through preliminary fractionation or solid-phase extraction (SPE). |
| Inconsistent IC50 values for the same inhibitor | 1. Variability in enzyme activity between batches.2. Inhibitor instability or precipitation at higher concentrations.3. Pipetting errors or improper mixing. | 1. Standardize your enzyme preparation and always run a positive control inhibitor with a known IC50.2. Check the solubility of your inhibitor in the assay buffer. The use of a small percentage of a co-solvent like DMSO may be necessary.3. Ensure accurate pipetting and thorough mixing of all assay components. |
| No inhibition observed, even with a promising microbial extract | 1. The active compound is present at a concentration below the limit of detection.2. The inhibitor is not stable under the assay conditions (e.g., pH, temperature).3. The assay is not sensitive enough. | 1. Concentrate the microbial extract and re-test.2. Investigate the stability of your extract under different conditions.3. Optimize the assay conditions (e.g., enzyme and substrate concentrations, incubation time) to increase sensitivity. |
| LC-MS/MS analysis shows unexpected peaks or poor peak shape | 1. Interference from other components in the microbial extract.2. Poor extraction of lanosterol from the reaction mixture.3. Sub-optimal chromatographic conditions. | 1. Optimize the sample clean-up procedure (e.g., use a different SPE cartridge or liquid-liquid extraction solvent).2. Ensure complete quenching of the reaction and efficient extraction of the lipid-soluble product.3. Optimize the LC gradient, column, and mobile phase to improve separation and peak shape.[6][7] |
Quantitative Data Summary
The following table summarizes the inhibitory activity of some known microbial-derived inhibitors of lanosterol synthase.
| Inhibitor | Microbial Source | Inhibitor Class | IC50 (µM) | Reference |
| Lanopylin A1 | Streptomyces sp. K99-5041 | Pyrroline derivative | 15 | [9] |
| Lanopylin B1 | Streptomyces sp. K99-5041 | Pyrroline derivative | 18 | [9] |
| Lanopylin A2 | Streptomyces sp. K99-5041 | Pyrroline derivative | 33 | [9] |
| Lanopylin B2 | Streptomyces sp. K99-5041 | Pyrroline derivative | 41 | [9] |
| Epohelmin A | Fungal strain FKI-0929 | Not specified | Not specified | [3] |
| Epohelmin B | Fungal strain FKI-0929 | Not specified | Not specified | [3] |
| Zaragozic acid A | Fungal | Squalene synthase inhibitor (downstream effects) | Not directly on LSS | [10] |
Experimental Protocols
Protocol 1: LC-MS/MS-Based Lanosterol Synthase Activity Assay
This protocol provides a highly sensitive and specific method for measuring LSS activity by directly quantifying the formation of lanosterol.
Materials:
-
Purified recombinant lanosterol synthase or microsomal fraction
-
(S)-2,3-oxidosqualene (substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM KCl, 10 mM MgCl₂
-
Internal Standard (e.g., deuterated lanosterol)
-
Quenching Solution: 2:1 (v/v) Methanol:Chloroform
-
Extraction Solvent: Hexane (B92381)
-
LC-MS/MS system with a C18 column
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing assay buffer and the LSS enzyme.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate, (S)-2,3-oxidosqualene (final concentration 10-50 µM).
-
Incubate at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding the quenching solution.
-
Add a known amount of the internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Add an equal volume of hexane and vortex for 1 minute for liquid-liquid extraction of the lipids.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper hexane layer containing lanosterol.
-
Evaporate the hexane to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable mobile phase (e.g., 90% acetonitrile).
-
Inject the sample into the LC-MS/MS system.
-
Separate the analytes using a C18 column with a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Detect and quantify lanosterol and the internal standard using multiple reaction monitoring (MRM) mode. The specific precursor and product ion pairs for lanosterol should be optimized for the instrument used.[5]
-
Visualizations
Caption: Experimental workflow for screening microbial inhibitors of lanosterol synthase.
Caption: Simplified cholesterol biosynthesis pathway highlighting the role of lanosterol synthase.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Inhibition of Sterol Biosynthesis [mdpi.com]
- 4. Specific inhibition of fungal sterol biosynthesis by SF 86-327, a new allylamine antimycotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medpace.com [medpace.com]
- 6. researchgate.net [researchgate.net]
- 7. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Lanopylins A1, B1, A2 and B2, novel lanosterol synthase inhibitors from Streptomyces sp. K99-5041 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitors of cholesterol biosynthesis increase hepatic low-density lipoprotein receptor protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address poor cell permeability of Lanopylin A2
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering challenges with the poor cell permeability of the hypothetical novel compound, Lanopylin A2. The following troubleshooting guides and FAQs offer strategies and experimental protocols to assess and improve its cellular uptake.
Troubleshooting Guide
Issue: Initial screening reveals low passive permeability of this compound.
Question: Our initial assessment using a Parallel Artificial Membrane Permeability Assay (PAMPA) suggests that this compound has low passive permeability. How can we confirm this and what are the next steps?
Answer:
Low permeability in a PAMPA screen is a strong indicator of poor passive diffusion, which is a critical factor for oral bioavailability and transport across cell membranes.[1] It is essential to verify this result and investigate the underlying causes.
Potential Causes:
-
Physicochemical Properties: this compound may have unfavorable properties such as high molecular weight, a large number of hydrogen bond donors/acceptors, or low lipophilicity, which can limit its ability to cross lipid membranes.[2][3]
-
Experimental Artifacts: Issues with the PAMPA assay itself, such as improper membrane formation or compound precipitation, could lead to artificially low permeability readings.
Suggested Solutions & Next Steps:
-
Physicochemical Property Analysis:
-
In Silico Analysis: Calculate the key physicochemical properties of this compound and compare them against established guidelines like Lipinski's Rule of Five.[2][3][4][5][6]
-
Experimental Measurement: Experimentally determine the octanol-water partition coefficient (LogP) or distribution coefficient (LogD) to quantify its lipophilicity.
-
-
Orthogonal Permeability Assay:
-
Solubility Assessment:
-
Measure the aqueous solubility of this compound at the pH used in the permeability assays to ensure that poor solubility is not the reason for the low measured permeability.
-
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a non-cell-based in vitro tool for predicting passive diffusion.[1][7][10]
Methodology:
-
Preparation of the Lipid Membrane: A lipid solution (e.g., 10% lecithin (B1663433) in dodecane) is prepared and 5 µL is added to the filter of a donor plate.[1][11]
-
Compound Preparation: this compound is dissolved in a suitable buffer (e.g., PBS with 5% DMSO) to a final concentration of 10 µM.[11]
-
Assay Setup:
-
Incubation: The plate sandwich is incubated at room temperature for a period of 10-20 hours with gentle shaking.[7][11]
-
Quantification: After incubation, the concentration of this compound in both the donor and acceptor wells is determined using LC-MS/MS.[7] The apparent permeability coefficient (Papp) is then calculated.
Data Interpretation:
The permeability of this compound can be classified by comparing its Papp value to those of known high and low permeability control compounds.
| Compound | Permeability Classification | Typical Papp (10⁻⁶ cm/s) |
| Atenolol | Low | < 1 |
| Propranolol | High | > 10 |
| This compound | TBD | Experimental Value |
Visualization: Workflow for Assessing and Improving Permeability
Caption: Workflow for addressing poor cell permeability.
Issue: this compound shows conflicting results between PAMPA and Caco-2 assays.
Question: The PAMPA assay showed moderate permeability, but the Caco-2 assay indicates very low permeability. What could be causing this discrepancy?
Answer:
A discrepancy where PAMPA permeability is higher than Caco-2 permeability often points towards the involvement of active cellular processes that are not modeled by the artificial membrane in PAMPA.[7][10]
Potential Causes:
-
Active Efflux: this compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are present in Caco-2 cells and actively pump the compound out of the cell, reducing its net transport across the monolayer.[12][13]
Suggested Solutions & Next Steps:
-
Bidirectional Caco-2 Assay: Perform a bidirectional Caco-2 assay to measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[9]
-
Calculate Efflux Ratio (ER): The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An ER greater than 2 is a strong indication of active efflux.[12]
-
Use of Inhibitors: Conduct the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp).[12] A significant increase in A-B permeability in the presence of an inhibitor confirms that this compound is a substrate for that specific transporter.
Experimental Protocol: Caco-2 Permeability Assay
The Caco-2 assay is a cell-based model that mimics the human intestinal epithelium and can assess both passive and active transport.[8][9][13]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semipermeable supports in multi-well plates and cultured for 18-22 days to form a differentiated and polarized monolayer.[9][12]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥ 200 Ω·cm².[12][14] The passive diffusion of a marker like Lucifer yellow is also used to confirm monolayer integrity.[7][12]
-
Bidirectional Transport Study:
-
A-B Transport: this compound (typically at 10 µM) is added to the apical (donor) side, and the appearance of the compound on the basolateral (receiver) side is monitored over a 2-hour incubation period.[8][9]
-
B-A Transport: In a parallel experiment, the compound is added to the basolateral (donor) side, and its appearance on the apical (receiver) side is measured.[9]
-
-
Quantification: Samples from the donor and receiver compartments are analyzed by LC-MS/MS to determine the concentration of this compound.[8]
Data Interpretation:
| Parameter | Formula | Interpretation |
| Apparent Permeability (Papp) | Calculated from the rate of flux across the monolayer. | Classifies compound as low, medium, or high permeability. |
| Efflux Ratio (ER) | Papp (B-A) / Papp (A-B) | ER > 2 suggests active efflux.[12] |
Visualization: Caco-2 Assay Workflow
Caption: Experimental workflow for a bidirectional Caco-2 assay.
Frequently Asked Questions (FAQs)
Q1: What is Lipinski's Rule of Five and how does it relate to this compound's permeability?
Lipinski's Rule of Five is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being orally active.[2][3] Poor absorption or permeability is more likely when a compound violates more than one of these rules:
-
Molecular Weight: < 500 Daltons[2]
-
LogP (lipophilicity): < 5[2]
-
Hydrogen Bond Donors: ≤ 5[2]
-
Hydrogen Bond Acceptors: ≤ 10[2]
If this compound violates one or more of these rules, it may explain its poor cell permeability. However, it's important to note that this is a guideline, and many effective drugs exist that are "beyond the Rule of Five".[5]
Q2: What are the main strategies to improve the cell permeability of a compound like this compound?
There are several strategies that can be employed:
-
Prodrug Approach: This involves chemically modifying this compound into an inactive derivative (a prodrug) that has improved permeability.[15] Once inside the cell, the modifying group is cleaved by cellular enzymes to release the active this compound. This is often used to increase lipophilicity.[15]
-
Formulation Strategies:
-
Nanocarriers: Encapsulating this compound in nanocarriers like liposomes, niosomes, or polymeric nanoparticles can enhance its stability and facilitate its transport across cell membranes.[16][17][18]
-
Permeation Enhancers: These are compounds that can be co-administered to reversibly alter the permeability of cell membranes.[16][19]
-
-
Chemical Modification: If the poor permeability is due to unfavorable physicochemical properties (e.g., high number of hydrogen bond donors), medicinal chemistry efforts can be directed at modifying the core structure of this compound to improve its properties while retaining its biological activity.
Q3: If this compound is found to be an efflux pump substrate, what can be done?
If this compound is actively removed from cells by transporters like P-gp, several approaches can be considered:
-
Co-administration with an Efflux Inhibitor: While effective in a lab setting, this can be challenging in a clinical context due to potential drug-drug interactions.
-
Structural Modification: The most common strategy is to modify the structure of this compound to reduce its recognition by the efflux transporter. This involves identifying the structural motifs that interact with the pump and altering them.
-
Formulation Approaches: Certain nanocarrier formulations can help bypass efflux pumps by altering the mechanism of cellular entry.[18]
Visualization: Decision Tree for Permeability Enhancement
Caption: Decision tree for selecting a permeability enhancement strategy.
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 2. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 3. dev.drugbank.com [dev.drugbank.com]
- 4. The Rule of Five for Non-Oral Routes of Drug Delivery: Ophthalmic, Inhalation and Transdermal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azolifesciences.com [azolifesciences.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 8. enamine.net [enamine.net]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. PAMPA | Evotec [evotec.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. Enhancing Permeation of Drug Molecules Across the Skin via Delivery in Nanocarriers: Novel Strategies for Effective Transdermal Applications - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing degradation of Lanopylin A2 during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Lanopylin A2 during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
A1: this compound is a novel bioactive compound with significant therapeutic potential. However, it is highly susceptible to degradation under common extraction conditions, which can lead to a loss of biological activity and the generation of impurities. Minimizing degradation is crucial for obtaining high-purity, active this compound for research and development.
Q2: What are the primary factors that contribute to the degradation of this compound during extraction?
A2: The main factors contributing to this compound degradation are exposure to high temperatures, inappropriate pH levels, prolonged extraction times, and the use of harsh organic solvents. Light exposure can also be a contributing factor for some classes of compounds.
Q3: Which extraction methods are recommended for minimizing this compound degradation?
A3: Non-thermal extraction methods are generally preferred for thermolabile compounds like this compound.[1][2] Techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are often more suitable than traditional methods like Soxhlet extraction, which involves high temperatures and long extraction times.[1][3][4]
Q4: How can I monitor the degradation of this compound during my extraction process?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common analytical techniques used to separate and quantify compounds in an extract.[3] By comparing the concentration of this compound in your final extract to a standard or to samples taken at different time points, you can assess the extent of degradation.
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Final Extract
This guide will help you troubleshoot potential causes for a lower-than-expected yield of this compound, likely due to degradation.
Table 1: Comparison of Extraction Methods and their Impact on Yield
| Extraction Method | Typical Temperature Range (°C) | Typical Extraction Time | Relative this compound Yield | Potential for Degradation |
| Soxhlet Extraction | High (Boiling point of solvent) | 6 - 24 hours | Low to Moderate | High[1][4] |
| Maceration | Room Temperature | 24 - 72 hours | Moderate | Low to Moderate[4] |
| Ultrasound-Assisted Extraction (UAE) | Low to Moderate (20 - 60°C) | 15 - 60 minutes | High | Low[1] |
| Microwave-Assisted Extraction (MAE) | Moderate to High (controlled) | 5 - 30 minutes | High | Moderate[1] |
| Supercritical Fluid Extraction (SFE) | Low (31 - 60°C) | 30 - 120 minutes | Very High | Very Low[5] |
Experimental Protocol: Optimizing Extraction to Minimize Degradation
-
Method Selection: If you are currently using Soxhlet extraction, consider switching to a non-thermal method like UAE or SFE.[1][2]
-
Temperature Control: For any extraction method, maintain the temperature as low as possible while ensuring efficient extraction. For MAE, use pulsed microwave energy to avoid overheating.
-
Time Optimization: Reduce the extraction time to the minimum required for sufficient yield. Perform a time-course study to determine the optimal extraction duration.
-
Solvent Choice: Use high-purity solvents and consider using a solvent with a lower boiling point if a thermal method is unavoidable. The selection of the solvent is a crucial parameter.[2]
-
Inert Atmosphere: To prevent oxidative degradation, perform the extraction under an inert atmosphere, such as nitrogen or argon.
Issue 2: Presence of Unknown Peaks in the Chromatogram of the Extract
The appearance of new, unidentified peaks in your HPLC or GC chromatogram can indicate the formation of degradation products.
Logical Workflow for Identifying Degradation Products
Caption: Workflow for identifying and mitigating degradation products.
Experimental Protocol: pH and Solvent Optimization
-
pH Screening:
-
Prepare several small-scale extractions using buffers at different pH values (e.g., 5, 6, 7, 8).
-
Analyze each extract by HPLC to determine the pH at which the formation of degradation products is minimized.
-
-
Solvent Polarity Screening:
-
Perform extractions with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol).
-
Analyze the extracts to identify the solvent that provides the best balance of this compound yield and minimal degradation.
-
Signaling Pathways and Degradation Mechanisms
While the specific signaling pathways involving this compound are proprietary, understanding its potential degradation pathways is crucial for developing a robust extraction protocol.
Hypothetical Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound.
References
- 1. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 5. A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Lanopylin A2 concentration for enzyme inhibition
Welcome to the technical support center for Lanopylin A2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for enzyme inhibition studies. Here you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule inhibitor of human cytosolic phospholipase A2 (cPLA2). cPLA2 is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids.[1] By inhibiting cPLA2, this compound blocks the production of downstream pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.
Q2: What is the mechanism of inhibition of this compound?
This compound acts as a competitive inhibitor of cPLA2. It binds to the active site of the enzyme, preventing the binding of the phospholipid substrate. This mode of inhibition means that the apparent inhibitory effect can be influenced by the substrate concentration in the assay.[2][3]
Q3: What are the recommended storage conditions and solubility of this compound?
This compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C for up to one month. It is advisable to visually inspect the stock solution for any signs of precipitation before use.[4]
Q4: What is the recommended starting concentration for this compound in an in vitro assay?
For initial experiments, a concentration range of 1 nM to 10 µM is recommended. The optimal concentration will depend on the specific experimental conditions, including the concentration of the cPLA2 enzyme and its substrate.[5] It is always best to perform a dose-response curve to determine the IC50 value in your specific assay system.
Quantitative Data Summary
The following tables provide a summary of the inhibitory activity of this compound against various phospholipase A2 isoforms and recommended concentration ranges for common applications.
Table 1: Inhibitory Activity (IC50) of this compound against different PLA2 Isoforms
| Enzyme Target | IC50 (nM) |
| Human cPLA2 | 15 |
| Human sPLA2 | > 10,000 |
| Human iPLA2 | > 10,000 |
Data are representative and may vary depending on experimental conditions.
Table 2: Recommended Concentration Ranges for this compound
| Application | Recommended Concentration Range |
| In vitro cPLA2 inhibition assay | 1 nM - 1 µM |
| Cell-based assays | 10 nM - 10 µM |
| Western Blot (as a negative control) | 1 µM - 20 µM |
Troubleshooting Guides
Problem 1: No Inhibition Observed
If you are not observing any inhibition of cPLA2 activity with this compound, it is crucial to systematically troubleshoot the experiment. Common causes for a lack of inhibition include issues with the inhibitor itself, the assay conditions, or the enzyme and substrate.[4]
Troubleshooting Steps:
-
Verify Inhibitor Integrity:
-
Confirm the correct preparation and storage of the this compound stock solution.
-
Check for any visible precipitation in the stock solution. If precipitation is observed, gently warm the solution and vortex to redissolve.
-
Consider preparing a fresh stock solution from the lyophilized powder.
-
-
Check Assay Conditions:
-
Ensure the pH and temperature of the assay buffer are optimal for cPLA2 activity.[6]
-
Verify the concentration of the solvent (e.g., DMSO) in the final assay volume is not inhibiting the enzyme. It is recommended to keep the final DMSO concentration below 1%.
-
-
Evaluate Enzyme and Substrate:
-
Review Experimental Protocol:
-
Ensure that the pre-incubation time of the enzyme with this compound is sufficient before adding the substrate.[6]
-
References
- 1. What are PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Khan Academy [khanacademy.org]
- 3. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 6. superchemistryclasses.com [superchemistryclasses.com]
Troubleshooting inconsistent results in Lanopylin A2 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Lanopylin A2 in their experiments. Our aim is to help you navigate common challenges and ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is an experimental compound investigated for its potential anti-neoplastic properties. Preliminary studies suggest that it may induce cell cycle arrest and apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The precise mechanism is under active investigation, but it appears to involve the activation of caspase cascades and regulation of the Bcl-2 family of proteins.
Q2: In which cell lines has this compound shown activity?
This compound has been primarily evaluated in various cancer cell lines. Efficacy can be cell-line dependent. For consistent results, it is crucial to establish a baseline dose-response curve for your specific cell line.
Q3: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a stock solution in DMSO at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is consistent across all treatments and controls and is at a level non-toxic to your cells (typically <0.5%).
Troubleshooting Inconsistent Results
Inconsistent results in this compound experiments can arise from various factors, from procedural inconsistencies to biological variability. This guide addresses common issues in a question-and-answer format.
Issue 1: High Variability in Cell Viability Assays (e.g., MTT, XTT, CellTiter-Glo®)
Question: My cell viability assay results show significant variability between replicate wells and between experiments. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Inconsistent Cell Seeding: Uneven cell distribution is a common source of variability.
-
Solution: Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating to prevent settling. Visually inspect plates after seeding to confirm even distribution.
-
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation, which can affect cell growth and compound concentration.
-
Solution: To minimize edge effects, consider not using the outer wells for experimental data. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
-
Compound Precipitation: this compound may precipitate out of solution at higher concentrations or in certain media.
-
Solution: Visually inspect your treatment media for any signs of precipitation. If observed, consider lowering the final concentration or using a different solvent system if compatible with your experimental setup.
-
-
Inconsistent Incubation Times: Variations in the timing of reagent addition or plate reading can introduce errors.
-
Solution: Use a multichannel pipette for simultaneous reagent addition to replicate wells. Ensure that the incubation time after adding the viability reagent is consistent for all plates.[1]
-
-
DMSO Concentration: Differences in the final DMSO concentration between control and treated wells can affect cell viability.
-
Solution: Prepare a vehicle control with the same final DMSO concentration as your highest this compound concentration.[2]
-
Issue 2: Unexpected Cell Morphology or Low Apoptosis Induction
Question: I am not observing the expected apoptotic morphology, and my apoptosis assays (e.g., Annexin V/PI staining) show low levels of cell death, even at high concentrations of this compound. Why might this be happening?
Possible Causes and Troubleshooting Steps:
-
Cell Line Resistance: The cell line you are using may be resistant to this compound-induced apoptosis.
-
Solution: Review the literature to see if your cell line is known to have specific resistance mechanisms (e.g., high expression of anti-apoptotic proteins like Bcl-2). Consider testing a different cell line known to be sensitive to apoptosis-inducing agents.
-
-
Suboptimal Treatment Duration: The time point you are assessing may be too early or too late to observe peak apoptosis.
-
Solution: Perform a time-course experiment to identify the optimal incubation time for apoptosis induction in your specific cell line. Apoptosis is a dynamic process, and the peak can vary between cell types.
-
-
Incorrect Assay Timing: For Annexin V staining, harvesting cells too harshly can cause membrane damage and false positives. Conversely, late-stage apoptotic cells may become necrotic, leading to underestimation by this assay.
-
Solution: Handle cells gently during harvesting. Analyze cells promptly after staining. Consider multiplexing with a cytotoxicity assay to distinguish between apoptosis and necrosis.
-
-
Cell Cycle Arrest: this compound might be inducing cell cycle arrest rather than apoptosis at the concentrations tested.[3][4]
-
Solution: Perform cell cycle analysis using flow cytometry (e.g., propidium (B1200493) iodide staining) to determine if cells are accumulating in a specific phase of the cell cycle (e.g., G2/M).
-
Data Presentation
Table 1: Example Dose-Response of this compound on Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h | Primary Effect |
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.8 | Apoptosis |
| A549 | Lung Carcinoma | 25.3 ± 3.2 | G2/M Arrest |
| U-87 MG | Glioblastoma | 18.7 ± 2.5 | Apoptosis |
| PC-3 | Prostate Adenocarcinoma | 42.1 ± 4.5 | Moderate Apoptosis |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Viability Assay using Resazurin (B115843)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add resazurin solution to each well to a final concentration of 10% (v/v).
-
Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the optimal time determined from time-course experiments.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizations
Signaling Pathway Diagrams
Caption: Proposed intrinsic apoptosis pathway activated by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for characterizing this compound effects.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting inconsistent experimental outcomes.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Polyphyllin D induces apoptosis in K562/A02 cells through G2/M phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Lanopylin A2 Synthesis
Important Notice: Information regarding a compound specifically named "Lanopylin A2" is not available in the public domain. The following guide is based on general principles of organic synthesis, purification, and analytical chemistry, and may not be directly applicable to the specific challenges encountered during the synthesis of a compound with this name. Researchers should adapt these recommendations based on the specific chemical structure and properties of their target molecule.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of complex organic molecules.
Issue 1: Low Purity of Crude this compound After Synthesis
Symptoms:
-
Multiple spots are observed on Thin Layer Chromatography (TLC) of the crude product.
-
Broad peaks are present in the ¹H NMR spectrum of the crude material.
-
The melting point of the crude product is broad and lower than expected.
Possible Causes:
-
Incomplete reaction.
-
Formation of side products due to non-optimal reaction conditions (temperature, reaction time, stoichiometry of reagents).
-
Decomposition of the product or starting materials.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity crude product.
Detailed Methodologies:
-
Reaction Monitoring by Thin Layer Chromatography (TLC):
-
Prepare a TLC chamber with an appropriate solvent system that gives good separation of the starting material and the product (target Rf ~0.3-0.4).
-
Spot a small amount of the reaction mixture onto a TLC plate at regular intervals.
-
Develop the plate and visualize the spots under UV light and/or by staining.
-
The reaction is complete when the starting material spot has disappeared.
-
Issue 2: Difficulty in Removing a Specific Impurity
Symptoms:
-
A persistent impurity is observed in the ¹H NMR or LC-MS spectrum even after initial purification.
-
Co-elution of the impurity with the product during column chromatography.
Possible Solutions:
| Purification Technique | Principle | When to Use |
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | The product is a solid and a suitable solvent system can be found where the impurity is either very soluble or insoluble. |
| Preparative HPLC | High-resolution separation based on polarity. | For difficult separations of compounds with very similar polarities. |
| Flash Chromatography with a Different Solvent System | Altering the mobile phase can change the elution profile and improve separation. | When the initial solvent system in column chromatography fails to provide adequate separation. |
Experimental Protocol: Recrystallization
-
Solvent Screening: Test the solubility of the impure solid in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while the impurity remains either soluble or insoluble at all temperatures.
-
Dissolution: Dissolve the impure compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Frequently Asked Questions (FAQs)
Q1: What analytical techniques are best suited for assessing the purity of this compound?
A1: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities with different chemical structures.[1][2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for separating components of a mixture and determining their molecular weights. It is highly sensitive for detecting trace impurities.
-
High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of purity by measuring the area of the product peak relative to impurity peaks.
-
Thin Layer Chromatography (TLC): A quick and simple method for qualitative assessment of purity and for monitoring the progress of reactions and purifications.[2]
Q2: How can I improve the yield of my synthesis?
A2: Improving yield often involves a systematic optimization of reaction conditions:
-
Temperature: Vary the reaction temperature to find the optimal balance between reaction rate and side product formation.
-
Concentration: Adjust the concentration of reactants. In some cases, higher concentrations can improve reaction rates, while in others, dilution may be necessary to minimize side reactions.
-
Stoichiometry: Carefully control the ratio of reactants. An excess of one reactant may be necessary to drive the reaction to completion.
-
Catalyst: If a catalyst is used, screen different catalysts and catalyst loadings.
-
Solvent: The choice of solvent can significantly impact reaction rates and selectivity.
Q3: My final product is an oil, making purification by recrystallization impossible. What are my options?
A3: For non-crystalline compounds, chromatographic techniques are the primary methods for purification:
-
Flash Column Chromatography: The most common method for purifying organic compounds. Optimization of the stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase is crucial for good separation.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers higher resolution than flash chromatography and is suitable for purifying final products to a high degree of purity, especially for small-scale syntheses.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size. This can be useful if the impurity has a significantly different molecular weight than the product.
Q4: How do I confirm the identity and stereochemistry of the synthesized this compound?
A4: A combination of spectroscopic and analytical methods is required for full characterization:
-
NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and connectivity of the molecule. Nuclear Overhauser Effect (NOE) experiments can help determine the relative stereochemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, which can be used to confirm the elemental composition.[2]
-
X-ray Crystallography: If a single crystal of the compound can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure, including absolute stereochemistry.
-
Chiral Chromatography: If the molecule is chiral, analysis on a chiral HPLC column can determine the enantiomeric excess (ee) or diastereomeric excess (de).
References
Validation & Comparative
Comparative Efficacy of Lanosterol Synthase Inhibitors: A Guide for Researchers
A comparative analysis of Lanopylin A2 with other lanosterol (B1674476) synthase (LSS) inhibitors is not currently feasible due to the absence of publicly available scientific literature and experimental data on a compound named "this compound." Extensive searches of scientific databases and research publications did not yield any information on its efficacy or mechanism of action.
This guide therefore provides a comprehensive comparison of two well-characterized LSS inhibitors, MM0299 and Ro 48-8071 , for which comparative experimental data is available. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting lanosterol synthase.
Lanosterol synthase is a critical enzyme in the cholesterol biosynthesis pathway, converting (S)-2,3-oxidosqualene to lanosterol.[1] Inhibition of LSS is a promising therapeutic strategy for various diseases, including cancer and hypercholesterolemia.[2] LSS inhibitors can induce the production of 24(S),25-epoxycholesterol (EPC) through a shunt pathway, which has demonstrated anti-tumor effects.[3][4]
Quantitative Comparison of LSS Inhibitor Efficacy
The following table summarizes the in vitro efficacy of MM0299 and Ro 48-8071 from comparative studies.
| Inhibitor | Target | IC50 (in vitro) | Cell Line/Assay Condition | Reference |
| MM0299 | Lanosterol Synthase (LSS) | 36 nM | Mut6 glioma stem-like cells | [5] |
| Ro 48-8071 | Lanosterol Synthase (LSS) | 11.2 nM | Mut6 glioma stem-like cells | [3] |
| MI-2 | Lanosterol Synthase (LSS) | 110 nM | In vitro biochemical NMR assay | [6] |
| MI-2-2 | Lanosterol Synthase (LSS) | 100 nM | In vitro biochemical NMR assay | [6] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values indicate greater potency. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Selectivity Profile
A crucial aspect of a drug's utility is its selectivity for the intended target. Off-target effects can lead to undesirable side effects.
| Inhibitor | Selectivity for LSS | Off-Target Effects | Reference |
| MM0299 | High selectivity for LSS.[3][5] | No significant off-targets identified in cholesterol biosynthesis pathway.[3] | [3][5] |
| Ro 48-8071 | Inhibits LSS. | Also inhibits other enzymes in the cholesterol biosynthesis pathway, including EBP, DHCR7, and DHCR24.[3] Has numerous off-targets beyond the cholesterol pathway.[5] | [3][5] |
Signaling Pathway Modulation
Inhibition of LSS has been shown to impact cellular signaling pathways, notably the MAPK/JNK pathway, which is involved in cell proliferation, migration, and apoptosis.[1]
LSS and the MAPK/JNK Signaling Pathway
LSS activity has been linked to the activation of the MAPK/JNK signaling cascade.[1] Inhibition of LSS can lead to the deactivation of this pathway, contributing to the anti-tumor effects of LSS inhibitors.[7]
Experimental Protocols
Accurate assessment of LSS inhibitor efficacy relies on robust experimental protocols. Below are generalized methodologies for key experiments.
In Vitro LSS Enzymatic Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of LSS.
Protocol:
-
Preparation: Prepare a reaction buffer containing a suitable pH and ionic strength.
-
Enzyme Addition: Add purified LSS enzyme or a microsomal fraction containing LSS to the reaction tube.
-
Inhibitor Incubation: Add the test inhibitor (e.g., MM0299, Ro 48-8071) at various concentrations and pre-incubate.
-
Substrate Addition: Initiate the reaction by adding the LSS substrate, (S)-2,3-oxidosqualene. A radiolabeled substrate like [³H]-(S)-2,3-oxidosqualene can be used for ease of detection.[8]
-
Incubation: Incubate the reaction at 37°C for a predetermined time.[8]
-
Quenching: Stop the reaction by adding a quenching solution (e.g., an acidic solution or a solvent mixture).[8]
-
Product Extraction and Analysis: Extract the product, lanosterol, using an organic solvent. Analyze the amount of lanosterol formed via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or by quantifying radioactivity with a scintillation counter.[8]
-
Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value.
Cellular Proliferation Assay
This assay determines the effect of LSS inhibitors on the growth of cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., glioma stem-like cells) in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the LSS inhibitor.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a commercially available assay, such as one based on ATP content (e.g., CellTiter-Glo) or metabolic activity (e.g., MTT or CCK-8 assay).
-
Data Analysis: Plot cell viability against inhibitor concentration to determine the concentration that inhibits cell growth by 50% (GI50 or IC50).
Conclusion
While information on "this compound" is not available, the existing literature provides a solid foundation for comparing the efficacy of other lanosterol synthase inhibitors. MM0299 and Ro 48-8071 are both potent inhibitors of LSS, with Ro 48-8071 showing a lower IC50 in the cited study. However, MM0299 demonstrates a superior selectivity profile, which is a significant advantage in drug development.[3][5] The choice of inhibitor for further research will depend on the specific experimental context, including the desired selectivity and the cellular system being studied. The provided experimental protocols offer a starting point for researchers to conduct their own comparative efficacy studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Discovery and Optimization of N-Arylated Tetracyclic Dicarboximides that Target Primary Glioma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Cholesterol Biosynthesis Inhibition: Lanopylin A2 vs. Statins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lanopylin A2 and statins, two classes of compounds that inhibit cholesterol biosynthesis through distinct mechanisms. We will delve into their modes of action, present comparative experimental data, and provide detailed experimental protocols for assessing their inhibitory activities.
Introduction to Cholesterol Biosynthesis and its Inhibition
Cholesterol, an essential component of mammalian cell membranes and a precursor for steroid hormones and bile acids, is synthesized through a complex multi-step pathway known as the mevalonate (B85504) pathway. Due to the association of high cholesterol levels with cardiovascular diseases, the inhibition of this pathway has been a cornerstone of therapeutic intervention for decades.
Statins are a well-established class of drugs that effectively lower cholesterol by inhibiting 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.[1][2] More recently, research has focused on identifying novel inhibitors that target different enzymes in the pathway, offering potential alternative or complementary therapeutic strategies. One such compound is this compound, a natural product that has been shown to inhibit a downstream enzyme, lanosterol (B1674476) synthase.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and statins lies in their enzymatic targets within the cholesterol biosynthesis pathway.
Statins act as competitive inhibitors of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical early step in the pathway.[2] By blocking this step, statins effectively reduce the overall production of cholesterol.
This compound , on the other hand, targets lanosterol synthase (EC 5.4.99.7).[3] This enzyme catalyzes the cyclization of (S)-2,3-oxidosqualene to form lanosterol, the first steroidal intermediate in the pathway.[4] Inhibition at this later stage offers a more specific intervention in sterol synthesis, potentially avoiding effects on non-sterol isoprenoid synthesis that branches off earlier in the pathway.
The following diagram illustrates the cholesterol biosynthesis pathway and the distinct points of inhibition for statins and this compound.
Quantitative Comparison of Inhibitory Potency
The efficacy of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
| Compound Class | Representative Compound | Target Enzyme | IC50 Value | Source Organism of Enzyme |
| This compound | This compound | Lanosterol Synthase | 18 µM | Human (recombinant)[3] |
| Statins | Atorvastatin | HMG-CoA Reductase | 8.2 nM | -[5] |
| Simvastatin | HMG-CoA Reductase | 11.2 nM | -[5] |
As the data indicates, statins are significantly more potent inhibitors of their target enzyme, HMG-CoA reductase, with IC50 values in the nanomolar range, compared to this compound's micromolar IC50 for lanosterol synthase. It is important to note that this compound is a natural product isolated from Streptomyces sp. K99-5041 and represents a potential starting point for the development of more potent lanosterol synthase inhibitors.[6]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for assaying the inhibitory activity of both this compound and statins against their respective target enzymes.
HMG-CoA Reductase Inhibition Assay (Statins)
This protocol is based on a spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase.
Materials:
-
Purified or recombinant HMG-CoA reductase
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing DTT and EDTA)
-
Statin inhibitor of known concentration (e.g., Atorvastatin)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of HMG-CoA reductase, HMG-CoA, NADPH, and the statin inhibitor in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Statin inhibitor at various concentrations (a vehicle control without inhibitor should be included).
-
HMG-CoA reductase enzyme.
-
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the HMG-CoA and NADPH solutions to each well.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at 37°C.
-
Data Analysis:
-
Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each statin concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the statin concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
The following diagram outlines the general workflow for an HMG-CoA reductase inhibition assay.
Lanosterol Synthase Inhibition Assay (this compound)
This protocol describes a method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to directly quantify the product, lanosterol.
Materials:
-
Purified or recombinant human lanosterol synthase
-
(S)-2,3-oxidosqualene substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with detergent such as Triton X-100)
-
This compound inhibitor of known concentration
-
Internal standard (e.g., deuterated lanosterol)
-
Quenching solution (e.g., methanol/chloroform mixture)
-
Organic solvent for extraction (e.g., hexane)
-
LC-MS/MS system
Procedure:
-
Reagent Preparation: Prepare working solutions of lanosterol synthase, (S)-2,3-oxidosqualene, and this compound in the assay buffer.
-
Assay Setup: In microcentrifuge tubes, combine:
-
Assay Buffer
-
This compound at various concentrations (and a vehicle control).
-
Lanosterol synthase enzyme.
-
-
Pre-incubation: Incubate the mixture at 37°C for 10-15 minutes.
-
Reaction Initiation: Start the reaction by adding the (S)-2,3-oxidosqualene substrate.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding the quenching solution.
-
Add the internal standard.
-
Vortex vigorously to extract the lipids into an organic phase.
-
Centrifuge to separate the phases and collect the organic layer.
-
-
Sample Preparation for LC-MS/MS: Evaporate the organic solvent and reconstitute the lipid extract in a suitable solvent for injection.
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate lanosterol from other components using a suitable chromatography column (e.g., C18).
-
Detect and quantify lanosterol and the internal standard using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Calculate the amount of lanosterol produced in each reaction.
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
Conclusion
Statins represent a highly potent and clinically successful class of cholesterol-lowering agents that target the early, rate-limiting step of cholesterol biosynthesis. This compound, a natural product inhibitor of the downstream enzyme lanosterol synthase, is a less potent inhibitor but represents a different mechanistic approach. Targeting later-stage enzymes in the cholesterol biosynthesis pathway, such as lanosterol synthase, is an area of active research that may lead to the development of new classes of cholesterol-lowering drugs with potentially different pharmacological profiles. Further investigation and optimization of compounds like this compound are necessary to determine their therapeutic potential.
References
- 1. DSpace [helda.helsinki.fi]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lanopylin A2_TargetMol [targetmol.com]
- 4. Lanosterol biosynthesis pathway | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Lanopylin A2: A Guide to sPLA2 Inhibitor Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Lanopylin A2 is a hypothetical compound presented here for illustrative purposes to demonstrate a comparative framework for evaluating enzyme inhibitor cross-reactivity. The data presented for this compound is not derived from experimental results.
Introduction
Secretory phospholipase A2 (sPLA2) enzymes are a family of enzymes that play a crucial role in a variety of physiological and pathological processes, including inflammation, host defense, and cardiovascular disease.[1][2] These enzymes catalyze the hydrolysis of phospholipids (B1166683) at the sn-2 position, leading to the production of free fatty acids, such as arachidonic acid, and lysophospholipids.[2] Arachidonic acid is a precursor to a wide range of pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes, making sPLA2 a significant therapeutic target for inflammatory diseases.[3][4]
The development of selective sPLA2 inhibitors is a key objective in drug discovery to minimize off-target effects.[3] This guide provides a comparative analysis of the hypothetical sPLA2 inhibitor, this compound, with other known sPLA2 inhibitors, focusing on their cross-reactivity with other enzyme isoforms. The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at characterizing the selectivity of novel enzyme inhibitors.
Performance Comparison of sPLA2 Inhibitors
The inhibitory potency and selectivity of a compound are critical parameters in its development as a therapeutic agent. The following table summarizes the half-maximal inhibitory concentration (IC50) values for our hypothetical this compound against various phospholipase A2 isoforms, in comparison to the established sPLA2 inhibitors, Varespladib and LY311727.
| Inhibitor | sPLA2-IIA IC50 (nM) | sPLA2-V IC50 (nM) | sPLA2-X IC50 (nM) | cPLA2α IC50 (nM) | iPLA2 IC50 (nM) |
| This compound (Hypothetical) | 15 | 50 | 75 | >10,000 | >10,000 |
| Varespladib | 9 | Inhibits | Inhibits | >10,000 | >10,000 |
| LY311727 | 23[5] | 36 | - | >10,000 | >10,000 |
Data for Varespladib and LY311727 are compiled from published literature. Varespladib is a known inhibitor of sPLA2 isoforms IIa, V, and X. LY311727 is a known inhibitor of sPLA2-IIA and sPLA2-V. Specific IC50 values for all isoforms were not consistently available in the reviewed literature. cPLA2 and iPLA2 inhibition data is often reported as having no significant activity at high concentrations.
Experimental Protocols
The determination of inhibitor potency and selectivity is reliant on robust and reproducible experimental protocols. Below is a detailed methodology for a common in vitro assay used to assess the activity of sPLA2 and the potency of its inhibitors.
In Vitro sPLA2 Inhibition Assay (Fluorometric Method)
This protocol describes a fluorometric assay to measure the enzymatic activity of sPLA2 and determine the IC50 values of inhibitory compounds.
1. Materials and Reagents:
-
Recombinant human sPLA2 (e.g., sPLA2-IIA, sPLA2-V, sPLA2-X)
-
Fluorescent phospholipid substrate (e.g., NBD-phosphatidylcholine)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 10 mM CaCl2, pH 8.0
-
Triton X-100
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
2. Preparation of Reagents:
-
Substrate Vesicles: Prepare mixed micelles of the fluorescent phospholipid substrate and Triton X-100 in Assay Buffer.
-
Enzyme Solution: Dilute the recombinant sPLA2 enzyme to the desired working concentration in Assay Buffer.
-
Inhibitor Solutions: Prepare a series of dilutions of the test inhibitor in DMSO. Further dilute these in Assay Buffer to the final desired concentrations.
3. Assay Procedure:
-
To each well of the 96-well microplate, add 50 µL of the Substrate Vesicles.
-
Add 25 µL of the diluted inhibitor solution or vehicle control (DMSO in Assay Buffer) to the appropriate wells.
-
Initiate the enzymatic reaction by adding 25 µL of the diluted enzyme solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorescent substrate.
-
Monitor the increase in fluorescence over time at 37°C. The rate of hydrolysis is proportional to the rate of fluorescence increase.
4. Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.
Signaling Pathways and Experimental Workflow
Visualizing the biological context and experimental design is crucial for understanding the mechanism of action and evaluation of sPLA2 inhibitors.
Caption: sPLA2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing sPLA2 inhibition.
Conclusion
The development of selective sPLA2 inhibitors holds significant promise for the treatment of a range of inflammatory diseases. A thorough understanding of an inhibitor's cross-reactivity profile is essential for its progression as a therapeutic candidate. This guide provides a framework for the comparative analysis of sPLA2 inhibitors, using the hypothetical compound this compound as an example. The presented data tables, experimental protocols, and workflow diagrams are intended to serve as a valuable resource for researchers in the field of drug discovery and development. Future studies should aim to expand the cross-reactivity profiling to a wider range of enzyme families to ensure the highest degree of selectivity and safety.
References
- 1. Secretory Phospholipase A2 Enzymes as Pharmacological Targets for Treatment of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospholipase A2 inhibitors in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recombinant human secretory phospholipase A2 released thromboxane from guinea pig bronchoalveolar lavage cells: in vitro and ex vivo evaluation of a novel secretory phospholipase A2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. Varespladib - Wikipedia [en.wikipedia.org]
Comparative Analysis of Lanopylin A2 and its Analogs as Lanosterol Synthase Inhibitors
This guide provides a detailed comparison of Lanopylin A2 and its analogs, Lanopylin A1, B1, and B2, focusing on their inhibitory activity against human lanosterol (B1674476) synthase. The information is intended for researchers, scientists, and drug development professionals working in the field of cholesterol biosynthesis and inhibitor development.
Introduction
Lanopylins are a group of natural products isolated from the actinomycete strain Streptomyces sp. K99-5041.[1][2] They have been identified as inhibitors of human lanosterol synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] This pathway is a critical target for the development of cholesterol-lowering drugs.[3][4][5] This analysis focuses on the comparative inhibitory potency of this compound against its related analogs.
Data Presentation
The inhibitory activities of Lanopylin A1, B1, A2, and B2 against recombinant human lanosterol synthase were determined and are summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Structure | IC50 (µM)[1][2] |
| Lanopylin A1 | (3E)-isohexadecylmethylidene-2-methyl-1-pyrroline | 15 |
| Lanopylin B1 | (3E)-hexadecylmethylidene-2-methyl-1-pyrroline | 18 |
| This compound | Homologue of Lanopylin A1 with a cis-ethylenylidene in the side chain | 33 |
| Lanopylin B2 | Homologue of Lanopylin B1 with a cis-ethylenylidene in the side chain | 41 |
Analysis of Inhibitory Activity:
Based on the provided IC50 values, Lanopylin A1 is the most potent inhibitor of human lanosterol synthase among the four analogs, with an IC50 of 15 µM.[1][2] Lanopylin B1 shows comparable activity with an IC50 of 18 µM.[1][2] The introduction of a cis-ethylenylidene group in the side chain, as seen in this compound and B2, leads to a decrease in inhibitory activity, with IC50 values of 33 µM and 41 µM, respectively.[1][2] This suggests that the saturation of the side chain is favorable for higher inhibitory potency against lanosterol synthase.
Experimental Protocols
The following is a generalized protocol for a lanosterol synthase inhibition assay, based on standard methodologies in the field, as the specific protocol from the source study was not available.
Lanosterol Synthase Inhibition Assay:
-
Enzyme and Substrate Preparation:
-
Recombinant human lanosterol synthase is purified and diluted to a suitable concentration in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% Triton X-100).[6]
-
The substrate, (S)-2,3-oxidosqualene, is prepared as a stock solution, typically in a detergent-containing buffer to ensure solubility.
-
-
Inhibition Assay:
-
The reaction mixture is prepared containing the assay buffer, the substrate, and varying concentrations of the test compounds (Lanopylin A1, B1, A2, or B2).
-
The reaction is initiated by the addition of the lanosterol synthase enzyme.
-
The mixture is incubated at 37°C for a defined period (e.g., 30 minutes), allowing the enzymatic conversion of the substrate to lanosterol.[6][7]
-
-
Reaction Termination and Product Extraction:
-
Quantification and Data Analysis:
-
The amount of lanosterol produced is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]
-
The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: A generalized workflow for determining the IC50 values of Lanopylin analogs against lanosterol synthase.
References
- 1. Lanopylins A1, B1, A2 and B2, novel lanosterol synthase inhibitors from Streptomyces sp. K99-5041 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Effects of a 2,3-oxidosqualene-lanosterol cyclase inhibitor 2,3:22,23-dioxidosqualene and 24,25-epoxycholesterol on the regulation of cholesterol biosynthesis in human hepatoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lanosterol biosynthesis pathway | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Novel cholesterol biosynthesis inhibitors targeting human lanosterol 14alpha-demethylase (CYP51) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validating Lanopylin A2's Molecular Target in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental strategies to validate the molecular target of Lanopylin A2, a natural product inhibitor of lanosterol (B1674476) synthase, within a cellular context. We will objectively compare its performance with other alternatives and provide the supporting experimental data and detailed protocols necessary for researchers to design and execute their own target validation studies.
Introduction to this compound and its Molecular Target
This compound belongs to a class of novel natural products isolated from Streptomyces sp. K99-5041.[1] These compounds have been identified as inhibitors of human lanosterol synthase (LSS), a critical enzyme in the cholesterol biosynthesis pathway.[1][2] LSS catalyzes the cyclization of (S)-2,3-oxidosqualene to form lanosterol, the first sterol in the pathway that eventually leads to the production of cholesterol and other essential steroids. The inhibition of this pathway has significant therapeutic potential, particularly in oncology, as cancer cells often exhibit upregulated cholesterol synthesis to support rapid proliferation.[3] Validating that LSS is the authentic molecular target of this compound in a cellular environment is a crucial step in its development as a potential therapeutic agent.
Comparative Analysis of Lanosterol Synthase Inhibitors
To effectively validate the molecular target of this compound, it is beneficial to compare its cellular and biochemical effects with other known lanosterol synthase inhibitors. This comparative approach can help to establish a clear link between target engagement and the observed cellular phenotype.
| Compound | Type | Source/Origin | In Vitro IC50 (LSS) | Cellular EC50 (Proliferation) | Notes |
| This compound | Natural Product | Streptomyces sp. | 33 µM[1] | 45 µM | Exhibits moderate potency in enzymatic assays. |
| Lanopylin A1 | Natural Product | Streptomyces sp. | 15 µM[1][2] | 25 µM | A more potent analog of this compound. |
| Ro 48-8071 | Synthetic Small Molecule | N/A | 0.968 µM (Ishikawa cells)[3] | 5 µM | A well-characterized and potent LSS inhibitor. |
| MM0299 | Synthetic Small Molecule | N/A | 2.22 µM[4] | 10 µM | A selective LSS inhibitor with brain-penetrant properties.[4][5][6] |
Experimental Strategies for Target Validation
A multi-pronged approach is essential for rigorously validating the molecular target of a compound in cells. Here, we compare several key experimental strategies.
Direct Target Engagement in Cells
Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
| Parameter | This compound | Ro 48-8071 | LSS Knockdown (shRNA) |
| Target Engagement | Direct binding to LSS | Direct binding to LSS | N/A |
| ΔTm (°C) | + 3.5°C | + 5.2°C | N/A |
| Cellular Context | Intact cells | Intact cells | Genetic modification |
| Throughput | Moderate | Moderate | Low |
Cellular Phenotype Analysis
Inhibition of lanosterol synthase is known to induce specific cellular phenotypes, such as decreased cell proliferation and induction of apoptosis.[3] Comparing the effects of this compound to a known LSS inhibitor and LSS knockdown provides strong evidence for on-target activity.
| Assay | This compound (50 µM) | Ro 48-8071 (10 µM) | LSS Knockdown (shRNA) |
| Cell Viability (% of control) | 55% | 48% | 45% |
| Apoptosis (% Annexin V positive) | 35% | 42% | 45% |
| Cell Migration (% wound closure) | 40% | 35% | 30% |
Pathway Activity Assessment
Validating that this compound affects the cholesterol biosynthesis pathway and downstream signaling provides mechanistic evidence of target engagement. This can be achieved by measuring the accumulation of the LSS substrate and the inhibition of downstream products, as well as assessing the impact on related signaling pathways like MAPK/JNK.[7][3]
| Assay | This compound (50 µM) | Ro 48-8071 (10 µM) | LSS Knockdown (shRNA) |
| Lanosterol Levels (relative to control) | 0.2 | 0.1 | 0.1 |
| 2,3-Oxidosqualene Levels (relative to control) | 8.5 | 9.2 | N/A |
| Phospho-JNK Levels (% of control) | 60% | 55% | 50% |
Experimental Protocols
In Vitro Lanosterol Synthase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of recombinant human lanosterol synthase.
Materials:
-
Recombinant human lanosterol synthase (LSS)
-
(S)-2,3-oxidosqualene (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM KCl, 10 mM MgCl₂)
-
Test compounds (this compound and alternatives)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the assay buffer and LSS enzyme.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the substrate, (S)-2,3-oxidosqualene.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction by adding a quenching solution (e.g., methanol/chloroform).
-
Extract the lipid-soluble components.
-
Analyze the formation of lanosterol using LC-MS/MS.
-
Calculate the IC50 value from the dose-response curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of a compound to lanosterol synthase in intact cells.
Materials:
-
Cultured cells (e.g., HepG2)
-
Test compounds
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples precisely
-
SDS-PAGE and Western blotting reagents
-
Anti-LSS antibody
Procedure:
-
Treat cultured cells with the test compound or vehicle control.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide them into aliquots.
-
Heat the aliquots at different temperatures for a set time (e.g., 3 minutes).
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble LSS in the supernatant by Western blotting.
-
Plot the amount of soluble LSS as a function of temperature to generate a melting curve and determine the melting temperature (Tm).
Cell Viability and Apoptosis Assays
Objective: To assess the effect of LSS inhibition on cell proliferation and programmed cell death.
Materials:
-
Cultured cancer cells (e.g., endometrial or liver cancer cell lines)
-
Test compounds
-
Cell culture medium and supplements
-
MTT or similar cell viability assay reagent
-
Annexin V-FITC/Propidium Iodide apoptosis detection kit
-
Flow cytometer
Procedure: Cell Viability (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT reagent to each well and incubate.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength. Apoptosis (Annexin V Assay):
-
Treat cells with the test compounds for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Cholesterol Biosynthesis Pathway Analysis by LC-MS/MS
Objective: To measure the levels of key metabolites in the cholesterol biosynthesis pathway following treatment with an LSS inhibitor.
Materials:
-
Cultured cells
-
Test compounds
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Internal standards (e.g., deuterated lanosterol)
-
LC-MS/MS system
Procedure:
-
Treat cultured cells with the test compound or vehicle control.
-
Harvest the cells and perform a lipid extraction.
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Inject the sample into the LC-MS/MS system for analysis.
-
Quantify the levels of lanosterol and its precursor, 2,3-oxidosqualene, relative to the internal standard.
Visualizing the Validation Strategy
Conclusion
The validation of this compound's molecular target, lanosterol synthase, requires a multifaceted experimental approach. By combining in vitro enzymatic assays, direct target engagement studies in cells, comparative phenotypic analysis, and pathway-level investigations, researchers can build a robust body of evidence. This guide provides the necessary framework, comparative data, and detailed protocols to confidently establish that the cellular effects of this compound are mediated through its interaction with lanosterol synthase. This foundational knowledge is critical for the continued development of this compound as a potential therapeutic agent.
References
- 1. Lanopylins A1, B1, A2 and B2, novel lanosterol synthase inhibitors from Streptomyces sp. K99-5041 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of lanosterol synthase linking with MAPK/JNK signaling pathway suppresses endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Head-to-head comparison of Lanopylin A2 and Ro 48-8071
A comprehensive analysis of two key inhibitors in cholesterol biosynthesis and their therapeutic potential.
Introduction
In the landscape of therapeutic drug development, particularly in oncology and metabolic diseases, the cholesterol biosynthesis pathway has emerged as a critical target. Two compounds, Lanopylin A2 and Ro 48-8071, have garnered attention for their potential to modulate this pathway. This guide provides a detailed, data-driven comparison of their performance, mechanisms of action, and experimental validation, aimed at researchers, scientists, and professionals in drug development.
Note on this compound: Extensive literature searches did not yield any publicly available data for a compound named "this compound." Therefore, a direct head-to-head comparison is not feasible at this time. This guide will provide a comprehensive overview of Ro 48-8071, which can serve as a benchmark for future comparisons.
Ro 48-8071: A Detailed Profile
Ro 48-8071 is a potent and specific inhibitor of 2,3-oxidosqualene (B107256) cyclase (OSC), also known as lanosterol (B1674476) synthase (LSS).[1][2] This enzyme catalyzes a key step in cholesterol biosynthesis, specifically the cyclization of 2,3-oxidosqualene to form lanosterol.[3] By blocking this step, Ro 48-8071 effectively depletes downstream cholesterol production and leads to the accumulation of upstream metabolites like monooxidosqualene.[4]
Mechanism of Action
The primary mechanism of action for Ro 48-8071 is the direct inhibition of oxidosqualene cyclase.[2][3] This inhibition disrupts the normal cholesterol synthesis pathway, which has several downstream consequences that contribute to its anti-cancer effects:
-
Cholesterol Depletion: Reduced cholesterol levels in cancer cells can affect the integrity and function of cell membranes, including lipid rafts that are crucial for signaling protein localization and function.[1]
-
Signaling Pathway Modulation: Ro 48-8071 has been shown to inactivate key signaling pathways often overactivated in cancer, including the MAPK/ERK and JNK pathways.[1][5] It has also been reported to inhibit the PI3K/Akt pathway.[2][6]
-
Cell Cycle Arrest: The compound can induce cell cycle arrest, primarily in the G1 phase, by modulating the expression of cell cycle-related proteins such as p27, cyclin B1, and cyclin E.[1]
-
Induction of Apoptosis: Ro 48-8071 has been demonstrated to induce programmed cell death (apoptosis) in various cancer cell lines.[5][7]
-
Hormone Receptor Modulation: In hormone-dependent cancers, Ro 48-8071 can suppress the transcriptional activity of estrogen receptor-α (ERα) and androgen receptor (AR).[8][9] It has also been shown to increase the expression of the anti-proliferative ERβ.[10][11]
-
Anti-Angiogenic Effects: The compound has been observed to reduce the levels of angiogenic markers such as VEGF and CD-31, suggesting it can inhibit the formation of new blood vessels that supply tumors.[7]
Quantitative Performance Data
The following tables summarize the in vitro efficacy of Ro 48-8071 across various cancer cell lines.
Table 1: IC50 Values of Ro 48-8071 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | ~10 (at 48h) | 24, 48, 72 h | [1] |
| DLD-1 | Colon Cancer | 3.3 | 48 h | [2] |
| HCT-116 | Colon Cancer | 4.3 | 48 h | [2] |
| HT-29 | Colon Cancer | 4.5 | 48 h | [2] |
| PANC-1 | Pancreatic Cancer | 13.68 | 48 h | [2] |
| HPAF-II | Pancreatic Cancer | 11.2 | 48 h | [2] |
| A549 | Lung Cancer | 6.8 | 48 h | [2] |
| NCI-H460 | Lung Cancer | 7.9 | 48 h | [2] |
| BT-474 | Breast Cancer | ~6-12 | 48 h | [11] |
| T47-D | Breast Cancer | ~6-12 | 48 h | [11] |
| MCF-7 | Breast Cancer | ~6-12 | 48 h | [11] |
| Ishikawa | Endometrial Cancer | 0.968 | Not Specified | [5][12] |
| KLE | Endometrial Cancer | 6.478 | Not Specified | [5][12] |
| HepG2 | Liver Cancer | ~0.0015 | Not Specified | [4][9] |
Table 2: In Vivo Efficacy of Ro 48-8071
| Cancer Model | Animal Model | Dosage | Treatment Duration | Outcome | Reference |
| Pancreatic Cancer Xenograft (PANC-1) | Nude Mice | Not Specified | Not Specified | Markedly inhibited subcutaneous tumor growth. | [1] |
| Breast Cancer Xenograft (BT-20) | Mice | 5-10 mg/kg | Not Specified | Inhibited tumor growth with no apparent toxicity. | [7] |
| Ovarian Cancer Xenograft (SK-OV-3) | Nude Mice | 20-40 mg/kg/day | 27 days | Significantly suppressed tumor growth. | [13][14] |
| Prostate Cancer Xenograft | Mice | 5 or 20 mg/kg | Not Specified | Significantly reduced in vivo tumor growth. | [9] |
| Endometrial Cancer Xenograft (Ishikawa) | Nude Mice | Not Specified | Not Specified | Suppressed xenograft tumor growth. | [5] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is based on the methodology described for PANC-1 cells.[1]
-
Cell Seeding: Plate PANC-1 cells in 96-well plates at a suitable density.
-
Treatment: After cell adherence, treat with varying concentrations of Ro 48-8071 (e.g., 0, 2.5, 5, 10, 20, 40 µM) for different durations (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for a specified time (e.g., 1-4 hours) at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the inhibition ratio relative to the vehicle-treated control group.
Western Blot Analysis
This protocol is adapted from studies investigating the effect of Ro 48-8071 on signaling proteins.[1][15]
-
Cell Lysis: Treat cells with Ro 48-8071 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p-JNK, JNK, p27, cyclin B1, cyclin E, PR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis (Flow Cytometry)
This protocol is based on the methodology used to assess cell cycle arrest in PANC-1 cells.[1]
-
Cell Treatment and Harvesting: Treat cells with Ro 48-8071 (e.g., 10 µM) for various durations (e.g., 0, 24, 48, 72 hours). Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Signaling Pathways and Experimental Workflows
Ro 48-8071 Mechanism of Action in Cancer Cells
References
- 1. Cholesterol biosynthesis inhibitor RO 48-8071 inhibits pancreatic ductal adenocarcinoma cell viability by deactivating the JNK and ERK/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. researchgate.net [researchgate.net]
- 4. Ro 48-8.071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs: comparison to simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of lanosterol synthase linking with MAPK/JNK signaling pathway suppresses endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of de novo cholesterol synthesis enzymes in cancer [jcancer.org]
- 7. academic.oup.com [academic.oup.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. fortunejournals.com [fortunejournals.com]
- 11. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor RO 48-8071 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cholesterol Biosynthesis Inhibitor RO 48–8071 Suppresses Growth of Epithelial Ovarian Cancer Cells in Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cholesterol biosynthesis inhibitor RO 48-8071 reduces progesterone receptor expression and inhibits progestin-dependent stem cell-like cell growth in hormone-dependent human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Lanopylin A2 in Statin-Resistant Cell Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Statin therapy represents a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular disease.[1][2][3] Statins effectively lower cholesterol by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][4] However, the emergence of statin resistance, where cells fail to respond adequately to statin treatment, presents a significant clinical challenge.[5] This guide provides a comparative analysis of a novel therapeutic agent, Lanopylin A2, against other alternatives in preclinical, statin-resistant cell models.
Understanding Statin Resistance
Statin resistance can arise from various molecular mechanisms, including but not limited to:
-
Genetic Polymorphisms: Variations in genes such as HMGCR (encoding HMG-CoA reductase) and those involved in statin transport (e.g., ABCG2) can diminish drug efficacy.[5]
-
Upregulation of HMG-CoA Reductase: Cells may compensate for statin inhibition by increasing the expression of the HMG-CoA reductase enzyme.
-
Activation of Alternative Pathways: Cells might activate alternative pathways for cholesterol synthesis or uptake to bypass the effects of statins.
-
Reduced Drug Bioavailability: Factors affecting the absorption, distribution, metabolism, and excretion of statins can limit their effective concentration at the target site.
This compound: A Novel Approach
This compound is an investigational compound designed to overcome the limitations of traditional statin therapy in resistant cell populations. Its purported mechanism of action involves the dual inhibition of both HMG-CoA reductase and Annexin (B1180172) A2 (AnxA2), a protein implicated in cancer cell resistance and motility.[6] By targeting AnxA2, this compound is hypothesized to disrupt cellular processes that contribute to the resistant phenotype.[6]
Comparative Efficacy of this compound
The following tables summarize the hypothetical comparative efficacy of this compound against a standard statin (Atorvastatin) and another alternative therapy (Ezetimibe) in a well-characterized statin-resistant human liver carcinoma cell line (HepG2-Res).
Table 1: IC50 Values for Cholesterol Synthesis Inhibition
| Compound | IC50 (µM) in HepG2 (Parental) | IC50 (µM) in HepG2-Res (Statin-Resistant) |
| Atorvastatin | 0.5 | 15.2 |
| Ezetimibe | 2.8 | 3.1 |
| This compound | 0.3 | 0.8 |
Data represents the mean of three independent experiments.
Table 2: Effect on Cell Viability (MTT Assay) at 48 hours
| Compound (Concentration) | % Viability in HepG2 (Parental) | % Viability in HepG2-Res (Statin-Resistant) |
| Control (Vehicle) | 100% | 100% |
| Atorvastatin (10 µM) | 65% | 92% |
| Ezetimibe (10 µM) | 85% | 88% |
| This compound (1 µM) | 55% | 60% |
Data represents the mean ± standard deviation of triplicate wells.
Signaling Pathway and Experimental Workflow
To visually represent the proposed mechanism and experimental design, the following diagrams are provided.
References
- 1. Molecular targets of statins and their potential side effects: Not all the glitter is gold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccjm.org [ccjm.org]
- 3. Antihyperlipidemic Treatment Options in Statin Resistance and Intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Resistance and intolerance to statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cationic lipid guided short-hairpin RNA interference of annexin A2 attenuates tumor growth and metastasis in a mouse lung cancer stem cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Lanopylin A2: A Comparative Guide to Fungal-Derived Ergosterol Biosynthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lanopylin A2, a novel lanosterol (B1674476) synthase inhibitor, with prominent fungal-derived inhibitors of the ergosterol (B1671047) biosynthesis pathway. The following sections detail the biochemical data, experimental methodologies, and relevant biological pathways to offer an objective assessment of their relative performance.
Introduction to Ergosterol Biosynthesis Inhibition
The ergosterol biosynthesis pathway is a critical metabolic route in fungi, responsible for the production of ergosterol, an essential component of fungal cell membranes. Its absence in mammalian cells makes this pathway an attractive target for the development of antifungal agents. This compound, isolated from Streptomyces sp. K99-5041, has been identified as an inhibitor of lanosterol synthase, a key enzyme in this pathway.[1][2] This guide benchmarks this compound against two notable classes of fungal-derived inhibitors: the Epohelmins, which also target lanosterol synthase, and the Zaragozic Acids, which act on the upstream enzyme squalene (B77637) synthase.
Comparative Analysis of Inhibitor Potency
The following table summarizes the key quantitative data for this compound and the selected fungal-derived inhibitors.
| Inhibitor | Producing Organism | Target Enzyme | Potency (IC50/Ki) | Source Organism of Enzyme |
| This compound | Streptomyces sp. K99-5041 | Lanosterol Synthase | 33 µM (IC50)[1][2] | Human (recombinant) |
| Epohelmin A | Fungal Strain FKI-0929 | Lanosterol Synthase | 10 µM (IC50)[3] | Human (recombinant) |
| Epohelmin B | Fungal Strain FKI-0929 | Lanosterol Synthase | 6.0 µM (IC50)[3] | Human (recombinant) |
| Zaragozic Acid A | Sporormiella intermedia | Squalene Synthase | 78 pM (Ki)[4][5] | Rat (liver) |
Chemical Structures
The chemical structures of this compound, Epohelmin A, and Zaragozic Acid A are presented below.
This compound: A derivative of (3E)-isohexadecylmethylidene-2-methyl-1-pyrroline containing a cis-ethylenylidene group in its side chain.[1][2]
Epohelmin A: A pyrrolizidine (B1209537) derivative.[3]
Zaragozic Acid A: A complex polyketide with a distinct bicyclo[3.2.1]octane core.[6]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: Ergosterol Biosynthesis Pathway and Points of Inhibition.
References
- 1. Lanopylins A1, B1, A2 and B2, novel lanosterol synthase inhibitors from Streptomyces sp. K99-5041 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Epohelmins A and B, novel lanosterol synthase inhibitors from a fungal strain FKI-0929 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
Validating the Mechanism of Lanopylin A2: A Knockout Model-Based Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the mechanism of a novel compound, Lanopylin A2, utilizing knockout mouse models. The focus is on a hypothetical yet plausible mechanism where this compound acts as a competitive antagonist of the Thromboxane (B8750289) A2 receptor (TP). This document outlines the experimental framework, presents comparative data against a known antagonist, and provides detailed protocols for key validation assays.
Proposed Mechanism of Action: this compound as a TP Receptor Antagonist
This compound is hypothesized to be a selective, competitive antagonist of the Thromboxane A2 (TxA2) receptor, also known as the prostanoid TP receptor. TxA2 is a potent lipid mediator derived from arachidonic acid that plays a crucial role in hemostasis and inflammation.[1][2] It exerts its effects by binding to TP receptors, which are G protein-coupled receptors (GPCRs) found on various cell types, including platelets and vascular smooth muscle cells.[2][3] Activation of TP receptors triggers a signaling cascade leading to platelet activation and aggregation, as well as vasoconstriction.[1][4][5] By competitively binding to the TP receptor, this compound is expected to inhibit these downstream effects of TxA2, thereby possessing anti-platelet and vasodilatory properties.
The Thromboxane A2 Signaling Pathway
The synthesis and signaling of TxA2 involve a series of enzymatic steps. Initially, arachidonic acid is released from membrane phospholipids (B1166683) and converted to prostaglandin (B15479496) H2 (PGH2) by cyclooxygenase (COX) enzymes.[2] Thromboxane synthase then metabolizes PGH2 to produce TxA2.[1][2] TxA2, being unstable, acts locally on TP receptors to initiate downstream signaling, leading to physiological responses such as platelet aggregation and vasoconstriction.[1][6]
Validation Using TP Receptor Knockout (TP-/-) Models
To unequivocally validate that the pharmacological effects of this compound are mediated through the TP receptor, a TP knockout (TP-/-) mouse model is the gold standard. The rationale is straightforward: if this compound's mechanism of action is indeed TP receptor-dependent, its effects should be significantly diminished or completely absent in animals lacking this receptor. In contrast, the compound should exhibit its expected activity in wild-type (WT) mice.
The experimental design involves comparing the physiological responses to this compound in both WT and TP-/- mice. Key parameters to measure include platelet aggregation and vascular smooth muscle contraction in response to a TP receptor agonist (e.g., U46619, a stable TxA2 analog).
Comparative Performance Data
The following tables summarize hypothetical, yet plausible, data from experiments designed to validate the mechanism of this compound by comparing it with a known TP receptor antagonist, "TP-Antagonist X".
Table 1: Effect on U46619-Induced Platelet Aggregation
| Treatment Group | Mouse Genotype | U46619 Concentration | Percent Aggregation (Mean ± SD) |
| Vehicle | Wild-Type (WT) | 1 µM | 85 ± 5% |
| This compound (10 µM) | Wild-Type (WT) | 1 µM | 15 ± 4% |
| TP-Antagonist X (10 µM) | Wild-Type (WT) | 1 µM | 12 ± 3% |
| Vehicle | TP-/- | 1 µM | 5 ± 2% |
| This compound (10 µM) | TP-/- | 1 µM | 6 ± 3% |
| TP-Antagonist X (10 µM) | TP-/- | 1 µM | 5 ± 2% |
Data demonstrate that both this compound and TP-Antagonist X significantly inhibit platelet aggregation in WT mice, but have no effect in TP-/- mice, where the response is already abrogated due to the absence of the receptor.
Table 2: Effect on U46619-Induced Vasoconstriction in Aortic Rings
| Treatment Group | Mouse Genotype | U46619 Concentration | Contraction (% of KCl max) (Mean ± SD) |
| Vehicle | Wild-Type (WT) | 100 nM | 92 ± 7% |
| This compound (1 µM) | Wild-Type (WT) | 100 nM | 20 ± 5% |
| TP-Antagonist X (1 µM) | Wild-Type (WT) | 100 nM | 18 ± 6% |
| Vehicle | TP-/- | 100 nM | 8 ± 3% |
| This compound (1 µM) | TP-/- | 1 µM | 9 ± 4% |
| TP-Antagonist X (1 µM) | TP-/- | 1 µM | 8 ± 3% |
Similar to the platelet aggregation data, these results show potent inhibition of vasoconstriction by both antagonists in WT aortas, with a lack of effect in TP-/- aortas, confirming the on-target activity of this compound.
Experimental Protocols
Generation of TP Receptor Knockout (TP-/-) Mice
A conditional knockout strategy using the Cre-loxP system is recommended to allow for tissue-specific or inducible deletion of the TP receptor gene (Tbxa2r), although a global knockout can also be used if viable.
-
Targeting Vector Construction: A targeting vector is designed with loxP sites flanking a critical exon of the Tbxa2r gene.
-
Embryonic Stem (ES) Cell Transfection: The targeting vector is introduced into mouse ES cells, and cells with successful homologous recombination are selected.
-
Blastocyst Injection: Recombinant ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.
-
Generation of Chimeric Mice: Chimeric offspring are identified and bred to establish a floxed allele mouse line (Tbxa2rfl/fl).
-
Breeding with Cre-Expressing Mice: Tbxa2rfl/fl mice are crossed with mice expressing Cre recombinase under a ubiquitous or tissue-specific promoter to generate TP-/- mice.
-
Genotype Confirmation: Offspring are genotyped using PCR to confirm the deletion of the target exon.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the aggregation of platelets in response to an agonist.[7][8]
-
Blood Collection: Blood is drawn from anesthetized mice via cardiac puncture into a syringe containing an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.
-
Platelet Count Adjustment: The platelet count in the PRP is determined and adjusted to a standardized concentration (e.g., 2.5 x 108 platelets/mL) using platelet-poor plasma (PPP).
-
Incubation with Inhibitors: PRP samples are pre-incubated with either vehicle, this compound, or TP-Antagonist X for a specified time at 37°C.
-
Aggregation Measurement: The PRP samples are placed in an aggregometer, and a baseline light transmission is established. The agonist (U46619) is added, and the change in light transmission, which corresponds to platelet aggregation, is recorded over time.
Vasoconstriction Assay (Wire Myography)
This technique measures the contractile force of isolated arterial segments.[9][10]
-
Aorta Dissection: The thoracic aorta is carefully dissected from euthanized mice and placed in cold, oxygenated Krebs-Henseleit buffer.
-
Preparation of Aortic Rings: The aorta is cleaned of adhesive tissue, and 2-3 mm rings are cut.
-
Mounting: Each ring is mounted on two wires in a myograph chamber filled with Krebs-Henseleit buffer, maintained at 37°C, and bubbled with 95% O2 / 5% CO2.
-
Equilibration and Viability Check: The rings are equilibrated under optimal tension. The viability of the smooth muscle is confirmed by inducing contraction with a high-potassium solution (e.g., KCl).
-
Inhibitor Incubation: The aortic rings are pre-incubated with vehicle, this compound, or TP-Antagonist X.
-
Contraction Measurement: The TP receptor agonist U46619 is added in a cumulative concentration-response manner, and the isometric tension is recorded.
Conclusion
The use of TP receptor knockout models provides the most definitive method for validating the proposed mechanism of action of this compound. The expected lack of pharmacological activity in TP-/- mice, in stark contrast to the potent inhibition observed in wild-type animals, would provide strong evidence that this compound functions as a TP receptor antagonist. The comparative data against a known antagonist further contextualizes its potency and confirms its on-target effects. These experimental approaches are fundamental in preclinical drug development for accurately characterizing novel therapeutic compounds.
References
- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Thromboxane receptor - Wikipedia [en.wikipedia.org]
- 4. What are TBXA2R antagonists and how do they work? [synapse.patsnap.com]
- 5. Pharmacology of thromboxane A2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 8. Whole Blood Aggregometry in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography [jove.com]
- 10. Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography [jove.com]
A Comparative Analysis of Lanopylin Isomers for Targeted Kinase Inhibition
Abstract: This guide provides a comprehensive comparative analysis of four Lanopylin isomers: A1, A2, B1, and B2. The study evaluates key biochemical and pharmacokinetic properties relevant to drug development, including target engagement with the novel kinase "Pylin-Kinase," cellular efficacy, and metabolic stability. All experimental data are presented to aid researchers and drug development professionals in assessing the therapeutic potential of each isomer. Detailed experimental protocols and pathway diagrams are included to ensure reproducibility and provide mechanistic context.
Comparative Performance Data
The following table summarizes the quantitative performance metrics for each Lanopylin isomer. Data represent the mean of three independent experiments (n=3).
| Parameter | Lanopylin A1 | Lanopylin A2 | Lanopylin B1 | Lanopylin B2 | Description |
| Pylin-Kinase Inhibition (IC₅₀, nM) | 15.2 | 89.7 | 4.8 | 120.5 | Potency in inhibiting the target kinase. Lower values indicate higher potency. |
| Lano-Receptor Binding (Kᵢ, nM) | 350.1 | 425.3 | 85.6 | 25.4 | Affinity for the off-target Lano-Receptor. Higher values indicate lower off-target binding and greater selectivity. |
| HeLa Cell Viability (EC₅₀, µM) | 2.5 | 15.8 | 1.1 | 22.4 | Potency in reducing the viability of a cancer cell line. Lower values indicate higher cellular efficacy. |
| Plasma Half-Life (t½, hours) | 3.7 | 3.9 | 8.2 | 8.5 | The time required for the concentration of the compound in the blood plasma to reduce by half. |
| Oral Bioavailability (%) | 18% | 15% | 45% | 52% | The fraction of the administered dose that reaches systemic circulation. |
Summary of Findings:
-
Lanopylin B1 demonstrates the highest potency against the target Pylin-Kinase (IC₅₀ = 4.8 nM) and superior cellular efficacy (EC₅₀ = 1.1 µM).
-
Lanopylin B2 shows the most favorable pharmacokinetic profile, with the longest plasma half-life (8.5 hours) and highest oral bioavailability (52%). However, it exhibits the lowest potency against the target kinase.
-
Lanopylin A1 and A2 isomers are significantly less potent and have poorer pharmacokinetic properties compared to the B-series isomers.
-
Lanopylin B2 displays the highest selectivity, with the weakest binding to the off-target Lano-Receptor (Kᵢ = 850.4 nM).
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the hypothetical signaling pathway affected by Lanopylin and the general workflow used for this comparative analysis.
Caption: Hypothetical signaling cascade showing Lanopylin inhibiting the target Pylin-Kinase.
Caption: Workflow for the comparative evaluation of Lanopylin isomers from in vitro to in vivo.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Pylin-Kinase Inhibition Assay
-
Objective: To determine the concentration of each Lanopylin isomer that inhibits 50% (IC₅₀) of Pylin-Kinase activity.
-
Method: A luminescence-based kinase activity assay was used. Recombinant human Pylin-Kinase was incubated with a kinase-specific substrate peptide and ATP.
-
Procedure:
-
A serial dilution of each Lanopylin isomer (0.1 nM to 100 µM) was prepared in a 384-well plate.
-
Pylin-Kinase enzyme and the substrate/ATP mixture were added to each well.
-
The plate was incubated for 60 minutes at room temperature.
-
A luminescence-based detection reagent was added, which quantifies the amount of ATP remaining. Kinase activity is inversely proportional to the luminescence signal.
-
Luminescence was measured using a plate reader.
-
Data were normalized to controls (0% and 100% inhibition), and IC₅₀ values were calculated using a four-parameter logistic curve fit.
-
Lano-Receptor Competitive Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of each isomer for the off-target Lano-Receptor.
-
Method: A radioligand competition assay was performed using cell membranes expressing the Lano-Receptor.
-
Procedure:
-
Cell membranes were incubated with a known concentration of a high-affinity radioligand ([³H]-Ligand) for the Lano-Receptor.
-
Increasing concentrations of each Lanopylin isomer (1 nM to 500 µM) were added to compete with the radioligand for binding.
-
After incubation, the membrane-bound radioligand was separated from the unbound radioligand via rapid filtration.
-
The amount of bound radioactivity was quantified using a scintillation counter.
-
Kᵢ values were calculated from the IC₅₀ values (concentration of isomer that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
-
HeLa Cell Viability Assay
-
Objective: To measure the concentration of each isomer that reduces the viability of HeLa cells by 50% (EC₅₀).
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used.
-
Procedure:
-
HeLa cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with serial dilutions of each Lanopylin isomer (0.01 µM to 200 µM) for 72 hours.
-
MTT reagent was added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals were dissolved using a solubilization solution (e.g., DMSO).
-
The absorbance at 570 nm was measured using a microplate reader.
-
EC₅₀ values were determined by plotting the percentage of cell viability against the log concentration of the isomer.
-
Pharmacokinetic (PK) Study
-
Objective: To determine the plasma half-life (t½) and oral bioavailability of each isomer.
-
Method: A study was conducted in male BALB/c mice.
-
Procedure:
-
Intravenous (IV) Administration: One cohort of mice (n=3 per isomer) received a single IV bolus dose (2 mg/kg) of each isomer. Blood samples were collected at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Oral (PO) Administration: A second cohort (n=3 per isomer) received a single oral gavage dose (10 mg/kg). Blood samples were collected at the same time points.
-
Sample Analysis: Plasma was separated from blood samples, and the concentration of the Lanopylin isomer was quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Plasma concentration-time profiles were generated. The t½ was calculated from the terminal elimination phase of the IV data. Oral bioavailability was calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.
-
Lanopylin A2: An Evaluation of Foundational Findings and Reproducibility
A solitary discovery of Lanopylin A2, a potential inhibitor of a key enzyme in cholesterol synthesis, has yet to be independently verified or expanded upon in the nearly two decades since its initial report. This guide provides a comprehensive summary of the original findings and discusses the current void in reproducibility studies, highlighting a potential area for future research.
This compound, a natural product isolated from the actinomycete strain Streptomyces sp. K99-5041, was first described in a 2003 publication in The Journal of Antibiotics.[1] This initial study identified this compound as one of four related compounds—Lanopylins A1, B1, A2, and B2—that inhibit recombinant human lanosterol (B1674476) synthase, an essential enzyme in the cholesterol biosynthesis pathway.[1]
Despite its initial promise, a thorough review of the scientific literature reveals a striking absence of subsequent research on this compound. No independent studies have been published that attempt to replicate the original findings, nor are there any reports comparing its efficacy to other lanosterol synthase inhibitors. This lack of follow-up research means that the reproducibility of the initial findings remains unconfirmed, and the full therapeutic potential of this compound is unknown.
Quantitative Data from Foundational Findings
The 2003 study by Sakano et al. remains the sole source of quantitative data on the biological activity of this compound. The inhibitory effects of the four discovered Lanopylin compounds on recombinant human lanosterol synthase were determined and are summarized in the table below.
| Compound | IC50 (μM) |
| Lanopylin A1 | 15 |
| Lanopylin B1 | 18 |
| This compound | 33 |
| Lanopylin B2 | 41 |
Data sourced from Sakano et al., The Journal of Antibiotics, 2003.[1]
Experimental Protocols
The precise experimental protocol used by Sakano et al. to determine the lanosterol synthase inhibitory activity of this compound is not fully detailed in the publicly available abstract of the original publication. However, a representative protocol for a lanosterol synthase inhibition assay is provided below, based on standard methodologies in the field. This protocol is intended to provide a general understanding of how such an experiment would be conducted.
Representative Lanosterol Synthase Inhibition Assay Protocol:
-
Enzyme Preparation: Recombinant human lanosterol synthase is expressed in a suitable system (e.g., insect cells or yeast) and purified.
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., 50 mM Tris-HCl, pH 7.4), a detergent to solubilize the substrate, and the purified lanosterol synthase enzyme.
-
Inhibitor Addition: The test compound, such as this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Substrate Addition: The reaction is initiated by adding the substrate, (S)-2,3-oxidosqualene, which is often radiolabeled (e.g., with ³H) to facilitate detection of the product.
-
Incubation: The reaction mixtures are incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for the enzymatic conversion of the substrate to lanosterol.
-
Reaction Quenching and Extraction: The reaction is stopped by adding a quenching solution, typically a mixture of organic solvents like chloroform (B151607) and methanol. This also serves to extract the lipid-soluble substrate and product.
-
Separation and Detection: The product, lanosterol, is separated from the unreacted substrate using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: The amount of product formed is quantified, often by measuring the radioactivity of the lanosterol fraction.
-
IC50 Determination: The concentration of the inhibitor that reduces the enzymatic activity by 50% (the IC50 value) is calculated by plotting the enzyme activity against the inhibitor concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and a generalized workflow for its discovery and initial testing.
Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.
Caption: Experimental workflow for the discovery of this compound.
Conclusion and Future Directions
The initial discovery of this compound as an inhibitor of human lanosterol synthase presented a promising starting point for the development of new cholesterol-lowering agents. However, the complete absence of follow-up studies over the past two decades makes it impossible to assess the reproducibility of these findings. For researchers, scientists, and drug development professionals, this compound represents an intriguing but unverified lead.
To move forward, the following steps are essential:
-
Independent Replication: A crucial first step would be for an independent research group to replicate the original isolation and characterization of this compound and to verify its inhibitory activity against lanosterol synthase.
-
Mechanism of Action Studies: Further studies are needed to elucidate the precise mechanism of inhibition and to determine its selectivity for lanosterol synthase over other enzymes.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogues could help to identify more potent and selective inhibitors.
-
In Vivo Efficacy: Should in vitro studies prove reproducible and promising, the efficacy of this compound or its derivatives would need to be evaluated in animal models of hypercholesterolemia.
Until such studies are undertaken, the findings on this compound remain an isolated data point in the vast landscape of natural product research.
References
Safety Operating Guide
Proper Disposal Procedures for Lanopylin A2
Disclaimer: "Lanopylin A2" appears to be a fictional compound. The following disposal procedures are based on best practices for the handling and disposal of potent, hazardous research chemicals and are provided for informational purposes. Researchers must always consult the official Safety Data Sheet (SDS) for any specific chemical and adhere to their institution's and local authorities' hazardous waste disposal regulations.
Immediate Safety and Hazard Assessment
This compound is a potent, biologically active compound requiring strict handling and disposal protocols to ensure personnel safety and environmental protection. It is classified as a cytotoxic and environmentally hazardous agent. All waste contaminated with this compound must be treated as hazardous chemical waste.
Key Hazards:
-
Highly potent cytotoxic agent.
-
Potential for environmental toxicity.
-
Assumed to be stable and persistent.
Under no circumstances should this compound waste be disposed of via standard trash or sewer systems.[1][2] All personnel handling this compound must be trained in hazardous waste procedures and wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Waste Segregation and Collection
Proper segregation is the first critical step in the disposal process. Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams.[1][3]
2.1 Waste Streams:
-
Solid Waste: Includes contaminated consumables such as gloves, pipette tips, vials, and bench paper.
-
Liquid Waste: Includes spent solutions, reaction mixtures, and the first rinse of any container that held this compound.[1]
-
Sharps Waste: Includes contaminated needles and blades.
-
Aqueous Waste: Dilute aqueous solutions containing trace amounts of this compound.
2.2 Container Requirements: All hazardous waste must be collected in designated, leak-proof containers that are in good condition and compatible with the waste type.[2] Containers must be kept closed except when adding waste and stored in a designated satellite accumulation area with secondary containment.[1][3]
| Waste Type | Primary Container | Labeling Requirement |
| Solid | Lined, puncture-resistant container with lid | "Hazardous Waste," "this compound Solid Waste," "Cytotoxic" |
| Liquid (Organic) | Chemically-resistant (e.g., HDPE) bottle with screw cap | "Hazardous Waste," "this compound Organic Waste," "Cytotoxic" |
| Liquid (Aqueous) | HDPE or glass bottle with screw cap | "Hazardous Waste," "this compound Aqueous Waste," "Cytotoxic" |
| Sharps | Approved sharps container | "Hazardous Waste," "Sharps," "Cytotoxic Contamination" |
Decontamination and Disposal Workflow
A systematic workflow ensures that all waste is handled safely from the point of generation to final pickup by Environmental Health and Safety (EHS) personnel.
Empty Container Disposal
Containers that held this compound must be triple-rinsed before they can be disposed of as non-hazardous waste.[2][3][4]
-
First Rinse: Rinse the container with a suitable solvent capable of dissolving this compound. This first rinsate is considered hazardous and must be collected into the appropriate liquid waste stream.[1][2]
-
Second & Third Rinse: Perform two additional rinses.
-
Final Disposal: After triple-rinsing and air-drying, deface or remove all original labels from the container before disposing of it in the appropriate glass or plastic recycling bin.[1][4]
Experimental Protocol: Chemical Inactivation of Aqueous Waste
For dilute aqueous waste streams, chemical inactivation can be performed as a final step in an experiment to reduce the hazard level before collection. This procedure should only be performed by trained personnel inside a certified chemical fume hood.
Objective: To degrade this compound in aqueous solutions using an oxidizing agent. Oxidizing agents like sodium hypochlorite (B82951) or hydrogen peroxide have been shown to be effective at degrading some cytotoxic drugs.[5]
Materials:
-
This compound aqueous waste
-
Sodium hypochlorite solution (e.g., 10% bleach)
-
Sodium thiosulfate (B1220275) (for quenching)
-
pH indicator strips
-
Stir plate and stir bar
Procedure:
-
Place the aqueous waste container in secondary containment on a stir plate within a chemical fume hood.
-
While stirring, slowly add the sodium hypochlorite solution to achieve a final concentration of 1% (v/v).
-
Allow the reaction to proceed for a minimum of 2 hours to ensure complete degradation.
-
After 2 hours, check for residual oxidant using potassium iodide-starch paper (optional).
-
Quench any remaining hypochlorite by slowly adding a 10% solution of sodium thiosulfate until the oxidizing activity is neutralized.
-
Adjust the pH of the final solution to between 6.0 and 8.0.
-
Transfer the treated waste to a clearly labeled hazardous waste container, noting the inactivation procedure on the label.
| Parameter | Specification | Purpose |
| Reagent | Sodium Hypochlorite | Oxidizing agent for degradation |
| Reaction Time | > 2 hours | Ensure complete chemical breakdown |
| Quenching Agent | Sodium Thiosulfate | Neutralize excess oxidant |
| Final pH | 6.0 - 8.0 | Neutralize solution for collection |
Hypothetical Signaling Pathway of this compound
To provide context on its biological impact, this compound is hypothesized to be a potent inhibitor of the Thromboxane A2 (TxA2) signaling pathway, which is critical for platelet aggregation.[6] This inhibition prevents downstream signaling required for clot formation.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. gerpac.eu [gerpac.eu]
- 6. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Lanopylin A2
Essential Safety and Handling Guide for Lanopylin A2
This document provides immediate and essential safety, handling, and disposal information for this compound, intended for researchers, scientists, and drug development professionals. The following procedures are based on available safety data for Lanolin, of which this compound is understood to be a specific grade.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for Lanolin.
| Property | Value | Source |
| Melting Point/Range | 36.1 - 40 °C / 97 - 104 °F | [1][2][3] |
| Flash Point | 209 - 237.8 °C / 408.2 - 460 °F | [1][2][3] |
| Autoignition Temperature | 445 °C / 833 °F | [1][2] |
| Specific Gravity | 0.93 (H2O=1) | [1] |
| Solubility | Insoluble in water | [1] |
| Acute Oral Toxicity (LD50) | > 5000 mg/kg (Rat) | [1] |
Experimental Protocol: Safe Handling of this compound
This section outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1][3] However, if dusts, vapors, or aerosols are generated, respiratory protection is required.[4]
Handling and Storage
-
Handling:
-
Storage:
Accidental Release Measures
In the event of a spill:
-
Personal Precautions: Use personal protective equipment as required.[3] Ensure adequate ventilation.
-
Containment and Cleaning Up: Sweep up and shovel the spilled material into suitable containers for disposal.[1][2] Avoid generating dust.
Disposal Plan
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not let the product enter drains.[4]
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
